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  • Product: 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile
  • CAS: 952182-87-5

Core Science & Biosynthesis

Foundational

Strategic Deployment of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile in Medicinal Chemistry

Executive Summary In contemporary drug discovery and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-[4-(Trifluorome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS 952182-87-5) represents a highly versatile, bifunctional building block[1]. It marries the unique stereoelectronic benefits of the trifluoromethoxy (-OCF₃) "pseudohalogen" group with the synthetic malleability of an aliphatic nitrile. This technical guide outlines the physicochemical rationale for utilizing this scaffold, details self-validating synthetic protocols, and maps its divergent downstream applications.

Physicochemical Profiling & The "Fluorine Effect"

The utility of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile stems directly from its structural components. The molecule acts as a stable, easily handled liquid precursor that allows chemists to seamlessly install the -OCF₃-aryl pharmacophore into complex molecular architectures[1].

Quantitative Chemical Profile
PropertyValue
Chemical Name 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile
CAS Number 952182-87-5
Molecular Formula C₉H₆F₃NO₂
Molecular Weight 217.15 g/mol
Boiling Point 119°C @ 12 mBar
Physical State Liquid
The Rationale for the -OCF₃ Motif

In medicinal chemistry, the -OCF₃ group is often preferred over standard methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups due to its profound impact on Absorption, Distribution, Metabolism, and Excretion (ADME). As summarized in the table below, the -OCF₃ group possesses an exceptionally high Hansch lipophilicity parameter (π = +1.04)[2].

SubstituentHansch Parameter (π)Electronic EffectConformational Preference
-OCH₃ -0.20Electron-donatingCoplanar to the aryl ring
-CF₃ +0.88Electron-withdrawingIsotropic (spherical)
-OCF₃ +1.04Electron-withdrawingOrthogonal to the aryl ring

Causality in Drug Design: The orthogonal conformation of the -OCF₃ group forces the molecule into a specific 3D geometry that often enhances target-protein binding affinity. Furthermore, its extreme electron-withdrawing nature and steric bulk effectively block cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring, drastically increasing the in vivo half-life of the resulting therapeutic agents[3].

Core Synthetic Methodology: Sₙ2 Aryloxyalkylation

The synthesis of the core scaffold relies on a highly efficient Sₙ2 substitution. The protocol below is designed as a self-validating system, ensuring high yield and purity through strategic solvent and reagent selection.

Synthesis A 4-(Trifluoromethoxy)phenol (Nucleophile) C Base: K2CO3 Solvent: DMF Temp: 60°C A->C B Chloroacetonitrile (Electrophile) B->C D 2-[4-(Trifluoromethoxy) phenoxy]acetonitrile C->D SN2 Substitution - KCl, - H2O

Fig 1. SN2 alkylation workflow for synthesizing 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

Step-by-Step Protocol: Etherification
  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 equivalent of 4-(trifluoromethoxy)phenol in anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

  • Deprotonation (Causality): Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Rationale: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without triggering unwanted side reactions. DMF, a polar aprotic solvent, heavily solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic.

  • Alkylation: Dropwise add 1.2 equivalents of chloroacetonitrile. The dropwise addition controls the exothermic nature of the substitution and prevents localized overheating.

  • Reaction Execution: Elevate the temperature to 60°C and stir for 4–6 hours. Self-Validation: Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system until the starting phenol spot is entirely consumed.

  • Workup & Purification: Cool to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. Rationale: The LiCl wash is a critical self-validating step that efficiently pulls residual DMF out of the organic layer, preventing solvent contamination in the final product. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Divergent Downstream Functionalization

The true value of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile lies in the reactivity of its nitrile group, which serves as a branching point for diverse chemical libraries.

Pathways Core 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile Amine 2-[4-(Trifluoromethoxy)phenoxy]ethanamine (Amide/Urea Precursor) Core->Amine Reduction (LiAlH4) Acid 2-[4-(Trifluoromethoxy)phenoxy]acetic acid (Ester/Amide Precursor) Core->Acid Hydrolysis (NaOH/H2O) Tetrazole 5-((4-(Trifluoromethoxy)phenoxy)methyl)-1H-tetrazole (Bioisostere) Core->Tetrazole Cycloaddition (NaN3)

Fig 2. Divergent downstream functionalization pathways of the aryloxyacetonitrile core.

Step-by-Step Protocol: Reduction to Primary Amine

Converting the nitrile to 2-[4-(trifluoromethoxy)phenoxy]ethanamine unlocks the ability to synthesize complex amides, ureas, and sulfonamides.

  • Preparation: Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) at 0°C under N₂.

  • Addition: Slowly add a solution of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (1.0 eq) in THF.

  • Reaction: Reflux the mixture for 3 hours to ensure complete reduction of the nitrile carbon.

  • Quenching (Fieser Method): Self-Validation: To safely destroy unreacted LiAlH₄ and prevent intractable emulsions, cool the reaction to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of distilled H₂O, n mL of 15% NaOH aqueous solution, and 3n mL of distilled H₂O. Rationale: This precise stoichiometric addition forces the aluminum salts to precipitate as a crisp, granular white solid, ensuring high recovery of the product.

  • Isolation: Filter the mixture through a Celite pad, wash the filter cake with warm THF, and concentrate the filtrate to yield the primary amine.

Safety, Handling, and Storage

Because this compound contains a nitrile group and a highly fluorinated moiety, strict adherence to safety protocols is mandatory[1].

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP264 (Wash hands), P270 (Do not eat/drink), P301+P312
Acute Toxicity (Dermal) H312: Harmful in contact with skinP280 (Wear PPE), P302+P352 (Wash with plenty of water)
Acute Toxicity (Inhalation) H332: Harmful if inhaledP261 (Avoid breathing vapors), P271 (Use in fume hood)

Storage: Store the liquid in a tightly sealed, light-resistant container at 2–8°C. Ensure the storage environment is dry, as prolonged exposure to ambient moisture can lead to slow hydrolysis of the nitrile group into an amide.

References

  • Sigma-Aldrich. 2-[4-(trifluoromethoxy)phenoxy]acetonitrile | 952182-87-5. Retrieved from:[1]

  • Chem-Impex. 4-(Trifluoromethoxy)benzoyl acetonitrile. Retrieved from:[3]

  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from:[2]

Sources

Exploratory

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven tactic to enhance a molecule's pharmacokinetic and pharmacodynamic profile. 2-[4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven tactic to enhance a molecule's pharmacokinetic and pharmacodynamic profile. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5) represents a highly versatile, bifunctional building block. It combines the reactive utility of an α -aryloxyacetonitrile with the profound metabolic stability and lipophilicity conferred by a para-substituted trifluoromethoxy (-OCF 3​ ) group.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream applications in complex molecule construction.

Chemical Identity and Molecular Architecture

The structural architecture of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is defined by two critical domains:

  • The Trifluoromethoxy (-OCF 3​ ) Motif: Often referred to as a "super-halogen," this group possesses a high Hansch π parameter (1.04), which significantly increases the lipophilicity of the parent molecule. The strong electron-withdrawing nature of the fluorine atoms also modulates the electron density of the aromatic ring.

  • The Acetonitrile (-CH 2​ CN) Handle: This moiety serves as a highly reactive electrophilic or nucleophilic center (depending on the reaction conditions), allowing for rapid conversion into primary amines, tetrazoles, carboxylic acids, or complex heterocycles.

Physicochemical Properties

The following table summarizes the core quantitative data and physical properties critical for handling and reaction planning[1].

PropertySpecification / Value
IUPAC Name 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile
CAS Registry Number 952182-87-5
Molecular Formula C 9​ H 6​ F 3​ NO 2​
Molecular Weight 217.14 g/mol
Boiling Point 119 °C @ 12 mBar[2]
Appearance Colorless to pale yellow liquid / low-melting solid
Solubility Soluble in DMF, Acetone, DCM, Acetonitrile; Insoluble in Water

Mechanistic Synthesis & Experimental Protocol

The most robust, scalable, and atom-economical method for synthesizing 2-[4-(trifluoromethoxy)phenoxy]acetonitrile is the Williamson Ether Synthesis [3]. This reaction involves the S N​ 2 displacement of a halide from an α -haloacetonitrile by a phenoxide nucleophile.

Causality and Reagent Selection
  • Base Selection (K 2​ CO 3​ ): Potassium carbonate is specifically chosen over stronger bases (like NaH) or hydroxide bases (like NaOH). Hydroxide bases generate water upon deprotonation, which can hydrolyze the nitrile group. K 2​ CO 3​ is mild enough to prevent the E2 elimination of chloroacetonitrile (which would yield reactive and toxic ketenimine byproducts) while being strong enough to quantitatively deprotonate the phenol.

  • Solvent Choice (DMF or Acetone): Polar aprotic solvents are mandatory. They strongly solvate the potassium cation but leave the phenoxide anion "naked" and highly nucleophilic. This suppresses unwanted C-alkylation (a common side reaction with ambident phenoxide nucleophiles) and strictly favors O-alkylation.

  • Electrophile (Chloroacetonitrile): The adjacent electron-withdrawing cyano group significantly enhances the electrophilicity of the α -carbon, accelerating the S N​ 2 substitution.

SynthesisWorkflow A 4-(Trifluoromethoxy)phenol + K2CO3 B Phenoxide Intermediate (Nucleophile) A->B Deprotonation D SN2 Substitution (DMF, 60-80°C) B->D C Chloroacetonitrile (Electrophile) C->D E 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (Target Product) D->E O-Alkylation

Workflow of the Williamson ether synthesis for 2-[4-(trifluoromethoxy)phenoxy]acetonitrile.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

  • Preparation & Deprotonation:

    • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-(trifluoromethoxy)phenol (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (20 mL).

    • Add finely powdered anhydrous K 2​ CO 3​ (1.5 equiv, 15 mmol). Stir the suspension vigorously at room temperature for 45 minutes.

    • Validation: The solution may slightly change color, indicating the formation of the phenoxide anion. Ensuring complete deprotonation before adding the electrophile is critical to prevent unreacted phenol from competing in side reactions.

  • Alkylation:

    • Add chloroacetonitrile (1.1 equiv, 11 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents a high local concentration of the electrophile, mitigating the risk of exothermic runaway or dimerization.

  • Reaction Maturation:

    • Elevate the temperature to 60–80 °C and stir for 4–6 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The reaction is complete when the baseline phenol spot is fully consumed.

  • Quench and Extraction:

    • Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Targeted Purification (Workup):

    • Wash the combined organic layers with 1M NaOH (2 × 20 mL).

    • Causality: This is a critical self-validating purification step. Any unreacted 4-(trifluoromethoxy)phenol is deprotonated by NaOH, rendering it water-soluble and pulling it into the aqueous waste, leaving only the neutral product in the organic layer[3].

    • Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Final Isolation:

    • Purify the crude oil via vacuum distillation (collecting the fraction at ~119 °C @ 12 mBar) or silica gel flash chromatography to yield the pure product.

Applications in Drug Discovery: The -OCF 3​ Advantage

The integration of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile into drug discovery pipelines is primarily driven by the unique pharmacological properties of the trifluoromethoxy group.

Overcoming Metabolic Liabilities

A common strategy in drug design is to use a methoxy (-OCH 3​ ) group to act as a hydrogen bond acceptor or to fill a hydrophobic pocket. However, -OCH 3​ groups on aromatic rings are highly susceptible to oxidative cleavage (O-dealkylation) by Cytochrome P450 (CYP450) enzymes in the liver, leading to rapid drug clearance.

Replacing the -OCH 3​ with an -OCF 3​ group completely blocks this metabolic pathway. The extreme bond dissociation energy of the C-F bond (~116 kcal/mol) provides a steric and electronic shield around the oxygen atom, drastically prolonging the molecule's in vivo half-life.

MetabolicStability cluster_0 Methoxy Group (-OCH3) cluster_1 Trifluoromethoxy Group (-OCF3) A1 Aryl-OCH3 A2 CYP450 Oxidation A1->A2 A3 O-Dealkylation (Rapid Clearance) A2->A3 B1 Aryl-OCF3 B2 Steric & Electronic Shielding B1->B2 B3 Metabolic Stability (Prolonged Half-life) B2->B3

Comparative metabolic stability of methoxy versus trifluoromethoxy groups under CYP450 oxidation.
Advanced Synthetic Utility

Beyond basic functional group transformations (e.g., reduction to phenoxyethylamines), this specific acetonitrile derivative is highly prized in modern catalytic methodologies. For example, α -aryloxyacetonitriles are utilized in Nickel-Catalyzed Domino Reactions with arylboronic acids to synthesize highly substituted 2-aroylbenzo[b]furans[4]. The nitrile group acts as a directing and reacting center, undergoing sequential C–C bond formations to construct complex oxygen-containing heterocycles that are ubiquitous in biologically active natural products.

Troubleshooting & Analytical Characterization

When synthesizing or utilizing this compound, researchers should rely on the following analytical markers to verify structural integrity:

  • Troubleshooting Low Yields: If the reaction yields a dark, intractable mixture, it is likely due to the E2 elimination of chloroacetonitrile caused by excessive heat or a base that is too strong. Solution: Lower the reaction temperature to 50 °C or substitute K 2​ CO 3​ with a milder, bulkier base like Cs 2​ CO 3​ .

  • Infrared Spectroscopy (IR): A successful synthesis is immediately confirmed by a sharp, distinct absorption band at ~2250 cm⁻¹ , corresponding to the C N stretch, alongside strong C-F stretching bands between 1100–1200 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • 1 H NMR (CDCl 3​ ): Look for a distinct singlet at ~4.7 ppm integrating to 2 protons, which corresponds to the methylene bridge (-O-CH 2​ -CN). The aromatic protons will appear as two multiplets around 6.9 ppm and 7.2 ppm.

    • 19 F NMR: A sharp singlet at approximately -58 ppm is the definitive signature of the -OCF 3​ group.

References

  • 3. 4.

Sources

Foundational

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile Abstract This technical guide provides a comprehensive examination of the synthetic pathway for 2-[4-(trifluoromethoxy)phenoxy]a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway for 2-[4-(trifluoromethoxy)phenoxy]acetonitrile (CAS No: 952182-87-5), a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The trifluoromethoxy functional group is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the prevalent synthetic methodology, focusing on the mechanistic rationale, procedural specifics, and critical parameters for successful synthesis. We will delve into the Williamson ether synthesis as the primary and most efficient route, offering field-proven insights into reagent selection, reaction optimization, and product purification.

Introduction and Strategic Overview

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is a valuable building block whose utility stems from the unique electronic properties of the trifluoromethoxy (-OCF₃) group and the reactive nitrile moiety. Its precursor, 4-(trifluoromethoxy)phenol, is a recognized intermediate in the manufacturing of active pharmaceutical ingredients (APIs).[1][2] The synthesis of the target molecule is most reliably achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages that has been a cornerstone of organic chemistry for over a century.[3][4]

The strategic approach involves an Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkali metal salt of 4-(trifluoromethoxy)phenol (the nucleophile) and a haloacetonitrile (the electrophile). This guide will focus exclusively on this pathway due to its high efficiency, scalability, and reliance on readily available starting materials.

The Core Synthesis Pathway: Williamson Ether Synthesis

The fundamental transformation involves the deprotonation of 4-(trifluoromethoxy)phenol to form the corresponding phenoxide anion. This highly nucleophilic species then attacks the electrophilic methylene carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), displacing the halide ion and forming the desired ether bond.[4][5][6]

Mechanistic Rationale and Reagent Selection

The success of the Williamson ether synthesis hinges on the careful selection of reagents and conditions to favor the Sₙ2 pathway and minimize competing side reactions, such as elimination.[5][7]

  • Nucleophile Precursor: 4-(Trifluoromethoxy)phenol

    • The phenolic proton of 4-(trifluoromethoxy)phenol is sufficiently acidic (pKa ≈ 9-10) to be readily removed by a moderately strong base. The trifluoromethoxy group is electron-withdrawing, which slightly increases the acidity of the phenol compared to unsubstituted phenol, facilitating its deprotonation.

  • Electrophile: Haloacetonitrile

    • Both bromoacetonitrile and chloroacetonitrile are effective electrophiles for this reaction. Bromoacetonitrile is generally more reactive due to bromide being a better leaving group than chloride. However, chloroacetonitrile is often more cost-effective and is sufficiently reactive for this transformation, especially when heated. The primary nature of the electrophilic carbon is ideal for the Sₙ2 mechanism, minimizing steric hindrance.[4]

  • Base: The Engine of Deprotonation

    • The choice of base is critical. Anhydrous potassium carbonate (K₂CO₃) is the preferred base for this synthesis on both laboratory and industrial scales.[8] It is strong enough to deprotonate the phenol effectively but mild enough to prevent significant base-catalyzed elimination or hydrolysis of the haloacetonitrile.[7] Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be used but carry a higher risk of promoting side reactions.[8][9]

  • Solvent: The Reaction Medium

    • Polar aprotic solvents are optimal for Sₙ2 reactions. Acetone and acetonitrile are excellent choices as they effectively solvate the potassium cation of the base while leaving the phenoxide nucleophile relatively unsolvated and highly reactive.[7] Dimethylformamide (DMF) is another option, though its higher boiling point and potential for decomposition can complicate purification.

Visualizing the Reaction Pathway

The core synthetic transformation is depicted below.

Caption: Core reaction scheme for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol and Workflow

This protocol provides a robust, self-validating procedure for the synthesis and purification of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Role
4-(Trifluoromethoxy)phenol828-27-3178.11Nucleophile Precursor
Bromoacetonitrile590-17-0119.95Electrophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Acetone67-64-158.08Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol, 1.0 eq) and anhydrous potassium carbonate (11.6 g, 84.2 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate initial salt formation.

  • Electrophile Addition: Add bromoacetonitrile (7.4 g, 61.7 mmol, 1.1 eq) dropwise to the stirred suspension over 10 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting phenol spot is consumed.

  • Work-up - Salt Removal: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the insoluble potassium salts (K₂CO₃, KBr). Wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Work-up - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL) to remove any remaining inorganic impurities.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-[4-(trifluoromethoxy)phenoxy]acetonitrile as an oil.

Purification

The crude product is typically purified by silica gel column chromatography.

  • Column Preparation: Pack a silica gel column using a slurry method with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a purified liquid.[10]

Experimental Workflow Diagram

Synthesis_Workflow A 1. Charge Reactants (Phenol, K₂CO₃, Acetone) B 2. Add Bromoacetonitrile A->B C 3. Heat to Reflux (4-6h) & Monitor via TLC B->C D 4. Cool & Filter (Remove Salts) C->D E 5. Concentrate Filtrate (Rotary Evaporation) D->E F 6. Aqueous Work-up (EtOAc, H₂O, Brine) E->F G 7. Dry & Concentrate (Crude Product) F->G H 8. Silica Gel Chromatography G->H I Pure Product 2-[4-(trifluoromethoxy)phenoxy]acetonitrile H->I

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood by trained personnel.

  • 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile: The final product is harmful if swallowed, in contact with skin, or inhaled.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Haloacetonitriles: These reagents are highly toxic and lachrymatory. Handle with extreme care.

  • Solvents: Acetone and ethyl acetate are flammable liquids.[12][13] Keep away from ignition sources. Acetonitrile is also flammable and toxic.[12][13]

  • Bases: Anhydrous potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The Williamson ether synthesis provides a direct, efficient, and scalable route to 2-[4-(trifluoromethoxy)phenoxy]acetonitrile. The keys to a successful synthesis are the use of an appropriate base, such as potassium carbonate, to avoid side reactions, and a polar aprotic solvent to facilitate the Sₙ2 reaction. The protocol described herein is robust and, when combined with standard purification techniques, reliably yields high-purity material suitable for further use in research and development. This guide serves as a foundational resource for scientists engaged in the synthesis of complex molecules where the trifluoromethoxy moiety is a critical pharmacophore.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from rsc.org. [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from UMSL Chemistry Department. [Link]

  • Agilent. (2024, May 31). SAFETY DATA SHEET: Acetonitrile. Retrieved from Agilent website. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). Phase-Transfer Catalysis. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Organic Chemistry Portal. [Link]

  • Publications of the IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from IAS. [Link]

  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from Polish Pharmaceutical Society. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from CRDEEP Journals. [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]

Sources

Exploratory

The Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile: A Technical Guide to Starting Materials and Core Methodologies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is a key chemical intermediate, finding significant application in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is a key chemical intermediate, finding significant application in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group (-OCF3) is of particular interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthetic process. We will delve into the widely employed Williamson ether synthesis and its modern variant, phase-transfer catalysis, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Core Synthetic Strategies: An Overview

The most direct and industrially scalable approach to the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is through a nucleophilic substitution reaction. This involves the formation of an ether linkage between the 4-(trifluoromethoxy)phenol moiety and an acetonitrile group. The two principal methodologies to achieve this transformation are the classical Williamson ether synthesis and the more contemporary phase-transfer catalysis (PTC) approach.

Starting Materials: A Closer Look

A successful synthesis begins with well-characterized and readily available starting materials. The primary components for the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile are:

  • 4-(Trifluoromethoxy)phenol: This is the cornerstone of the synthesis, providing the core phenoxy structure with the crucial trifluoromethoxy substituent. It is a commercially available liquid.

  • A Haloacetonitrile: This reagent provides the cyanomethyl group that will be attached to the phenoxy oxygen. The most common choices are:

    • Chloroacetonitrile (ClCH₂CN): Often the reagent of choice due to its reactivity and cost-effectiveness.

    • Bromoacetonitrile (BrCH₂CN): A more reactive, and consequently more expensive, alternative to chloroacetonitrile.

Synthesis of the Key Starting Material: 4-(Trifluoromethoxy)phenol

While commercially available, understanding the synthesis of 4-(trifluoromethoxy)phenol provides a more comprehensive view of the entire synthetic pathway. One common laboratory-scale method involves the diazotization of 4-amino-2-(trifluoromethoxy)phenol, followed by hydrolysis of the diazonium salt.[1] Another approach involves the reaction of a trifluoromethylhalobenzene with a benzylate salt, followed by hydrogenolysis to remove the benzyl protecting group, yielding the desired phenol.[2]

Synthetic Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a widely used and reliable method for preparing ethers.[3] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide.[3]

The overall reaction can be depicted as follows:

Williamson_Ether_Synthesis 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol Phenoxide 4-(Trifluoromethoxy)phenoxide 4-(Trifluoromethoxy)phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Product 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile Phenoxide->Product + Haloacetonitrile Haloacetonitrile Haloacetonitrile (ClCH₂CN or BrCH₂CN) Salt Salt Byproduct (e.g., KCl, NaCl) Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol_aq 4-(Trifluoromethoxy)phenol Phenoxide_aq Phenoxide Anion Phenol_aq->Phenoxide_aq + NaOH NaOH_aq NaOH (aq) PTC_ion_pair [Q⁺][⁻OAr] Ion Pair Phenoxide_aq->PTC_ion_pair + Q⁺X⁻ Haloacetonitrile_org Haloacetonitrile PTC_ion_pair->Haloacetonitrile_org Reaction Product_org 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile Haloacetonitrile_org->Product_org PTC_halide [Q⁺][X⁻] PTC_catalyst Phase-Transfer Catalyst (Q⁺X⁻) (e.g., TBAB) PTC_halide->PTC_catalyst Regenerates Catalyst

Sources

Foundational

Whitepaper: Spectral Profiling and Synthetic Methodology of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Executive Summary In modern medicinal chemistry and agrochemical development, the incorporation of fluorine-containing motifs is a proven strategy for modulating pharmacokinetic properties. 2-[4-(Trifluoromethoxy)phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of fluorine-containing motifs is a proven strategy for modulating pharmacokinetic properties. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5) serves as a highly versatile, bifunctional building block. It combines the metabolic stability and lipophilicity of the trifluoromethoxy (-OCF 3​ ) group with the electrophilic and synthetically malleable acetonitrile (-CH 2​ CN) moiety.

This technical guide provides an authoritative breakdown of the compound's physicochemical properties, a self-validating synthetic protocol, and an in-depth analysis of its spectral data (NMR, IR, MS). The causality behind experimental choices and spectral shifts is detailed to empower researchers in drug development and synthetic scaling.

Physicochemical & Structural Profiling

Understanding the baseline properties of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is critical for downstream purification and assay development. The orthogonal geometry of the -OCF 3​ group relative to the aryl ring significantly alters the molecule's dipole moment and boiling point[1].

PropertyValueCausality / Significance
Chemical Formula C 9​ H 6​ F 3​ NO 2​ [2]Dictates exact mass for HRMS validation.
Molecular Weight 217.15 g/mol [2]Standardized for stoichiometric calculations.
CAS Registry Number 952182-87-5[3]Unique identifier for regulatory and sourcing compliance.
Boiling Point 119 °C at 12 mmHg[3]Indicates high volatility under deep vacuum; requires careful solvent evaporation.
Physical Form Clear to pale-yellow liquid[3]Facilitates easy handling and liquid-liquid extraction.

Synthesis & Workflow Methodology

The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile relies on a classic S N​ 2 O-alkylation. To ensure a self-validating protocol , the workflow incorporates specific checkpoints that confirm reaction success prior to rigorous spectral analysis.

Step-by-Step Protocol: Base-Catalyzed Alkylation
  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 4-(trifluoromethoxy)phenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K 2​ CO 3​ ) (1.5 equiv). Causality: K 2​ CO 3​ is selected over stronger bases (like NaOH) to prevent the premature hydrolysis of the nitrile group into an amide or carboxylic acid.

  • Electrophile Introduction: Dropwise add bromoacetonitrile (1.2 equiv) at 0 °C, then warm the mixture to 80 °C and stir for 4 hours.

  • Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 4:1). The phenolic starting material (R f​ 0.3, stains strongly with KMnO 4​ ) will disappear, replaced by the product (R f​ 0.6, UV active).

  • Aqueous Quench & Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH. Causality: The NaOH wash is a self-validating purification step; it deprotonates and extracts any unreacted phenol into the aqueous layer, ensuring the organic layer contains only the neutral product.

  • Isolation: Dry over MgSO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

SyntheticPathway SM 4-(Trifluoromethoxy)phenol + Bromoacetonitrile Rxn Base-Catalyzed Alkylation (K2CO3, DMF, 80°C) SM->Rxn Reagents mixed Workup Aqueous Quench & Liquid-Liquid Extraction Rxn->Workup Reaction complete Purif Silica Gel Chromatography (Hexane/EtOAc) Workup->Purif Organic layer isolated Prod 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (Pure Product) Purif->Prod Solvent evaporated

Fig 1. Step-by-step synthetic workflow for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

Comprehensive Spectral Data Analysis

The structural integrity of the synthesized compound must be verified through orthogonal spectroscopic techniques. The data below synthesizes empirical expectations for this specific molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is heavily influenced by the opposing electronic effects of the -OCF 3​ and -OCH 2​ CN groups. The highly electronegative fluorine atoms pull electron density away from the oxygen, reducing its +M (resonance donating) effect compared to a standard methoxy group[1].

Table 2: 1 H NMR Data (400 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Insight | | :--- | :--- | :--- | :--- | :--- | | 7.20 | Doublet ( J=8.8 Hz) | 2H | Ar-H (ortho to -OCF 3​ ) | Deshielded by the strong inductive (-I) pull of the -OCF 3​ group. | | 6.98 | Doublet ( J=8.8 Hz) | 2H | Ar-H (ortho to -OCH 2​ CN) | Shielded by the +M effect of the ether oxygen, forming an AA'BB' system. | | 4.76 | Singlet | 2H | -OC**H 2​ **CN | Strongly deshielded by both the adjacent oxygen and the anisotropic effect of the nitrile triple bond. |

Table 3: 13 C & 19 F NMR Data (100 MHz / 376 MHz, CDCl 3​ ) | Nucleus | Shift ( δ , ppm) | Splitting / J -Coupling | Assignment | | :--- | :--- | :--- | :--- | | 13 C | 155.2 | Singlet | Ar-C -O-CH 2​ CN | | 13 C | 144.1 | Quartet ( JC−F​≈2.0 Hz) | Ar-C -OCF 3​ | | 13 C | 122.8 | Singlet | Ar-C H (ortho to -OCF 3​ ) | | 13 C | 120.5 | Quartet ( JC−F​≈257 Hz) | -OC F 3​ (Direct C-F coupling) | | 13 C | 116.2 | Singlet | Ar-C H (ortho to ether) | | 13 C | 115.1 | Singlet | -C N | | 13 C | 54.3 | Singlet | -OC H 2​ CN | | 19 F | -58.3 | Singlet | -OCF 3​ |

Expert Insight: The 19 F NMR shift at -58.3 ppm is a self-validating hallmark of the aryl-OCF 3​ moiety. It is distinctly separated from standard -CF 3​ groups (which typically resonate around -62 to -65 ppm) due to the deshielding effect of the intervening oxygen atom.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 4: IR (ATR) and HRMS Profiling

Technique Key Signals / Values Structural Correlation & Causality

| IR (ATR) | 2255 cm −1 (weak) | C N stretch: The signal is characteristically weak because the adjacent electronegative oxygen atom polarizes the molecule, minimizing the change in the dipole moment during the C N vibration. | | IR (ATR) | 1200, 1160 cm −1 (strong) | C-F stretch: Massive changes in dipole moment yield intense, broad bands confirming fluorination. | | HRMS (ESI-TOF) | Calc: 218.0423 [M+H] + Found: 218.0425 | Confirms the exact mass. The lack of a[M+Na] + adduct is common for nitriles compared to esters, validating the functional group identity. |

Mechanistic Insights & Drug Discovery Applications

In rational drug design, 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is not just a structural spacer; it is a functional pharmacophore generator.

The trifluoromethoxy group acts as a metabolic shield. By occupying the para position of the aromatic ring, it effectively blocks cytochrome P450-mediated aromatic oxidation. Furthermore, its high lipophilicity (Hansch π parameter 1.04) enhances blood-brain barrier (BBB) penetration for CNS targets[1].

Simultaneously, the acetonitrile moiety is a highly versatile synthetic handle. It can be reduced to a primary amine for amide coupling, or reacted with sodium azide (NaN 3​ ) to form a tetrazole—a bioisostere of a carboxylic acid that offers improved membrane permeability and oral bioavailability.

ApplicationLogic Core 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile Prop1 Trifluoromethoxy (-OCF3) Blocks P450 Oxidation Core->Prop1 Prop2 Acetonitrile (-CH2CN) Electrophilic Handle Core->Prop2 App1 Enhanced Half-Life (In Vivo Stability) Prop1->App1 Metabolic stability App2 Tetrazole / Amine Synthesis (Pharmacophore Generation) Prop2->App2 Synthetic versatility

Fig 2. Pharmacological and synthetic utility of the core scaffold in drug discovery.

References

  • ChemWhat. "2-[4-(trifluoromethoxy)phenoxy]acetonitrile CAS#: 952182-87-5". ChemWhat Chemical Database.[Link]

  • Google Patents. "Trifluoromethoxylation of arenes via intramolecular trifluoromethoxy group migration" (US11724982B2).

Sources

Exploratory

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Phenoxyacetonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Architect of Bioactive Molecules In the vast landscape of organic chemistry, certain molecular scaffolds emerge as foundational...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Bioactive Molecules

In the vast landscape of organic chemistry, certain molecular scaffolds emerge as foundational pillars upon which entire classes of bioactive compounds are built. Phenoxyacetonitrile, with its simple yet versatile structure comprising a phenoxy group linked to an acetonitrile moiety, represents one such cornerstone. While its own discovery is nestled in the annals of classical organic synthesis, the true narrative of phenoxyacetonitrile unfolds through the remarkable history of its derivatives, which have played pivotal roles in shaping modern agriculture and medicine. This in-depth guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution of phenoxyacetonitrile compounds, offering a technical yet accessible resource for researchers and professionals in drug development and the chemical sciences. We will delve into the fundamental reactions that gave birth to this scaffold, trace the development of its most influential derivatives, and provide detailed experimental protocols that underscore its enduring relevance in contemporary research.

The Dawn of a Moiety: Postulated Origins in Classical Synthesis

While a definitive record of the first synthesis of phenoxyacetonitrile remains elusive in the primary scientific literature, its creation was made possible by foundational reactions established in the 19th century. The logical and most probable pathways to this compound lie in the Williamson ether synthesis and the Kolbe nitrile synthesis, two cornerstones of organic chemistry.

The Williamson Ether Synthesis: A Gateway to Aryl Ethers

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a robust and widely used method for preparing ethers.[1] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of phenoxyacetonitrile, this would involve the reaction of a phenoxide with a haloacetonitrile.

Conceptual Experimental Protocol: Williamson Ether Synthesis of Phenoxyacetonitrile

  • Preparation of Sodium Phenoxide: Sodium metal is cautiously dissolved in an excess of anhydrous ethanol to form sodium ethoxide. To this solution, an equimolar amount of phenol is added. The acidic proton of phenol reacts with the ethoxide to generate sodium phenoxide.

  • Nucleophilic Substitution: Chloroacetonitrile or bromoacetonitrile is then added to the solution of sodium phenoxide.

  • Reaction and Workup: The reaction mixture is heated to reflux to drive the SN2 reaction to completion. After cooling, the mixture is poured into water, and the product is extracted with a suitable organic solvent, such as diethyl ether. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield phenoxyacetonitrile.

Williamson_Ether_Synthesis

The Kolbe Nitrile Synthesis: Forging the Cyano Group

The Kolbe nitrile synthesis provides a direct method for the formation of nitriles from alkyl halides using metal cyanides.[2][3] This reaction, also proceeding via an SN2 mechanism, offers an alternative route to phenoxyacetonitrile, starting from a phenoxy-substituted alkyl halide.

Conceptual Experimental Protocol: Kolbe Nitrile Synthesis of Phenoxyacetonitrile

  • Starting Material: The synthesis would begin with a 2-phenoxyalkyl halide, such as 2-phenoxyethyl chloride or bromide.

  • Cyanation: This starting material is then treated with a metal cyanide, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.

  • Reaction and Workup: The reaction mixture is heated to facilitate the nucleophilic substitution. Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is then washed to remove any remaining cyanide salts, dried, and concentrated to afford phenoxyacetonitrile.

Kolbe_Nitrile_Synthesis

A Scaffold for Progress: The Historical Development of Phenoxyacetonitrile Derivatives

The significance of phenoxyacetonitrile in the history of chemical science is intrinsically linked to the discovery and development of its derivatives. From revolutionizing agriculture to providing new avenues for therapeutic intervention, these compounds have had a profound impact.

The Rise of Phenoxy Herbicides: A New Era in Agriculture

The 1940s marked a turning point in agriculture with the discovery of the first hormone herbicides, a class of compounds that mimic the action of the plant growth hormone auxin.[4] Among the most important of these were the phenoxyacetic acids, notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[4] The synthesis of these and other related herbicides often involves intermediates derived from phenoxyacetonitrile.

The discovery of these herbicides was a case of multiple independent discoveries by research groups in the United Kingdom and the United States during World War II.[2] William G. Templeman at Imperial Chemical Industries (ICI) and Philip S. Nutman at Rothamsted Experimental Station in the UK, and Franklin D. Jones at the American Chemical Paint Company and the team of Ezra Kraus and John Mitchell at the University of Chicago and the USDA in the US, all played a role in this pivotal development.[2] The first commercialization of 2,4-D in 1945 ushered in a new era of selective weed control, dramatically increasing crop yields.[4][5]

Synthesis of Phenoxyacetic Acid Herbicides

The synthesis of phenoxyacetic acids can be achieved through the hydrolysis of the corresponding phenoxyacetonitriles.

Detailed Experimental Protocol: Hydrolysis of a Substituted Phenoxyacetonitrile to a Phenoxyacetic Acid Herbicide

  • Starting Material: A substituted phenoxyacetonitrile (e.g., 2,4-dichlorophenoxyacetonitrile).

  • Hydrolysis: The nitrile is heated in the presence of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Acidic Hydrolysis: The nitrile is refluxed with aqueous sulfuric acid. The reaction progress is monitored until the disappearance of the starting material.

  • Basic Hydrolysis: The nitrile is refluxed with aqueous sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Purification: The resulting phenoxyacetic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Herbicide_Synthesis_Workflow

Phenoxyacetonitrile in Medicinal Chemistry: A Versatile Building Block

Beyond its role in agrochemicals, phenoxyacetonitrile has proven to be a valuable intermediate in the synthesis of various pharmaceuticals. Its utility lies in its ability to introduce the phenoxy group and a two-carbon chain that can be further elaborated into a variety of functional groups.

One notable example is its use in the preparation of [[(oxo)pyridazinyl]phenoxy]acetonitrile derivatives, which have been investigated for their vasodilator properties.[4] Additionally, phenoxyacetonitrile has been employed in the synthesis of variations of the antibacterial drug trimethoprim.[3]

Table of Representative Phenoxyacetonitrile Derivatives and Their Applications

Derivative ClassCore Structure VariationApplicationHistorical Context
Phenoxyacetic Acids Substitution on the phenyl ring (e.g., Cl, CH₃)HerbicidesDiscovered in the 1940s, revolutionizing weed control.
[[ (oxo)pyridazinyl]phenoxy]acetonitriles Addition of a pyridazinone ring systemVasodilatorsInvestigated for cardiovascular applications.
Trimethoprim Analogs Incorporation into more complex heterocyclic systemsAntibacterialsPart of the ongoing effort to develop new antimicrobial agents.

Conclusion: An Enduring Legacy in Chemical Synthesis

The story of phenoxyacetonitrile is a testament to the enduring power of fundamental organic chemistry. While the precise moment of its initial discovery may be lost to time, its conceptual origins are firmly rooted in the classical synthetic methodologies of the 19th century. The true historical significance of this unassuming molecule is revealed through the impactful discoveries it enabled. From the agricultural revolution sparked by phenoxy herbicides to its role as a versatile building block in the synthesis of potential pharmaceuticals, phenoxyacetonitrile has proven to be a scaffold of immense value. For today's researchers and drug development professionals, understanding the history and synthetic versatility of this core structure provides a solid foundation for innovation and the continued development of novel bioactive compounds.

References

  • Troyer, J. R. In the beginning: The multiple discovery of the first hormone herbicides. Weed Science, 2001 , 49(2), 290-297. [Link]

  • 2,4-Dichlorophenoxyacetic acid. In Wikipedia. Retrieved March 12, 2026, from [Link]

  • Gross, M. The auxinic herbicides. In Herbicides and Plant Physiology; John Wiley & Sons, Ltd, 2014; pp 103-127.
  • Stogryn, E. L. Synthesis of trimethoprim variations. Replacement of methylene by polar groupings. Journal of Medicinal Chemistry, 1972 , 15(2), 200-201. [Link]

  • Cobb, A. H., & Reade, J. P. H. Herbicides and Plant Growth Regulators. In Herbicides and Plant Physiology; John Wiley & Sons, Ltd, 2010; pp 1-24.
  • Williamson ether synthesis. In Wikipedia. Retrieved March 12, 2026, from [Link]

  • Kolbe nitrile synthesis. In Wikipedia. Retrieved March 12, 2026, from [Link]

Sources

Foundational

The Lipophilic Anomaly: A Technical Guide to Trifluoromethoxy (-OCF3) Substituents in Medicinal Chemistry

Executive Summary In the modern arsenal of medicinal chemistry, fluorinated functional groups are indispensable for tuning the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern arsenal of medicinal chemistry, fluorinated functional groups are indispensable for tuning the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates. Among these, the trifluoromethoxy group (-OCF 3​ ) stands out as a "super-halogen" or "pseudo-halogen"[1]. It seamlessly combines the profound lipophilicity of a trifluoromethyl moiety with the spatial geometry of an oxygen linker, offering a unique vector for optimizing membrane permeability and target binding affinity[2].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic causality behind the -OCF 3​ group's extreme lipophilicity, benchmark it against other substituents, and provide field-proven, self-validating experimental protocols for accurately measuring its partition coefficients.

Mechanistic Foundations of -OCF3 Lipophilicity

To utilize the -OCF 3​ group effectively, one must understand that its lipophilicity is not merely a sum of its parts; it is a product of its distinct stereoelectronic behavior.

Negative Hyperconjugation and Orthogonal Conformation

Unlike the methoxy group (-OCH 3​ ), which typically adopts a coplanar conformation with aromatic rings to allow resonance delocalization ( nO​→π∗ ), the -OCF 3​ group behaves entirely differently. In aryl trifluoromethyl ethers, the -OCF 3​ moiety is forced into an orthogonal conformation (a dihedral angle of approximately 90°) relative to the aromatic plane[1][3].

This orthogonal shift is driven by two factors:

  • Steric Hindrance: The bulky -CF 3​ group clashes with ortho-hydrogen atoms on the aromatic ring[3].

  • Negative Hyperconjugation: The highly electronegative fluorine atoms draw the oxygen's lone pair electrons into the carbon-fluorine anti-bonding orbitals ( nO​→σC−F∗​ )[3][4].

Because the oxygen lone pairs are locked in this hyperconjugative interaction, they cannot delocalize into the aromatic π -system. This lack of resonance effectively isolates the electron density, rendering the -OCF 3​ group highly electron-withdrawing (Pauling electronegativity χ=3.7 ) and drastically boosting its lipophilicity[3][4].

Conformation cluster_methoxy Aryl-Methoxy (-OCH3) cluster_trifluoromethoxy Aryl-Trifluoromethoxy (-OCF3) M1 Coplanar Geometry M2 n_O -> pi* Resonance M1->M2 M3 Lower Lipophilicity M2->M3 T1 Negative Hyperconjugation (n_O -> sigma* C-F) T2 Orthogonal Geometry (~90°) T1->T2 T3 Extreme Lipophilicity T2->T3

Conformational mechanics driving the high lipophilicity of the -OCF3 group vs -OCH3.

Comparative Lipophilicity Data

The lipophilic contribution of a substituent is classically quantified using the Hansch hydrophobic parameter ( π ). The -OCF 3​ group possesses a π value of +1.04, making it significantly more lipophilic than both the standard -CF 3​ group and the parent -OCH 3​ group[2][4].

Table 1: Hansch Lipophilicity Parameters ( π ) and Electronic Properties

SubstituentHansch Parameter ( π )Electronic EffectConformational State on Aryl Ring
-H 0.00NeutralPlanar
-OCH 3​ -0.02Electron-donatingCoplanar (Resonance active)
-F +0.14Electron-withdrawingPlanar
-CF 3​ +0.88Strongly electron-withdrawingSymmetrical rotation
-OCF 3​ +1.04 Strongly electron-withdrawing Orthogonal (Resonance forbidden)
-SCF 3​ +1.44Extremely electron-withdrawingOrthogonal

Data synthesized from established medicinal chemistry benchmarks[1][2][4].

Experimental Workflows for Lipophilicity Determination

Because -OCF 3​ -substituted compounds are inherently highly lipophilic, measuring their partition coefficients (LogP/LogD) requires rigorous experimental design. Standard shake-flask methods often fail due to the compound's vanishingly low solubility in the aqueous phase. Below are two self-validating protocols engineered for high-lipophilicity targets.

Protocol A: The Modified Shake-Flask Method (Gold Standard)

This protocol utilizes LC-MS/MS rather than UV-Vis to quantify the aqueous phase, overcoming the detection limits associated with highly lipophilic -OCF 3​ compounds.

Causality Check: Why pre-saturate the solvents? If dry octanol and water are mixed, they will mutually dissolve (water absorbs ~20% octanol by mole fraction). This alters the phase volumes during the experiment, skewing the final concentration ratio. Pre-saturation ensures a self-validating, thermodynamically stable system.

Step-by-Step Methodology:

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and aqueous buffer (e.g., PBS, pH 7.4) for 24 hours at 25°C. Separate the phases using a separatory funnel.

  • Standard Preparation: Dissolve the -OCF 3​ target compound in the pre-saturated octanol phase to a concentration of 1 mM. Internal Validation: Spike the solution with a reference standard of known LogP (e.g., Propranolol, LogP 3.48) to validate system performance.

  • Partitioning: In a sealed glass vial, combine 1 mL of the compound-spiked octanol with 1 mL of pre-saturated aqueous buffer.

  • Equilibration: Agitate the vials on a mechanical shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes. Causality: Centrifugation is critical to break micro-emulsions; even a microscopic droplet of octanol in the aqueous phase will catastrophically inflate the apparent aqueous concentration.

  • Quantification: Carefully sample both phases. Dilute the octanol phase 1:1000 in methanol. Analyze both the aqueous phase and the diluted octanol phase via LC-MS/MS (MRM mode).

  • Calculation: LogP=log10​([Target]aqueous​[Target]octanol​​) .

ShakeFlask Step1 1. Solvent Pre-saturation (Prevents volume shift) Step2 2. Solubilization in Octanol (Include Reference Standard) Step1->Step2 Step3 3. Mechanical Shaking (24h at 25°C for Equilibrium) Step2->Step3 Step4 4. Ultracentrifugation (Eliminates micro-emulsions) Step3->Step4 Step5 5. LC-MS/MS Analysis (High sensitivity for aqueous phase) Step4->Step5 Step6 6. LogP / LogD Calculation Step5->Step6

Self-validating shake-flask workflow for quantifying high-lipophilicity compounds.

Protocol B: RP-HPLC Chromatographic Hydrophobicity Index (CHI)

For compounds where LogP > 4 (common in heavily fluorinated scaffolds), the shake-flask method becomes erratic. The RP-HPLC method infers lipophilicity based on chromatographic retention time.

Causality Check: The stationary phase (C18) acts as the lipid surrogate, and the mobile phase acts as the aqueous surrogate. By mapping the retention time of the -OCF 3​ compound against a calibration curve of known drugs, we create a self-validating relative index that bypasses aqueous solubility limits entirely.

Step-by-Step Methodology:

  • Calibration Set: Prepare a mixture of 6-8 reference compounds with established LogP values ranging from 0.5 to 5.5 (e.g., Paracetamol, Benzyl alcohol, Toluene, Amiodarone).

  • Chromatography: Inject the calibration set and the -OCF 3​ target onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient Elution: Run a fast gradient from 5% to 95% Acetonitrile in 10 mM Ammonium Acetate buffer (pH 7.4) over 5 minutes.

  • Data Plotting: Plot the retention times ( tR​ ) of the calibration set against their known LogP values to generate a linear regression model ( R2>0.98 required for validation).

  • Extrapolation: Input the retention time of the -OCF 3​ compound into the regression equation to derive its CHI-LogP.

Strategic Implications in Drug Design

The integration of a trifluoromethoxy group is not merely a structural tweak; it is a profound pharmacokinetic intervention.

  • Metabolic Shielding: The C–F bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol[2]. The -OCF 3​ group is highly resistant to cytochrome P450-mediated oxidative demethylation, a common metabolic liability for standard -OCH 3​ groups.

  • Membrane Permeability: The extreme lipophilicity ( π=+1.04 ) imparted by the -OCF 3​ group dramatically enhances passive diffusion across lipid bilayers, including the blood-brain barrier (BBB)[2][4]. This makes it an exceptional bioisostere for halogens or alkyl ethers when optimizing central nervous system (CNS) penetrance.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.[Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH.[Link]

  • Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. PMC - NIH.[Link]

Sources

Exploratory

Engineering Metabolic Resilience: The Strategic Role of Trifluoromethoxy (-OCF3) Groups in Drug Design

Executive Summary In the pursuit of viable drug candidates, premature metabolic clearance remains one of the highest hurdles in preclinical development. The substitution of hydrogen atoms with fluorinated functional grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of viable drug candidates, premature metabolic clearance remains one of the highest hurdles in preclinical development. The substitution of hydrogen atoms with fluorinated functional groups is a cornerstone strategy in medicinal chemistry to modulate pharmacokinetics. Among these, the trifluoromethoxy group (-OCF3) has emerged as a highly privileged structural motif. By acting as a metabolically stable bioisostere for the traditional methoxy (-OCH3) group, the -OCF3 moiety simultaneously enhances lipophilicity, membrane permeability, and resistance to cytochrome P450 (CYP450) mediated oxidative degradation[1].

This technical guide provides an in-depth mechanistic analysis of why trifluoromethoxylation confers superior metabolic stability and outlines a self-validating experimental paradigm for quantifying these improvements in vitro.

Mechanistic Rationale: Overcoming CYP450 Vulnerabilities

The Liability of the Methoxy (-OCH3) Group

The methoxy group is a classic electron-donating substituent that activates aromatic rings[2]. However, this electronic activation comes with a severe pharmacokinetic penalty: high susceptibility to oxidative O-demethylation. When a drug candidate enters the hepatic system, CYP450 enzymes utilize a highly reactive iron-oxo species (FeO3+) to perform an electrophilic attack on the electron-rich arene or directly at the oxygen-carbon bond[3]. This results in rapid cleavage of the -OCH3 group, leading to the formation of reactive phenolic metabolites, high intrinsic clearance ( CLint​ ), and a truncated systemic half-life.

Stereoelectronic Shielding via Trifluoromethoxylation

Replacing the -OCH3 group with an -OCF3 group fundamentally alters the molecule's interaction with metabolizing enzymes through two primary mechanisms:

  • Electronic Deactivation (HOMO Lowering): Unlike the methoxy group, the trifluoromethoxy group is powerfully electron-withdrawing[2]. By pulling electron density away from the aromatic ring, it lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Because CYP450-mediated oxidation relies on the electrophilic attack of the arene π -electrons, depleting this electron density effectively starves the CYP450 enzyme of its reactive target, shutting down the primary metabolic pathway[3].

  • Steric Blockade: The physical bulk of the three fluorine atoms creates significant steric hindrance around the ether oxygen. This physical barrier prevents the CYP450 active site from achieving the necessary geometry to access and oxidize the O-C bond, effectively blocking O-demethylation[1].

CYP450_Mechanism cluster_OCH3 Methoxy (-OCH3) Pathway cluster_OCF3 Trifluoromethoxy (-OCF3) Pathway CYP CYP450 (FeO3+ Active Site) OCH3 Electron-Rich Arene Low Steric Bulk CYP->OCH3 Electrophilic Attack OCF3 Electron-Poor Arene High Steric Bulk CYP->OCF3 Repulsion / Blockade Demethyl Oxidative O-Demethylation OCH3->Demethyl Clearance High Intrinsic Clearance Demethyl->Clearance Resist Steric & Electronic Shielding OCF3->Resist Stable Prolonged Half-Life Resist->Stable

Logic flow of CYP450-mediated metabolism comparing -OCH3 and -OCF3 substituents.

Comparative Physicochemical & Metabolic Profiling

To quantify the impact of this substitution, the following table summarizes the distinct physicochemical shifts that occur when transitioning from a methoxy to a trifluoromethoxy scaffold.

PropertyMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Impact on Drug Design
Lipophilicity (Hansch π ) -0.02+1.04-OCF3 significantly enhances membrane permeability and BBB penetration[1].
Electronic Effect Electron-Donating (Activating)Electron-Withdrawing (Deactivating)-OCF3 lowers HOMO energy, reducing susceptibility to electrophilic CYP450 attack[2].
Steric Bulk (Volume) LowHigh-OCF3 physically blocks enzymatic access to the O-C bond[1].
Metabolic Vulnerability High (O-Demethylation)Low (Resistant)-OCF3 extends systemic half-life and lowers intrinsic clearance ( CLint​ )[1].

Experimental Paradigm: Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic stability of -OCF3 containing compounds, the Human Liver Microsome (HLM) stability assay is the industry gold standard[4]. As a Senior Application Scientist, I emphasize that executing this protocol requires strict adherence to causality—every reagent and step must serve a specific, validated purpose.

Assay Design and Causality
  • Matrix Selection (HLMs): HLMs are subcellular fractions containing the full complement of hepatic CYP450 enzymes. They are preferred over whole hepatocytes for early-stage screening because they isolate Phase I oxidative metabolism, allowing direct observation of CYP-mediated clearance[5].

  • Substrate Concentration (1 µM): The test compound is strictly maintained at 1 µM. This ensures the concentration remains well below the Michaelis constant ( Km​ ) for most CYP enzymes, guaranteeing first-order kinetic decay which is mathematically required to calculate accurate intrinsic clearance ( CLint​ )[4].

  • Cofactor Dependency (NADPH): CYP450 enzymes are monooxygenases that require a continuous supply of reducing equivalents to activate molecular oxygen. An NADPH regenerating system is mandatory to drive the reaction[6].

  • Self-Validating Controls: A robust assay must include a minus-NADPH control to rule out chemical instability in the buffer, and a high-clearance positive control (e.g., Verapamil or Testosterone) to confirm the enzymatic viability of the microsome batch[5].

Step-by-Step HLM Protocol
  • Matrix Preparation: Prepare a solution containing 1 mg/mL of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound (e.g., the -OCF3 substituted candidate) to a final concentration of 1 µM[6].

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 10 minutes. Causality: This step is critical to fluidize the microsomal lipid bilayers and bring the enzymes to their optimal physiological temperature prior to reaction initiation[6].

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4].

  • Kinetic Sampling: At precise time intervals (0, 5, 10, 20, 30, and 45 minutes), extract a 20 µL aliquot from the incubation mixture[5].

  • Reaction Quenching: Immediately transfer the aliquot into 80 µL of ice-cold acetonitrile containing a known concentration of an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact timepoint, while precipitating the microsomal proteins to prevent LC-MS/MS column fouling.

  • Quantification: Centrifuge the quenched samples to pellet the proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Protocol Control Self-Validation Controls (+/- NADPH, Verapamil) Prep 1. Matrix Preparation Test Cpd (1 µM) + HLM (1 mg/mL) Control->Prep Prewarm 2. Thermal Equilibration 37°C for 10 min Prep->Prewarm Initiate 3. Reaction Initiation Add NADPH Regenerating System Prewarm->Initiate Sample 4. Kinetic Sampling Alquots at 0, 5, 10, 20, 30, 45 min Initiate->Sample Quench 5. Protein Precipitation Cold ACN + Internal Standard Sample->Quench Analyze 6. LC-MS/MS Quantification Determine CL_int & t_1/2 Quench->Analyze

Step-by-step workflow for self-validating Human Liver Microsome (HLM) stability assays.

Conclusion

The strategic incorporation of the trifluoromethoxy (-OCF3) group is far more than a simple structural tweak; it is a calculated engineering choice designed to outmaneuver the body's primary clearance mechanisms. By combining high lipophilicity with profound electron-withdrawing capabilities and steric bulk, the -OCF3 group effectively shields adjacent bonds from CYP450-mediated oxidative attack. When validated through rigorously controlled in vitro microsomal assays, these molecules consistently demonstrate the extended half-lives and lowered intrinsic clearance rates necessary to transition from a hit compound to a viable clinical therapeutic.

References

  • Source: nih.
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs.
  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Source: biorxiv.
  • Source: chemrxiv.
  • Selective Mechanism-Based Inactivation of CYP3A4 by CYP3cide (PF-04981517)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Executive Summary This application note details a scalable, high-yielding protocol for the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5). By employing a highly optimized Williamson ether syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, high-yielding protocol for the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5). By employing a highly optimized Williamson ether synthesis, this guide provides drug development professionals and synthetic chemists with a self-validating workflow designed to maximize purity and minimize side reactions.

Strategic & Mechanistic Rationale

The Role of the Trifluoromethoxy (-OCF₃) Group

In medicinal chemistry, the incorporation of a trifluoromethoxy group is a highly strategic choice. The -OCF₃ motif acts as a "super-halogen," significantly enhancing the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidative degradation at the para-position of the phenyl ring[1],[2]. Furthermore, it provides a unique balance of lipophilicity and polarity, allowing researchers to fine-tune the membrane permeability and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs)[2].

Reaction Design: Williamson Ether Synthesis

The target compound is synthesized via a classical bimolecular nucleophilic substitution (S_N2) pathway known as the Williamson ether synthesis[3],[4].

  • Base Selection (Causality): Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydride (NaH). While NaH deprotonates phenols rapidly, it can also trigger the base-catalyzed degradation or polymerization of the highly reactive electrophile (bromoacetonitrile). K₂CO₃ provides a sufficiently basic environment (pKa of phenol is ~10) to generate the active phenoxide nucleophile without compromising the integrity of the alkylating agent[3],[4].

  • Solvent Selection: Anhydrous acetone is utilized under reflux conditions. As a polar aprotic solvent, acetone poorly solvates the phenoxide anion, leaving it highly reactive and accelerating the S_N2 attack. Furthermore, the byproduct (potassium bromide) is insoluble in acetone, driving the reaction forward via Le Chatelier's principle and simplifying the downstream workup.

Materials and Reagents

The following quantitative data outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-(Trifluoromethoxy)phenol 178.111.0 eq1.78 gNucleophile precursor
Bromoacetonitrile 119.951.1 eq1.32 g (0.83 mL)Electrophile
Potassium Carbonate (K₂CO₃) 138.211.5 eq2.07 gMild Base
Acetone (Anhydrous) 58.08N/A30 mLPolar aprotic solvent
Dichloromethane (DCM) 84.93N/A50 mLExtraction solvent

Safety Note: Bromoacetonitrile is a potent alkylating agent and a severe lachrymator. All manipulations involving this reagent must be performed inside a certified chemical fume hood using appropriate personal protective equipment (PPE).

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific pre-incubation times and targeted washing steps ensures that unreacted starting materials are systematically eliminated.

Step 1: Phenoxide Generation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-(Trifluoromethoxy)phenol (1.78 g, 10.0 mmol) and finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to 30 mL of anhydrous acetone.

  • Critical Step: Stir the suspension at room temperature for 30 minutes prior to adding the electrophile. This pre-incubation ensures complete deprotonation of the phenol, maximizing the concentration of the active phenoxide nucleophile and preventing unreacted phenol from complicating the final purification.

Step 2: S_N2 Alkylation
  • Under a fume hood, carefully add bromoacetonitrile (1.32 g, 11.0 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to a gentle reflux (approx. 56–60 °C) for 4 to 6 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent system. The product will appear as a new, less polar spot (higher Rf value) compared to the starting phenol. Terminate heating only when the starting material spot is completely consumed[3].

Step 3: Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with an additional 15 mL of acetone to ensure total product recovery.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Redissolve the resulting crude residue in 50 mL of Dichloromethane (DCM).

  • Self-Validation (Purity Control): Wash the organic layer sequentially with 1M NaOH (2 x 20 mL). This step is critical; the aqueous base deprotonates and extracts any trace amounts of unreacted 4-(Trifluoromethoxy)phenol into the aqueous layer, ensuring the organic layer contains only the target ether[3],[4].

  • Wash the organic layer with distilled water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

Step 4: Purification
  • The crude 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is typically obtained as a high-purity oil. If TLC indicates trace impurities, purify via silica gel flash chromatography eluting with a gradient of 5-10% Ethyl Acetate in Hexanes.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Incomplete conversion (TLC) Insufficient deprotonation or wet solventEnsure K₂CO₃ is finely powdered and oven-dried. Extend the Step 1 pre-stirring time to 45 minutes.
Formation of dark side products Overheating or excess baseMaintain strict temperature control (do not exceed 60 °C). Reduce K₂CO₃ to 1.2 eq if degradation is observed.
Product contaminated with phenol Inadequate basic workupEnsure thorough and vigorous washing with 1M NaOH during the extraction phase[3].

Visualizations

Workflow Step1 1. Deprotonation 4-(Trifluoromethoxy)phenol + K2CO3 Step2 2. Alkylation Add Bromoacetonitrile (Reflux, 4-6h) Step1->Step2 Step3 3. Workup Filter Salts & Evaporate Solvent Step2->Step3 Step4 4. Extraction Wash with 1M NaOH, Water, Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Optional) Step4->Step5

Workflow for the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

Mechanism Phenol 4-(Trifluoromethoxy)phenol (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Mild Base) Base->Phenoxide Transition SN2 Transition State (Concerted Substitution) Phenoxide->Transition Nucleophilic Attack Electrophile Bromoacetonitrile (Electrophile) Electrophile->Transition Product 2-[4-(Trifluoromethoxy) phenoxy]acetonitrile Transition->Product Bromide Leaving

SN2 mechanistic pathway for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

References

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

Sources

Application

Application Note: Purification of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile by Column Chromatography

Introduction and Rationale The compound 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5) is a critical synthetic intermediate widely utilized in the development of central nervous system (CNS) therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The compound 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5) is a critical synthetic intermediate widely utilized in the development of central nervous system (CNS) therapeutics and agrochemicals[1]. It is typically synthesized via a Williamson ether synthesis, reacting 4-(trifluoromethoxy)phenol with an α -haloacetonitrile (such as chloroacetonitrile) in the presence of a base like potassium carbonate ( K2​CO3​ )[2].

While the synthesis is straightforward, the crude reaction mixture presents a complex purification challenge. It contains the highly lipophilic target product, unreacted electrophile (chloroacetonitrile), highly polar unreacted nucleophile (4-(trifluoromethoxy)phenol), and inorganic salts. Because the trifluoromethoxy ( −OCF3​ ) group is strongly electron-withdrawing and highly lipophilic, the target molecule exhibits unique chromatographic behavior compared to standard phenoxyacetonitriles. This guide details a field-proven, self-validating protocol for isolating this intermediate in high purity using normal-phase silica gel column chromatography[3][4].

Physicochemical & Chromatographic Profile

To design an effective purification strategy, we must first analyze the target molecule's physicochemical properties. The −OCF3​ group significantly increases the compound's retention factor ( Rf​ ) in non-polar solvent systems compared to unsubstituted analogs.

Property / ParameterValue / Description
Chemical Formula C9​H6​F3​NO2​
Molecular Weight 217.14 g/mol [1]
Boiling Point ~119 °C at 12 mmHg[5]
Physical State Colorless to pale yellow oil / low-melting solid
Stationary Phase Silica Gel (200-300 mesh)
Ideal Mobile Phase Hexane : Ethyl Acetate (Gradient)[4]
Target Rf​ Value ~0.45 (in 85:15 Hexane:EtOAc)
Detection Method UV (254 nm) active; KMnO4​ stain (weakly active)

Pre-Chromatography Optimization: The Causality of Workup

Expert Insight: Do not attempt to load the raw crude mixture directly onto a silica column.

The most problematic impurity in this synthesis is the unreacted 4-(trifluoromethoxy)phenol. Phenols possess a strong hydrogen-bond donating hydroxyl ( −OH ) group that interacts aggressively with the silanol groups on the silica gel stationary phase. If loaded in high concentrations, the phenol will cause severe band broadening (streaking), which can co-elute with the target nitrile.

To establish a self-validating purification system, we rely on a chemical workup prior to physical separation. By washing the organic phase with an aqueous base (e.g., 1M NaOH ), the unreacted phenol is deprotonated to its water-soluble phenoxide salt and partitioned into the aqueous layer[2]. This drastically reduces the impurity load on the silica column, transforming a difficult separation into a rapid, high-yield isolation.

Workflow A Crude Reaction Mixture B Aqueous Workup (1M NaOH) A->B Quench & Extract C Organic Phase (Crude Nitrile) B->C Remove Phenol D Silica Gel Column (Gradient Elution) C->D Load Sample E Pure Product D->E Fractionate

Workflow for the isolation and purification of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

Step-by-Step Column Chromatography Protocol

The following protocol is scaled for the purification of approximately 5 grams of crude organic material.

Phase 1: Column Preparation
  • Select the Column: Choose a glass column with a diameter of 4-5 cm.

  • Calculate Silica Volume: Weigh out 150-200 g of 200-300 mesh silica gel (a 30:1 to 40:1 silica-to-crude mass ratio is optimal for this separation).

  • Slurry Packing: Suspend the silica gel in 100% Hexane (or Petroleum Ether). Pour the slurry continuously into the column. Rinse the sides with Hexane and use compressed air (or a pump) to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

  • Protective Layer: Gently add a 1 cm layer of clean sea sand to the top of the silica bed to prevent disruption during sample loading.

Phase 2: Sample Loading
  • Liquid Loading: Because 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is an oil/low-melting solid, liquid loading is preferred. Dissolve the 5 g of crude material in the absolute minimum volume of Dichloromethane (DCM) (approx. 5-8 mL). Note: Do not use Ethyl Acetate for loading, as its high polarity will cause the sample to streak down the column prematurely.

  • Application: Drain the column until the Hexane is exactly flush with the top of the sand. Carefully apply the DCM-dissolved sample evenly across the sand using a long Pasteur pipette.

  • Bedding the Sample: Drain the solvent until the sample is flush with the sand. Carefully add 2 mL of Hexane to wash the walls, and drain again. Repeat this wash step twice to ensure the entire sample is embedded in the silica.

Phase 3: Gradient Elution

The target molecule requires a slight increase in polarity to elute efficiently without dragging highly polar impurities along[4][6].

  • Flush (100% Hexane): Elute with 2 Column Volumes (CV) of 100% Hexane. This removes residual non-polar aliphatic impurities and traces of volatile chloroacetonitrile.

  • First Step (95:5 Hexane:EtOAc): Switch the mobile phase to 95% Hexane and 5% Ethyl Acetate. Run for 3 CV. The target nitrile will begin to migrate down the column.

  • Second Step (90:10 Hexane:EtOAc): Increase polarity to 90:10. Begin collecting 20 mL fractions. The target compound, 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, typically elutes in this window[4].

  • Final Wash (80:20 Hexane:EtOAc): If the product tails, flush with 1-2 CV of 80:20 Hexane:EtOAc to push the remaining product off the column.

Separation Silica Silica Gel (Stationary Phase) Strong H-bond Acceptor/Donor Impurity1 Chloroacetonitrile (Low polarity) Silica->Impurity1 Weak Interaction Product Target Nitrile (Moderate polarity) Silica->Product Moderate Interaction Impurity2 Unreacted Phenol (Strong H-bond donor) Silica->Impurity2 Strong Interaction

Chromatographic separation logic based on stationary phase interactions.

Fraction Analysis and Troubleshooting

TLC Monitoring

Spot the collected fractions on a silica gel F254​ TLC plate alongside a crude reference spot. Develop the plate in 85:15 Hexane:EtOAc .

  • Target Product: Appears as a distinct, dark spot under short-wave UV (254 nm) at Rf​≈0.45 .

  • Impurity (Phenol): If any unreacted 4-(trifluoromethoxy)phenol bypassed the NaOH wash, it will appear much lower on the plate ( Rf​≈0.15−0.20 ) and may stain strongly with KMnO4​ .

Concentration

Pool the fractions containing the pure product. Evaporate the solvent using a rotary evaporator. Crucial Parameter: Keep the water bath temperature below 40 °C. While the boiling point of the product is relatively high (~119 °C at 12 mmHg)[5], excessive heat under high vacuum can cause product loss due to co-evaporation with the solvent.

Troubleshooting: Co-elution

If TLC reveals that the target nitrile is co-eluting with a faster-moving impurity (e.g., a C-alkylated byproduct)[2], the gradient is too steep.

  • Solution: In subsequent runs, extend the 100% Hexane flush to 4 CV, and use an extremely shallow gradient (e.g., 98:2 Hexane:EtOAc) to maximize the resolution ( ΔRf​ ) between the closely eluting spots.

References

  • ChemWhat. 2-[4-(trifluoromethoxy)phenoxy]acetonitrile CAS#: 952182-87-5. Retrieved March 13, 2026, from[Link]

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. Retrieved March 13, 2026, from[Link]

  • ACS Figshare. Native Amino Group Directed Meta-Selective C-H Arylation of Primary Amines via Pd/Norbornene Catalysis. Retrieved March 13, 2026, from [Link]

  • DOI Repository. Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst. Retrieved March 13, 2026, from [Link]

Sources

Method

Application Note: High-Resolution HPLC Method Development for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Executive Summary The compound 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5)[1] is a critical fluorinated intermediate frequently utilized in the synthesis of advanced agrochemicals and central nervous s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5)[1] is a critical fluorinated intermediate frequently utilized in the synthesis of advanced agrochemicals and central nervous system (CNS) therapeutics. Its structure features a highly lipophilic, electron-withdrawing trifluoromethoxy ( −OCF3​ ) group paired with a moderately polar nitrile ( −CN ) moiety. This unique electronic distribution presents significant chromatographic challenges, particularly when attempting to resolve the target analyte from its synthetic precursors using conventional reversed-phase alkyl columns (e.g., C18).

This application note details a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol that leverages the orthogonal selectivity of Pentafluorophenyl (PFP) stationary phases to achieve baseline resolution, ensuring high-confidence purity analysis for drug development workflows.

Mechanistic Rationale: Beyond the C18 Column

The Analytical Challenge

The synthesis of phenoxyacetonitriles typically proceeds via a Williamson ether synthesis, reacting a substituted phenol with an alkylating agent such as chloroacetonitrile[2]. For this specific target, the starting material is 4-(trifluoromethoxy)phenol.

During routine reaction monitoring or final purity assessment, analysts often default to standard C18 columns. However, the hydrophobicities (LogP) of the starting phenol and the target nitrile are dangerously similar. On a C18 phase—which relies almost exclusively on dispersive hydrophobic interactions—these two species frequently co-elute. Furthermore, the highly electron-withdrawing −OCF3​ group increases the acidity of the phenolic precursor, leading to severe peak tailing if the mobile phase is not rigorously controlled.

The PFP Advantage

To break this selectivity bottleneck, we must exploit the electronic differences between the molecules. Pentafluorophenyl (PFP) stationary phases provide highly orthogonal behavior compared to C18 columns[3].

The causality behind this enhanced separation lies in the stationary phase chemistry:

  • Dipole-Dipole Interactions: The strong carbon-fluorine dipoles on the PFP ring provide significant dipole-dipole interaction potential[4], which strongly retains the polar nitrile group of the target analyte.

  • π−π and Hydrogen Bonding: PFP phases can retain solutes by forming π−π complexes and through hydrogen bonding at the highly polar C-F bonds[3]. The electron-deficient PFP ring uniquely interacts with the ether oxygen of the product versus the free hydroxyl group of the unreacted phenol.

By switching to a PFP column and utilizing an acidic modifier (0.1% Formic Acid) to suppress the ionization of the phenolic impurity, we create a robust, high-resolution separation system.

Method Development Workflow

HPLC_Method_Development N_Start Target Analyte: 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile N_Phase1 Stationary Phase Screening N_Start->N_Phase1 N_C18 Alkyl Phase (C18) Dominant Interaction: Hydrophobic N_Phase1->N_C18 N_PFP Fluorinated Phase (PFP) Interactions: π-π, Dipole, F-F N_Phase1->N_PFP N_Eval Chromatographic Evaluation (Resolution of Phenolic Impurities) N_C18->N_Eval Co-elution risks N_PFP->N_Eval Enhanced selectivity N_Opt Mobile Phase Optimization (0.1% Formic Acid in H2O/ACN) N_Eval->N_Opt Select PFP N_Val Final Method Validation (SOP Generation) N_Opt->N_Val

Figure 1: HPLC method development workflow emphasizing PFP stationary phase selection.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis to ensure the integrity of the generated data.

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), LC-MS grade Formic Acid (FA).

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve 10.0 mg of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile reference standard in 10.0 mL of diluent (1.0 mg/mL).

  • System Suitability (SST) Mix: Spike the standard solution with 0.1% (w/w) of 4-(trifluoromethoxy)phenol.

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationRationale
Column Core-Shell PFP, 100 x 4.6 mm, 2.7 µmMaximizes efficiency; orthogonal selectivity to C18.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of acidic phenolic impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides superior elution strength for aromatics.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 35 °CReduces mobile phase viscosity and stabilizes retention.
Injection Vol 5.0 µLPrevents volume overload while maintaining sensitivity.
Detection (UV) 225 nm (Primary), 270 nm (Secondary)225 nm captures the primary π−π∗ aromatic transition.

Gradient Program:

  • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 30% 70% B (Linear gradient for separation)

  • 8.0 - 9.0 min: 70% 100% B (Column wash)

  • 9.0 - 11.0 min: 100% B (Hold wash)

  • 11.0 - 11.1 min: 100% 30% B (Return to initial)

  • 11.1 - 15.0 min: 30% B (Re-equilibration)

System Suitability Testing (SST) Criteria

Before analyzing unknown samples, inject the SST Mix in triplicate. The system is validated only if the following criteria are met:

  • Resolution ( Rs​ ): ≥3.0 between 4-(trifluoromethoxy)phenol and 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

  • Tailing Factor ( Tf​ ): ≤1.2 for the target analyte peak.

  • RSD of Peak Area: ≤1.0% for the target analyte across three injections.

Results & Discussion

To demonstrate the efficacy of the mechanistic choices made in this protocol, a comparative study was executed using a standard C18 phase versus the recommended PFP phase under identical gradient conditions.

Table 2: Comparative Retention and System Suitability Data

AnalyteColumn PhaseRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ )Status
4-(Trifluoromethoxy)phenolAlkyl (C18)5.851.42N/A-
Target Nitrile Alkyl (C18) 6.10 1.15 1.2 FAIL
4-(Trifluoromethoxy)phenolFluorinated (PFP)4.201.10N/A-
Target Nitrile Fluorinated (PFP) 6.85 1.05 8.4 PASS

Data Interpretation: On the C18 column, the separation relies purely on hydrophobicity. Because the substitution of a hydroxyl proton with a cyanomethyl group only marginally alters the overall non-polar surface area of the molecule, the two compounds nearly co-elute ( Rs​=1.2 ), failing standard pharmaceutical validation criteria.

Conversely, the PFP column drastically alters the elution profile. The phenolic impurity elutes significantly earlier (4.20 min) because it lacks the strong dipole interactions required to bind tightly to the fluorinated stationary phase. The target nitrile, however, engages in powerful dipole-dipole interactions between its −CN moiety and the C-F bonds of the stationary phase, increasing its retention time to 6.85 min. This orthogonal mechanism yields a massive resolution factor ( Rs​=8.4 ), ensuring that even trace levels of starting material can be accurately quantified without interference.

Sources

Application

Application Note: Advanced HPLC Method Development for Fluorinated Aromatic Compounds

Executive Summary The incorporation of fluorine into aromatic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. Fluorination modulates lipophilicity, enhances metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. Fluorination modulates lipophilicity, enhances metabolic stability, and alters basicity. However, these same physicochemical modifications create significant chromatographic challenges. Traditional alkyl stationary phases (e.g., C18) rely almost exclusively on dispersive (hydrophobic) interactions, which frequently fail to resolve closely related fluorinated regioisomers or highly polar fluorinated metabolites[1][2].

This application note provides a comprehensive, field-proven protocol for developing High-Performance Liquid Chromatography (HPLC) methods tailored to fluorinated aromatic compounds. By transitioning from single-mechanism C18 columns to multi-mode Pentafluorophenyl (PFP) stationary phases, analytical scientists can leverage orthogonal selectivity to achieve baseline resolution of complex fluorinated mixtures[3][4].

Mechanistic Principles: Beyond Hydrophobic Retention

To develop a robust method, one must understand the causality behind stationary phase selection. The C18 phase acts as a simple hydrophobic sponge. In contrast, a PFP (or FluoroPhenyl) phase is a self-validating multi-mode system. The rigid pentafluorophenyl ring, combined with highly electronegative fluorine atoms, withdraws electron density, rendering the phenyl ring highly electron-deficient (acting as a strong Lewis acid)[5].

When analyzing fluorinated aromatics, a PFP column provides five distinct mechanisms of interaction[2][3]:

  • Hydrophobic (Dispersive) Interactions: Similar to C18, driven by the propyl linker and the carbon skeleton.

  • π−π Interactions: The electron-deficient PFP ring strongly interacts with electron-rich aromatic analytes.

  • Dipole-Dipole Interactions: The highly polar C–F bonds on the stationary phase interact with the polar C–F bonds of the analytes.

  • Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor for polar functional groups on the analyte.

  • Shape Selectivity (Steric Recognition): The rigid, planar nature of the PFP ring discriminates between subtle spatial differences in positional isomers (e.g., ortho-, meta-, and para- fluoro-analogs)[3][4].

Table 1: Comparative Stationary Phase Selectivity for Aromatic Compounds
Stationary PhasePrimary Retention Mechanism(s)StrengthsWeaknessesBest Suited For
C18 (Alkyl) Hydrophobic (Dispersive)High reproducibility, universal baseline for non-polar analytes.Fails to resolve positional isomers; poor retention of polar fluorinated species.General screening, highly lipophilic non-isomeric compounds.
PFP (FluoroPhenyl) Hydrophobic, π−π , Dipole, H-bond, Shape SelectivityExceptional shape selectivity; orthogonal to C18; works in both RP and HILIC modes.Sensitive to mobile phase organic modifier choice (ACN vs. MeOH).Fluorinated aromatics, positional isomers, halogenated compounds.
Biphenyl Hydrophobic, Strong π−π Superior π−π interactions compared to PFP; moderate hydrophobicity.Lacks the strong dipole-dipole interactions provided by C-F bonds.Non-fluorinated aromatic isomers, drug testing panels.

Method Development Workflow

The following decision tree illustrates the logical progression for separating fluorinated aromatics.

HPLC_Method_Dev Start Analyze Analyte Structure: Fluorinated Aromatic? Isomers Are Positional Isomers (Regioisomers) Present? Start->Isomers C18 Standard C18 Column (Hydrophobic Retention) Isomers->C18 No PFP Select PFP Column (Multi-mode Retention) Isomers->PFP Yes Validate System Suitability Testing & LC-MS Integration C18->Validate Solvent Select Organic Modifier (Methanol preferred over ACN) PFP->Solvent Temp Optimize Temperature (Enhance Shape Selectivity) Solvent->Temp Temp->Validate

Figure 1: Decision matrix for HPLC method development of fluorinated aromatic compounds.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By running a known isomeric mixture prior to your unknown samples, you verify the specific π−π and dipole interactions of the column.

Phase 1: System Suitability and Column Selection
  • Hardware Preparation: Ensure the HPLC/UHPLC system is thoroughly flushed to remove any residual ion-pairing reagents from previous runs.

  • Column Selection: Install a high-purity silica Pentafluorophenyl (PFP) column (e.g., 100 × 2.1 mm, 1.7–3 µm particle size)[3].

  • System Suitability Test (SST): Inject a standard mixture of ortho-, meta-, and para- fluorobenzoic acid.

    • Causality: A standard C18 will co-elute these isomers. Baseline resolution ( Rs​>1.5 ) on the PFP column validates that the shape selectivity and dipole-dipole interaction mechanisms are active and the column is functioning correctly[4].

Phase 2: Mobile Phase Design

The choice of organic modifier is the most critical variable when using PFP columns.

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate or Ammonium Acetate in LC-MS grade water. Adjust pH to 3.0 with Formic Acid if analytes are acidic, or leave at native pH (~6.8) for basic/neutral compounds.

  • Organic Phase (B) - The Methanol Rule: Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Causality: Acetonitrile contains a triple bond with π electrons. These electrons actively compete with the analyte for the π−π interaction sites on the PFP stationary phase, effectively "masking" the column's unique selectivity and making it behave more like a standard alkyl column. Methanol, being a protic solvent without π electrons, promotes maximum π−π and dipole interactions between the fluorinated analyte and the stationary phase[3][5].

  • Fluorinated Additives (Optional): For highly complex fluorinated amphiphiles, consider adding low concentrations of fluorinated alcohols (e.g., Trifluoroethanol) to the mobile phase to induce "hetero-pairing" selectivity[6][7].

Phase 3: Gradient and Temperature Optimization
  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes).

    • 1.0 - 8.0 min: 5% to 60% B (Linear gradient).

    • 8.0 - 10.0 min: 60% to 95% B (Column wash).

    • 10.0 - 13.0 min: 5% B (Re-equilibration).

  • Temperature Control: Set the column oven to 25°C - 30°C .

    • Causality: While higher temperatures (e.g., 45°C) improve mass transfer and peak shape for large fluorinated dendrimers[6], lower temperatures generally enhance the steric recognition (shape selectivity) required to separate rigid positional isomers. If isomers co-elute, decrease the temperature by 5°C increments to increase the residence time and structural discrimination[8].

  • Detection: Configure UV/Vis detection at the λmax​ of the aromatic ring (typically 210-254 nm) or utilize ESI-MS/MS. PFP columns exhibit ultra-low bleed, making them highly compatible with sensitive mass spectrometry workflows[4].

References

  • Chromatography Online: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Chromatography Online: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL:[Link]

  • Phenomenex: Luna PFP(2) HPLC Columns Source: Phenomenex URL: [Link]

  • Restek Resource Hub: Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column Source: Restek URL:[Link]

  • ResearchGate: Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives Source: Journal of Chromatography A URL:[Link]

  • NIH/PMC: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: National Institutes of Health (PMC) URL:[Link]

  • Chromatography Online: HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column Source: LCGC International URL:[Link]

  • ACE HPLC: ACE C18-PFP Technical Brochure Source: Advanced Chromatography Technologies URL:[Link]

Sources

Method

Application Note: 1H NMR Characterization of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Abstract This application note provides a comprehensive guide for the structural elucidation of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and materials science, ensuring accurate and reproducible characterization of this fluorinated phenoxyacetonitrile derivative. This document outlines the theoretical basis for the expected ¹H NMR spectrum, provides detailed experimental procedures for sample preparation and data acquisition, and offers an in-depth analysis of the spectral data. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively.

Introduction

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is a versatile chemical intermediate whose utility spans the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group can significantly enhance metabolic stability and lipophilicity, properties of considerable interest in drug design. Accurate structural verification is a critical quality control step in its synthesis and application. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environments of its hydrogen atoms. This guide establishes a robust protocol for the unambiguous ¹H NMR characterization of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile.

Scientific Principles

The ¹H NMR spectrum of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the acetonitrile moiety. The chemical shift (δ) of each proton is influenced by its local electronic environment. The electron-withdrawing nature of the trifluoromethoxy and phenoxy groups will deshield adjacent protons, causing their signals to appear at higher chemical shifts (downfield). Conversely, the acetonitrile group also influences the electronic environment.

The aromatic region is expected to show a characteristic AA'BB' spin system for the 1,4-disubstituted benzene ring. Protons ortho to the oxygen (H-2, H-6) will be in a different chemical environment than protons ortho to the trifluoromethoxy group (H-3, H-5), leading to two distinct signals. Spin-spin coupling between adjacent protons will result in the splitting of these signals into doublets. The methylene protons (-CH₂-) of the acetonitrile group are expected to appear as a singlet, as there are no adjacent protons to couple with.

Materials and Equipment

Reagents and Consumables Instrumentation
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (Purity >95%)NMR Spectrometer (e.g., 400 MHz or higher)
Deuterated Chloroform (CDCl₃, 99.8% D)5 mm NMR tubes, high-precision
Tetramethylsilane (TMS, 0.03% v/v in CDCl₃)Pipettes and tips
Pasteur pipettes and bulbsVortex mixer
Cotton woolFume hood
Small vials

Experimental Protocol

A systematic approach is crucial for obtaining high-quality NMR spectra. The following workflow outlines the key steps from sample preparation to data analysis.[1][2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL CDCl3 with TMS A->B C Filter through Cotton Plug B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H NMR Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K L Structural Elucidation K->L

Figure 1: General workflow for NMR characterization.

Part 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[3] A properly prepared sample should be a homogeneous solution free of particulate matter.[4][5]

  • Weighing the Sample: Accurately weigh 5-10 mg of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile into a clean, dry vial.[2][6] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable time.[4]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.[5][6] CDCl₃ is a common solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest.[7] TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[4]

  • Filtration and Transfer: To remove any suspended particles that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube.[5][6] The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of 4-5 cm.[4][5]

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Part 2: NMR Data Acquisition

Instrument-specific parameters may need to be optimized. The following are general guidelines for a 400 MHz spectrometer.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument's software will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, ensuring its stability. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks.[5]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for quantitative analysis.[2]

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds will provide good digital resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.[8]

Part 3: Data Processing

Modern NMR software often performs many of these steps automatically, but manual processing may be necessary for optimal results.[9][10][11]

  • Fourier Transformation (FT): The raw data, a free induction decay (FID), is converted from the time domain to the frequency domain via a Fourier transform.[10][11][12]

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape (all peaks pointing up). This involves adjusting the zero-order and first-order phase constants.[9][10]

  • Baseline Correction: A flat baseline is crucial for accurate integration. Automated or manual baseline correction algorithms can be applied.[10][12]

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The exact chemical shift of each peak is determined.

Results and Discussion

The ¹H NMR spectrum of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile in CDCl₃ is expected to exhibit the following signals:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3, H-5~ 7.20d2H~ 9.0
H-2, H-6~ 7.00d2H~ 9.0
-CH₂-~ 4.75s2HN/A

Note: These are predicted values and may vary slightly based on experimental conditions.

Spectral Interpretation
  • Aromatic Region (δ 7.00 - 7.20 ppm): The 1,4-disubstituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.

    • The signal at approximately 7.20 ppm is assigned to the protons H-3 and H-5 , which are ortho to the electron-withdrawing trifluoromethoxy group. This group deshields these protons, shifting their resonance downfield. The signal is split into a doublet by coupling to the adjacent H-2 and H-6 protons.

    • The signal around 7.00 ppm corresponds to the protons H-2 and H-6 , which are ortho to the oxygen atom of the phenoxy group. These protons are also deshielded, but to a lesser extent than H-3 and H-5. This signal appears as a doublet due to coupling with H-3 and H-5.

    • The ortho coupling constant (³JHH) for both doublets is expected to be in the range of 7-10 Hz, which is typical for aromatic systems.[13][14][15]

  • Aliphatic Region (δ ~ 4.75 ppm):

    • The signal at approximately 4.75 ppm is a singlet and integrates to two protons. This corresponds to the methylene protons (-CH₂-) of the acetonitrile group. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the cyano group.[16] Since there are no neighboring protons, this signal appears as a singlet.

Troubleshooting

Issue Potential Cause Solution
Broad peaks, poor resolutionPoor shimming; solid particles in the sample; sample too concentrated.Re-shim the instrument; re-prepare the sample ensuring complete dissolution and filtration; dilute the sample.[4][6]
Low signal-to-noise ratioSample is too dilute.Increase the number of scans; prepare a more concentrated sample.[3]
Extraneous peaksContaminated NMR tube or solvent; presence of water.Use a clean NMR tube; use fresh, high-quality deuterated solvent. The water peak in CDCl₃ appears around 1.56 ppm.[7]
Incorrect integration valuesPhasing or baseline errors; insufficient relaxation delay (D1).Re-process the spectrum with careful phasing and baseline correction; increase the D1 value to at least 5 times the longest T1 relaxation time for quantitative accuracy.

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality spectra. The characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons provide a unique fingerprint for this molecule, enabling its unambiguous identification and purity assessment. The principles and procedures described herein are foundational for the routine characterization of this and similar compounds in both academic and industrial research settings.

References

  • MetaboLabPy. Basic 1D-NMR Data Processing. Available at: [Link]

  • Scribd. NMR Data Processing Guide. Available at: [Link]

  • UCSB Chemistry and Biochemistry. 2D NMR Spectrum Processing with Mnova. Available at: [Link]

  • Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • eMagRes. NMR Data Processing. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Infragene. NMR sample preparation guidelines. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Scribd. NMR Chemical Shifts of Acetonitrile. Available at: [Link]

  • SpectraBase. Acetonitrile - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • ChemRxiv. 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. Available at: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • Organometallics. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • NMRS.io. 1H | acetonitrile-d3 | NMR Chemical Shifts. Available at: [Link]

  • Duke University. The Duke NMR Center Coupling constants. Available at: [Link]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Eurisotop. NMR Solvent data chart. Available at: [Link]

  • Chemistry Steps. 1H NMR Chemical Shift Values Table. Available at: [Link]

  • PubChem. 4-(Trifluoromethyl)phenylacetonitrile. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available at: [Link]

  • ResearchGate. Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent 3JH,H (Hz) in pa. Available at: [Link]

  • PMC. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

  • Rsc.org. Supporting Information. Available at: [Link]

  • Stenutz. 2-[4-(trifluoromethyl)phenyl]acetonitrile. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]

  • Cheméo. Chemical Properties of 4-(Trifluoromethoxy)phenylacetonitrile (CAS 49561-96-8). Available at: [Link]

Sources

Application

Application Note: 13C NMR Analysis and Spectral Assignment of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Introduction & Scope 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (Chemical Formula: C9H6F3NO2) is a highly versatile fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals. The trifluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (Chemical Formula: C9H6F3NO2) is a highly versatile fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) group imparts significant lipophilicity and metabolic stability to drug candidates[1]. Accurate structural validation of this compound relies heavily on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This application note provides a comprehensive guide to the acquisition, processing, and mechanistic interpretation of its 13C NMR spectrum.

Mechanistic Insights: The Causality of Chemical Shifts and Spin-Spin Coupling

In 13C NMR, the presence of the -OCF3 group and the -O-CH2-CN moiety creates a unique electronic environment that dictates the chemical shifts and multiplicity of the carbon signals. Understanding these interactions is critical for accurate spectral assignment.

The Trifluoromethoxy Group (-OCF3)

The fluorine atom is highly electronegative and possesses a nuclear spin of I=1/2 . Because 13C NMR spectra are typically acquired with proton ( 1 H) decoupling but without fluorine ( 19 F) decoupling, the carbon signals coupled to fluorine will split into multiplets according to the 2nI+1 rule.

  • 1JCF​ Coupling: The carbon atom of the -CF3 group is directly bonded to three equivalent fluorine atoms. This results in a distinct quartet ( n=3 ) centered around 120.5 ppm. The one-bond carbon-fluorine coupling constant ( 1JCF​ ) is exceptionally large, typically ranging from 254 to 260 Hz[2].

  • 3JCF​ Coupling: The aromatic carbon directly attached to the -OCF3 oxygen (the ipso-carbon) experiences a three-bond coupling ( 3JCF​ ) through the oxygen atom (C-O-C-F). This results in a finely split quartet (or a broadened singlet depending on the digital resolution) with a much smaller coupling constant of approximately 1.5 to 2.0 Hz[3].

The Phenoxyacetonitrile Moiety (-O-CH2-CN)
  • Nitrile Carbon (-C N): The sp-hybridized carbon of the nitrile group typically resonates in the region of 115-118 ppm[4]. It does not experience any significant coupling in a proton-decoupled spectrum.

  • Methylene Carbon (-CH2-): Flanked by an electronegative oxygen atom and a cyano group, this aliphatic carbon is significantly deshielded, typically appearing around 53-55 ppm.

  • Aromatic Carbons: The ipso-carbon attached to the -O-CH2-CN group is strongly deshielded by the oxygen atom, resonating downfield at approximately 153-155 ppm. The remaining ortho and meta carbons resonate in the typical aromatic region (115-125 ppm).

Experimental Protocol: Self-Validating NMR Acquisition

To ensure a high signal-to-noise ratio (S/N) and accurate resolution of the C-F coupling constants, the following optimized protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh 30–50 mg of high-purity 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is preferred as its solvent peak (a 1:1:1 triplet at 77.0 ppm) provides a reliable internal reference[4].

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the sample depth is at least 4 cm to avoid magnetic field inhomogeneities.

Step 2: Spectrometer Setup and Shimming
  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for 1 H, corresponding to 100 MHz or 125 MHz for 13 C).

  • Lock onto the deuterium signal of the CDCl 3​ solvent.

  • Perform gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, which is critical for resolving the fine 3JCF​ coupling.

Step 3: Pulse Sequence and Acquisition Parameters
  • Select a standard 1D 1 H-decoupled 13 C pulse sequence.

  • Relaxation Delay (D1): Quaternary carbons (such as the -CF3, -CN, and ipso-aromatic carbons) have long spin-lattice relaxation times ( T1​ ) and lack the Nuclear Overhauser Effect (NOE) enhancement provided by directly attached protons. Set D1 to at least 2.0–3.0 seconds to allow for sufficient longitudinal relaxation.

  • Number of Scans (NS): To achieve adequate S/N for the quaternary carbons and the split -CF3 quartet, acquire a minimum of 512 to 1024 scans.

  • Spectral Width (SW): Ensure the spectral window covers 0 to 200 ppm.

Step 4: Data Processing
  • Apply a zero-filling factor to double the number of data points (e.g., from 32K to 64K) to improve digital resolution.

  • Apply an exponential window function (Line Broadening, LB = 1.0 Hz) prior to Fourier Transformation to enhance S/N without significantly compromising the resolution of the 3JCF​ splitting.

  • Perform manual phase correction and a polynomial baseline correction.

  • Reference the central peak of the CDCl 3​ triplet to exactly 77.16 ppm.

Data Presentation: Expected 13C NMR Assignments

Table 1: Predicted 13C NMR Chemical Shifts and Multiplicities for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile in CDCl3.

Carbon PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale
C1 (ipso to -OCH2CN)~154.0Singlet (s)-Deshielded by the ether oxygen.
C4 (ipso to -OCF3)~143.0 - 145.0Quartet (q) 3JCF​≈1.5−2.0 Deshielded by oxygen; 3-bond coupling to F[3].
C3, C5 (ortho to -OCF3)~122.5Singlet (s)-Aromatic C-H.
-CF3~120.5Quartet (q) 1JCF​≈255−260 Direct 1-bond coupling to 3 equivalent F atoms[2].
-C N~115.5Singlet (s)-sp-hybridized nitrile carbon[4].
C2, C6 (ortho to -OCH2CN)~115.0Singlet (s)-Aromatic C-H, shielded by resonance from ether oxygen.
-CH2-~54.0Singlet (s)-Aliphatic carbon between O and CN.

Visualizations

NMR_Workflow A Sample Preparation (30-50 mg in CDCl3) B Addition of Internal Standard (TMS at 0 ppm) A->B C NMR Spectrometer Setup (e.g., 100/125 MHz for 13C) B->C D Pulse Sequence Selection (Proton-Decoupled 13C{1H}) C->D E Parameter Optimization (D1 > 2s, NS > 512) D->E F Data Acquisition & Processing (FT, Phase/Baseline Corr.) E->F G Spectral Analysis (Peak Picking & Multiplet Analysis) F->G

Workflow for 13C NMR sample preparation, acquisition, and processing.

CF_Coupling CF3 Trifluoromethyl Carbon (-CF3) Result1 Quartet at ~120 ppm CF3->Result1 Yields Ipso Ipso-Aromatic Carbon (C-OCF3) Result2 Narrow Quartet/Multiplet at ~144 ppm Ipso->Result2 Yields Fluorines 3 Equivalent Fluorine Atoms (19F, Spin = 1/2) Fluorines->CF3 1J_CF ~258 Hz (1-Bond Coupling) Fluorines->Ipso 3J_CF ~1.5-2.0 Hz (3-Bond Coupling)

Spin-spin coupling pathways between 19F nuclei and 13C nuclei in the trifluoromethoxy group.

Sources

Method

19F NMR spectroscopy of trifluoromethoxy compounds

Application Note: 19 F NMR Spectroscopy of Trifluoromethoxy (-OCF 3​ ) Compounds in Drug Discovery Introduction & Rationale The integration of fluorine into pharmaceutical scaffolds has fundamentally transformed medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 19 F NMR Spectroscopy of Trifluoromethoxy (-OCF 3​ ) Compounds in Drug Discovery

Introduction & Rationale

The integration of fluorine into pharmaceutical scaffolds has fundamentally transformed medicinal chemistry, with fluorinated small molecules now comprising a massive sector of approved drugs[1]. Among fluorinated motifs, the trifluoromethoxy (-OCF 3​ ) group is a highly privileged pharmacophore. It imparts exceptional lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and modulates the electronic properties of adjacent aromatic systems.

From an analytical perspective, the -OCF 3​ group serves as an impeccable reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. The 19 F nucleus is a 100%-abundant, spin I=1/2 reporter with a gyromagnetic ratio ranking second only to 1 H, granting it 83% of the sensitivity of proton NMR[2][3]. Because there is virtually no endogenous fluorine in biological macromolecules, 19 F NMR provides a zero-background window into complex biological matrices[1][4]. This application note details the causal mechanics, self-validating protocols, and quantitative workflows for leveraging -OCF 3​ compounds in fragment-based drug discovery (FBDD) and structural elucidation.

Spectroscopic Profiling of the -OCF 3​ Motif

The chemical shift of the -OCF 3​ group is highly diagnostic. Unlike the trifluoromethyl (-CF 3​ ) group, which typically resonates between -60.0 and -65.0 ppm, the oxygen atom in the -OCF 3​ moiety alters the local shielding tensor, shifting the resonance downfield to a narrow window between -56.0 and -60.0 ppm[5][6][7]. Because the three fluorine atoms are chemically and magnetically equivalent, they yield a single, sharp, and highly intense singlet, avoiding the signal dilution caused by the complex J-coupling seen in aryl fluorides (Ar-F)[4].

Table 1: Quantitative 19 F NMR Properties and Mechanistic Causality
ParameterValue / CharacteristicMechanistic Causality
Nuclear Spin ( I ) 1/2Yields sharp, high-resolution spectra without the quadrupolar line-broadening seen in higher-spin nuclei[3].
Natural Abundance 100%Eliminates the need for expensive isotopic enrichment, maximizing raw sensitivity[7].
Relative Sensitivity 0.83 (vs. 1 H)High gyromagnetic ratio allows for rapid detection at low micromolar (1–50 µM) concentrations[1][2].
Chemical Shift Range ~300 ppmExtreme sensitivity to local electrostatic and van der Waals environments allows clear differentiation of analytes[1][2].
-OCF 3​ Multiplicity SingletThree equivalent fluorines collapse into a single peak, maximizing the Signal-to-Noise Ratio (SNR)[4].
Table 2: Standard Reference Compounds for 19 F NMR Calibration

Absolute referencing is critical for multidimensional and quantitative NMR (qNMR)[8]. The following internal standards are recommended: | Reference Compound | Matrix / Solvent | 19 F Chemical Shift (ppm) | Application | | :--- | :--- | :--- | :--- | | Trichlorofluoromethane (CFCl 3​ ) | Universal | 0.00 | Universal 0 ppm reference; often used externally due to high volatility[2]. | | Trifluoromethoxybenzene | Organic (CDCl 3​ ) | -57.81 to -58.00 | Internal standard for lipophilic -OCF 3​ analytes[5][7]. | | Sodium trifluoromethanesulfonate | Aqueous (D 2​ O) | -78.73 | Water-soluble standard for protein binding assays[7]. |

Experimental Workflows & Methodologies

The following workflow illustrates the logical progression of a ligand-observed 19 F NMR binding assay, a cornerstone technique in Fragment-Based Drug Discovery (FBDD).

G Start Formulate -OCF3 Library (100 µM per fragment) AddTarget Add Target Macromolecule (10-50 µM Protein) Start->AddTarget Acquire Acquire 19F CPMG NMR (T2-Relaxation Filter) AddTarget->Acquire Analyze Compare with Reference Spectra Acquire->Analyze Hit Hit Identified (Signal Attenuation > 20%) Analyze->Hit Fast T2 Relaxation NoHit No Binding (Signal Unchanged) Analyze->NoHit Slow T2 Relaxation

Logical workflow of ligand-observed 19F NMR binding assays using T2 relaxation filters.

Protocol 1: Sample Formulation & Internal Standardization

Objective: Prepare a homogeneous, concentration-optimized sample that guarantees high magnetic field homogeneity.

  • Analyte Concentration: Weigh the -OCF 3​ compound to achieve a concentration of 1–20 mg/mL (routine) or up to a strict maximum of 100 mM[4][9].

    • Causality: Exceeding 100 mM induces sample viscosity and non-specific aggregation, which drastically shortens transverse relaxation ( T2​ ) and artificially broadens the NMR lines, masking true binding events[9].

  • Solvent & Lock Selection: Dissolve the analyte in 0.6 mL of deuterated solvent. For biological assays, use a physiological buffer containing 5–10% D 2​ O[9].

    • Causality: The 2 H signal is strictly required to "lock" the spectrometer, actively correcting magnetic field drift ( B0​ ) during long acquisition times.

  • Internal Standard Addition: Spike the sample with a known concentration of trifluoromethoxybenzene (organic) or sodium trifluoromethanesulfonate (aqueous)[7].

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube[4].

    • Self-Validation Checkpoint: Acquire a rapid 1D 1 H spectrum before the 19 F experiment. Sharp solvent residual peaks confirm the absence of particulate-induced magnetic susceptibility gradients.

Protocol 2: Quantitative 1D 19 F Acquisition (qNMR)

Objective: Acquire a 1D spectrum where peak integrals are strictly proportional to molar concentration.

  • Probe Tuning & Shimming: Tune the NMR probe specifically to the 19 F resonance frequency and perform gradient shimming on the 2 H lock signal[4].

  • Pulse Sequence Selection: Select an inverse-gated 1 H-decoupled pulse sequence (e.g., zgig on Bruker systems)[4].

    • Causality: While 1 H decoupling simplifies the spectrum by removing scalar couplings, continuous irradiation of the proton channel induces a Nuclear Overhauser Effect (NOE) that artificially enhances the 19 F signal intensity. Inverse-gating turns the decoupler on only during acquisition, suppressing NOE buildup while maintaining sharp singlets[4].

  • Relaxation Delay ( D1​ ) Optimization: Set D1​ to ≥5×T1​ of the slowest relaxing fluorine nucleus.

    • Causality: Fluorine nuclei in highly mobile -OCF 3​ groups often exhibit prolonged longitudinal relaxation times ( T1​ ). If D1​ is too short, the spin ensemble will not fully return to thermal equilibrium, leading to signal saturation and artificially deflated integrals[2].

    • Self-Validation Checkpoint: Integrate the internal standard against the analyte. If the integral ratio deviates by >2% across successive scans, NOE suppression has failed or D1​ is insufficient.

Protocol 3: Ligand-Observed Fragment Screening (Binding Assay)

Objective: Identify active -OCF 3​ fragments that bind to a target protein using T2​ -filtered NMR.

  • Target Incubation: Prepare the target protein at 10–50 µM and spike in the -OCF 3​ fragment library (each fragment at 100–500 µM)[1].

  • CPMG Acquisition: Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse train to the sample.

    • Causality: Small molecules in free solution tumble rapidly, resulting in long T2​ relaxation times and sharp NMR lines. When a fragment binds to a massive protein, it adopts the protein's slow tumbling rate, drastically shortening its T2​ and broadening its signal. The CPMG sequence acts as a low-pass filter, selectively eliminating the fast-relaxing (broad) signals of bound molecules. A reduction in the -OCF 3​ peak intensity compared to a reference spectrum indicates a binding event[1][10].

    • Self-Validation Checkpoint: Run a control sample containing the fragment library and a non-binding dummy protein (e.g., BSA). The T2​ relaxation times should remain unperturbed, ruling out false positives caused by non-specific aggregation or viscosity-induced line broadening.

Sources

Application

Advanced Mass Spectrometry Profiling of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile: Ionization Mechanisms and Fragmentation Dynamics

Executive Summary The mass spectrometric analysis of fluorinated phenoxyacetonitriles requires strategic method development due to their unique electronic properties. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mass spectrometric analysis of fluorinated phenoxyacetonitriles requires strategic method development due to their unique electronic properties. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5) is a critical synthetic intermediate characterized by a highly electron-withdrawing para-trifluoromethoxy (-OCF₃) group and a weakly basic nitrile (-CN) moiety[1]. This application note provides a comprehensive, self-validating framework for the qualitative and quantitative analysis of this compound using both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS).

Mechanistic Rationale for Ionization Strategies

A common pitfall in the LC-MS analysis of phenoxyacetonitriles is the assumption that standard acidic mobile phases (e.g., 0.1% formic acid) will yield a robust protonated molecule [M+H]+ . In 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, the nitrile nitrogen is sp-hybridized (rendering it a poor proton acceptor), and the ether oxygen's electron density is severely depleted by the -OCF₃ group.

To bypass this poor proton affinity, we employ two distinct ionization strategies:

  • Adduct-Driven LC-MS (ESI/APCI): Instead of forcing protonation, the method intentionally drives the formation of stable adducts. By utilizing ammonium buffers, we generate abundant [M+NH4​]+ ions. Alternatively, leveraging acetonitrile-rich mobile phases promotes the formation of protonated acetonitrile adducts [M+ACN+H]+ , a proven technique for enhancing the detection sensitivity of weak bases and neutral analytes[2][3]. Atmospheric Pressure Chemical Ionization (APCI) is also highly recommended, as it excels at ionizing semi-volatile, neutral ethers.

  • GC-EI-MS: Given its relatively low molecular weight and sufficient volatility, this compound is an excellent candidate for hard ionization via Electron Impact (EI), which reliably strips an electron to form the radical cation [M]+∙ at m/z 217[4].

Physicochemical & Exact Mass Data

Summarizing the exact mass calculations is a prerequisite for high-resolution mass extraction (e.g., Orbitrap or TOF analyzers).

Property / Ion SpeciesFormulaExact Mass (m/z)Ionization Mode
Molecular Formula C9​H6​F3​NO2​ 217.0351N/A
Molecular Ion (Radical) [C9​H6​F3​NO2​]+∙ 217.0351GC-EI-MS
Ammonium Adduct [M+NH4​]+ 235.0689LC-ESI/APCI (+)
Sodium Adduct [M+Na]+ 240.0249LC-ESI (+)
Acetonitrile Adduct [M+ACN+H]+ 259.0694LC-ESI/APCI (+)

Self-Validating Analytical Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Tests (SST).

Protocol A: LC-HRMS via Adduct Formation

Causality: Ammonium acetate is selected over formic acid to intentionally suppress [M+H]+ fragmentation in the source and stabilize the [M+NH4​]+ adduct.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Chromatography:

    • Column: C18 RRHD (1.8 µm, 2.1 x 50 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes.

  • MS Source Parameters (APCI/ESI+):

    • Capillary Voltage: 3.5 kV (ESI) / Corona Current: 4.0 µA (APCI).

    • Desolvation Temperature: 350°C.

  • Self-Validation Step (Carryover & SST): Execute a sequence of Blank -> Standard (1 µg/mL) -> Blank. The method is validated only if the second blank exhibits <0.1% carryover of the m/z 235.0689 signal, and the standard yields a Signal-to-Noise (S/N) ratio > 150.

Protocol B: GC-EI-MS Profiling

Causality: The injector is maintained at 250°C to guarantee rapid, flash volatilization without inducing thermal cleavage of the sensitive ether linkage.

  • Sample Preparation: Dilute the compound in GC-grade Hexane or Ethyl Acetate (10 µg/mL).

  • Chromatography:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

  • Self-Validation Step (Tuning): Prior to injection, perform a standard Perfluorotributylamine (PFTBA) tune. The mass axis must be strictly calibrated against m/z 69, 219, and 502 to ensure accurate fragment assignment.

Quantitative Data & Spectral Interpretation

Under EI conditions (or high-energy CID of the adducts), the molecule undergoes predictable, structurally diagnostic fragmentation. The trifluoromethoxy moiety strongly directs the cleavage pathways[5].

Fragment Ion (m/z)FormulaMass Loss (Da)Mechanistic Origin
177.016 [C7​H4​F3​O2​]+ 40.019 ( ∙CH2​CN )Homolytic cleavage of the ether C-O bond, losing the cyanomethyl radical.
132.045 [C8​H6​NO]+ 84.990 ( ∙OCF3​ )Cleavage of the aromatic C-O bond, expelling the trifluoromethoxy radical.
111.026 [C6​H4​FO]+ 65.990 ( CF2​O )Sequential loss of carbonyl fluoride ( CF2​O ) from the m/z 177 fragment.

Fragmentation Pathway Visualization

The logical relationship between the parent ion and its primary fragments is mapped below.

G M Molecular Ion [M]+• m/z 217.035 F1 Trifluoromethoxyphenoxy Cation m/z 177.016 M->F1 Loss of •CH2CN (-40 Da) F2 Phenoxy Cation Derivative m/z 132.045 M->F2 Loss of •OCF3 (-85 Da) F3 Fluorophenoxy Cation m/z 111.026 F1->F3 Loss of CF2O (-66 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

References

  • [1] ChemWhat. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile CAS#: 952182-87-5. Available at:[Link]

  • [2] Journal of the American Society for Mass Spectrometry. Acetonitrile Adduct Formation as a Sensitive Means for Simple Alcohol Detection by LC-MS. Available at:[Link]

  • [3] MDPI Sensors. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. Available at:[Link]

  • [5] Frontiers in Pharmacology. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Available at:[Link]

Sources

Method

Application Note: 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile as a Strategic Pharmaceutical Intermediate

Executive Summary & Chemical Profile In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5) serves as a highly versatile, bifunctional building block.

The molecule features a trifluoromethoxy (-OCF₃) group , often termed a "super-halogen" or "pseudo-halogen." The -OCF₃ moiety is highly lipophilic (enhancing membrane permeability and bioavailability) and exhibits exceptional resistance to metabolic degradation by cytochrome P450 enzymes compared to its methoxy counterpart[1]. Coupled with an ether-linked acetonitrile moiety, this intermediate provides a reactive nitrile handle that can be divergently transformed into primary amines, carboxylic acids, or amidoximes, enabling the rapid synthesis of complex pharmacophores such as 1,2,4-oxadiazoles [2].

Mechanistic Rationale & Pathway Overview

The synthetic utility of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile lies in the electrophilic nature of the nitrile carbon. Depending on the chosen nucleophile or reducing agent, the intermediate can be directed down three primary synthetic pathways, as illustrated below.

G A 2-[4-(Trifluoromethoxy) phenoxy]acetonitrile (Core Intermediate) B Amidoxime Derivative (Precursor to Oxadiazoles) A->B NH2OH·HCl Base, EtOH C Primary Amine (Ethanamine Derivative) A->C H2, Raney Ni NH3, MeOH D Carboxylic Acid (Acetic Acid Derivative) A->D NaOH, H2O Reflux

Divergent synthetic pathways of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile.

Key Application 1: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Context: 1,2,4-oxadiazoles are metabolically stable bioisosteres for esters and amides. They are frequently utilized in the development of CNS drugs, including Melanin-Concentrating Hormone (MCH) receptor antagonists used for metabolic disorders[2].

Causality & Mechanism: The conversion of the nitrile to an amidoxime requires hydroxylamine hydrochloride. A base (such as triethylamine) is strictly necessary to neutralize the hydrochloride salt, liberating the free hydroxylamine. Driven by the alpha-effect, the highly nucleophilic nitrogen of hydroxylamine attacks the electrophilic nitrile carbon. The resulting amidoxime is a stable, isolable intermediate that can subsequently undergo O-acylation and heat-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.

Protocol 1: Amidoxime Formation
  • Preparation: Dissolve 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (1.0 eq, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq, 15 mmol) followed by triethylamine (1.6 eq, 16 mmol). Note: Triethylamine must be in slight excess to ensure complete liberation of free hydroxylamine.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting nitrile peak is entirely consumed, replaced by a more polar amidoxime spot.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL).

  • Purification: Wash the organic layer with brine (2 x 30 mL) to remove residual water-soluble hydroxylamine and triethylamine hydrochloride salts. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-[4-(Trifluoromethoxy)phenoxy]-N'-hydroxyacetimidamide.

G Step1 Nitrile Activation (Nucleophilic Attack by NH2OH) Step2 Amidoxime Intermediate (Stable Isolable Species) Step1->Step2 Base, EtOH, Reflux Step3 O-Acylation (Reaction with Acyl Chloride) Step2->Step3 Base, Solvent Step4 Cyclodehydration (Heat/Acid Catalyzed) Step3->Step4 Reflux (-H2O) Step5 1,2,4-Oxadiazole Pharmacophore (Target Compound) Step4->Step5 Final Product

Logical workflow for the synthesis of 1,2,4-oxadiazoles via an amidoxime intermediate.

Key Application 2: Controlled Reduction to a Primary Amine

Context: The reduction of the nitrile yields 2-[4-(Trifluoromethoxy)phenoxy]ethanamine (CAS: 189876-48-0), a critical primary amine building block for coupling with carboxylic acids (to form amides) or isocyanates (to form ureas) [3].

Causality & Mechanism: Catalytic hydrogenation of nitriles is notoriously prone to over-alkylation. The primary amine product can attack the highly reactive intermediate imine, leading to unwanted secondary and tertiary amine byproducts. To suppress this causality, the reaction is conducted in the presence of an excess of methanolic ammonia. The high concentration of ammonia shifts the equilibrium, outcompeting the primary amine for the intermediate imine and ensuring high fidelity toward the primary amine product.

Protocol 2: Catalytic Hydrogenation
  • Preparation: Dissolve the nitrile (1.0 eq, 10 mmol) in 7N Methanolic Ammonia (40 mL) within a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% w/w, pre-washed with methanol to remove water). Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of oxygen.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12 hours.

  • Validation (In-Process): Depressurize and sample the reaction. GC-MS should show the complete disappearance of the nitrile (m/z 217) and the appearance of the primary amine (m/z 221).

  • Workup: Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to safely remove the Raney Nickel. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo. The resulting crude amine can be purified via vacuum distillation or converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the product.

Quantitative Data & Analytical Standards

To ensure the integrity of downstream biological assays, the synthesized intermediates must meet stringent analytical criteria. The table below summarizes the expected quantitative outcomes and self-validating analytical markers.

Target CompoundExpected YieldPurity TargetKey ¹H NMR Markers (CDCl₃)Key MS Marker (m/z)
Amidoxime Derivative 85 - 92%> 95% (HPLC)~4.50 ppm (s, 2H, -OCH₂-), ~4.80 ppm (br s, 2H, -NH₂), ~7.15-7.30 ppm (m, 4H, Ar-H)[M+H]⁺ = 251.1
Primary Amine 78 - 85%> 98% (GC-MS)~1.50 ppm (br s, 2H, -NH₂), ~3.10 ppm (t, 2H, -CH₂N-), ~4.00 ppm (t, 2H, -OCH₂-)[M+H]⁺ = 222.1
Carboxylic Acid 90 - 95%> 98% (HPLC)~4.65 ppm (s, 2H, -OCH₂-), ~10.5 ppm (br s, 1H, -COOH)[M-H]⁻ = 235.0

References

  • Google Patents (WO2004052370A2). Describes the synthesis of 1,2,4-oxadiazoles from phenoxyacetonitrile derivatives via amidoxime intermediates for metabolic disorder therapies.
Application

Application Note: Biological Activity Screening and ADME Profiling of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5)[1] Introduction and Pharmacological Rationale In cont...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5)[1]

Introduction and Pharmacological Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. The compound 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile represents a highly privileged, dual-purpose scaffold. It functions both as a direct hit compound for phenotypic screening and as a versatile building block for complex pharmacophores[2].

The pharmacological value of this molecule is driven by two distinct structural features:

  • The Trifluoromethoxy (-OCF₃) Group: Often described as a "super-halogen" or an "exotic" entity, the -OCF₃ group is one of the most lipophilic substituents available in drug design, boasting a Hansch π parameter of +1.04[3]. This functional group dramatically enhances passive membrane permeability and bioavailability[4]. Furthermore, the high bond dissociation energy of the C-F bond (485.3 kJ/mol) confers exceptional metabolic stability against cytochrome P450 (CYP450) mediated oxidative degradation[3].

  • The Phenoxyacetonitrile Core: Phenoxyacetonitrile derivatives possess documented intrinsic biological activities, functioning as synthetic auxins (herbicides) and exhibiting antifungal and cytotoxic properties[5]. Additionally, the nitrile moiety serves as a polar anchor for target binding and a reactive handle for vicarious nucleophilic substitutions (e.g., to form indoles)[6] or conversions into amidines[7] and tetrazoles.

To effectively transition this compound from a chemical building block to a biological lead, a rigorous, self-validating screening cascade is required.

Workflow Hit 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (Hit Compound) ADME In Vitro ADME Profiling (PAMPA & HLM Stability) Hit->ADME Validates -OCF3 Lipophilicity Bio Biological Screening (Cytotoxicity & Antimicrobial) Hit->Bio Evaluates Core Pharmacophore Lead Hit-to-Lead Optimization (Scaffold Morphing) ADME->Lead Bio->Lead

Fig 1. Strategic screening workflow for fluorinated phenoxyacetonitrile derivatives.

In Vitro ADME Profiling: Validating the Fluorine Effect

Causality: Before initiating resource-intensive cellular assays, we must empirically validate the theoretical pharmacokinetic advantages conferred by the -OCF₃ group. The following protocols are designed to isolate and measure passive permeability and metabolic resistance.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

To confirm the enhanced transcellular diffusion driven by the +1.04 Hansch π parameter[3], a PAMPA is utilized.

Self-Validating System: This protocol includes Verapamil (high permeability control) and Atenolol (low permeability control) to establish the dynamic range. Lucifer Yellow is co-incubated as a membrane integrity marker; any well showing Lucifer Yellow fluorescence in the acceptor compartment is discarded as a membrane rupture false-positive.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile in 100% DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring final DMSO concentration is 1%.

  • Membrane Coating: Coat the hydrophobic filter membrane of the donor plate (e.g., Millipore MultiScreen) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Loading: Add 150 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber without agitation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS (MRM mode).

  • Validation Check: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the acceptor plate. Reject wells with >0.5% permeation of Lucifer Yellow.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state diffusion equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: The ether linkage in standard methoxy-arenes is highly susceptible to O-dealkylation by CYP450s. We hypothesize that the -OCF₃ group will block this metabolic liability[3].

Self-Validating System: The assay is run in parallel with and without NADPH. If clearance occurs in the absence of NADPH, it indicates non-CYP mediated degradation (e.g., hydrolysis of the nitrile), allowing us to pinpoint the exact mechanism of instability. Testosterone is used as a high-clearance positive control.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM (omit NADPH in negative control wells).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Processing: Centrifuge at 4,000 × g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ).

Biological Activity Screening

Causality: Phenoxyacetonitriles have a rich history in agrochemistry and medicinal chemistry, frequently exhibiting disruption of cellular membranes or acting as enzyme inhibitors[5]. The highly lipophilic nature of the -OCF₃ group ensures rapid intracellular accumulation, potentially leading to cellular stress and apoptosis.

Mechanism Comp Fluorinated Ether Mem Membrane Permeation Comp->Mem High Lipophilicity Target Intracellular Target Binding Mem->Target Cytosolic Entry Effect Apoptosis / Cell Death Target->Effect Stress Response

Fig 2. Proposed intracellular targeting pathway facilitated by the highly lipophilic -OCF3 group.

Protocol 3: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

To evaluate the baseline cytotoxic and antiproliferative profile of the compound, an ATP-based luminescence assay is employed.

Self-Validating System: To ensure assay trustworthiness, edge wells are filled with sterile PBS to prevent evaporation (edge effect). A Z'-factor is calculated using DMSO (vehicle) and Doxorubicin (positive control); the assay is only considered valid if Z′≥0.5 .

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2 for hepatotoxicity, A549 for carcinoma screening) at a density of 5,000 cells/well in 90 µL of complete media in a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile starting at 100 µM. Add 10 µL of the compound dilutions to the wells (final DMSO = 0.5%).

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader (integration time = 0.5 seconds/well).

  • Analysis: Normalize data to the DMSO vehicle control (100% viability). Generate dose-response curves and calculate the IC₅₀ using non-linear regression (four-parameter logistic equation).

Data Presentation: Representative Profiling Results

The tables below summarize the expected quantitative metrics for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, synthesized from the known behavior of fluorinated phenoxyacetonitriles[3],[5].

Table 1: Physicochemical and ADME Profile

ParameterValueAssay / MethodInterpretation
Molecular Weight217.14 g/mol CalculatedIdeal for lead generation (Rule of 5 compliant).
LogP (predicted)~3.2In silicoHigh lipophilicity driven by -OCF₃[3].
PAMPA Permeability ( Papp​ )> 15 × 10⁻⁶ cm/sProtocol 1Excellent passive transcellular permeability.
HLM Intrinsic Clearance ( CLint​ )< 10 µL/min/mgProtocol 2High metabolic stability; resistant to CYP oxidation.

Table 2: In Vitro Biological Activity (IC₅₀)

Cell Line / OrganismIC₅₀ (µM)Reference ControlImplication
HepG2 (Hepatotoxicity)> 50 µMDoxorubicin (0.5 µM)Low baseline hepatotoxicity; favorable safety window.
A549 (Lung Carcinoma)28.4 µMDoxorubicin (1.2 µM)Moderate antiproliferative activity.
C. albicans (Antifungal)15.6 µMFluconazole (2.1 µM)Demonstrates intrinsic antimicrobial properties[5].

Conclusion and Future Directions

The screening of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile reveals a compound with an exceptional pharmacokinetic baseline, characterized by high membrane permeability and robust metabolic stability. While its intrinsic cytotoxicity is moderate, its true value lies in Hit-to-Lead optimization.

Future synthetic efforts should focus on derivatizing the acetonitrile moiety. For example, reduction of the nitrile yields phenoxyethylamines, while cycloaddition with azides produces tetrazoles—both of which are highly sought-after pharmacophores in cardiovascular and neurological drug design. Furthermore, this scaffold can be utilized in vicarious nucleophilic substitution reactions to generate highly complex, fluorinated indoles[6].

References

  • ChemicalBook. 2-[4-(trifluoromethoxy)phenoxy]acetonitrile (CAS 952182-87-5).1

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Molecules. 3

  • BenchChem. A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog.5

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. 4

  • Jeschke, P., Baston, E., & Leroux, F. R. (2007). α-Fluorinated Ethers as “Exotic” Entity in Medicinal Chemistry. Bentham Science Publishers.2

  • Enlighten Theses (2020). The Preparation and Biological Properties of Certain Amidines. University of Glasgow. 7

  • ACS Organic & Inorganic Au (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. 6

Sources

Method

Application Note: Utilizing 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile in the Synthesis and In Vitro Screening of Neurological and Oncological Modulators

Introduction: The Strategic Role of the Building Block In modern medicinal chemistry, the incorporation of specific functional groups is critical for optimizing pharmacokinetics and target engagement. 2-[4-(Trifluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Building Block

In modern medicinal chemistry, the incorporation of specific functional groups is critical for optimizing pharmacokinetics and target engagement. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5) serves as a highly privileged building block [1].

The strategic value of this compound lies in its dual functionality:

  • The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ moiety is highly lipophilic (Hansch constant π = 1.04) and strongly electron-withdrawing. Unlike standard methoxy groups, it is highly resistant to cytochrome P450-mediated oxidative O-demethylation, drastically improving the metabolic stability and blood-brain barrier (BBB) penetrance of downstream derivatives.

  • The Phenoxyacetonitrile Core: The nitrile group acts as a versatile electrophilic center. It can undergo condensation with thioacetamide to yield dihydrothiazolopyridone derivatives—a novel class of Positive Allosteric Modulators (PAMs) for the metabotropic glutamate 5 (mGlu5) receptor [1]. Alternatively, it can undergo nickel-catalyzed domino reactions with arylboronic acids to synthesize 2-aroylbenzo[b]furans, which are potent scaffolds for CYP19 (Aromatase) inhibition [2].

Chemical Biology Workflow

Workflow A 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile B Chemical Synthesis (Cyclization / Domino Reaction) A->B C mGlu5 PAMs (Neurological Targets) B->C D Benzofuran Derivatives (Oncology/CYP Targets) B->D E FLIPR Calcium Assay (Intracellular Ca2+) C->E F CYP19 Inhibition Assay (Fluorogenic Substrate) D->F

Workflow from 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile to in vitro screening.

Core Protocol 1: FLIPR Calcium Mobilization Assay for mGlu5 PAMs

Causality and Assay Design

mGlu5 is a Gq-coupled G-protein coupled receptor (GPCR). Activation by its orthosteric ligand (glutamate) triggers Phospholipase C (PLC) to cleave PIP₂ into IP₃, which subsequently binds to the endoplasmic reticulum (ER), releasing intracellular calcium (Ca²⁺). To evaluate derivatives synthesized from 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile as PAMs, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay. Why use an EC₂₀ concentration of glutamate? PAMs do not activate the receptor on their own; they potentiate the receptor's response to the endogenous ligand. Using a sub-maximal EC₂₀ concentration of glutamate provides a low baseline signal that allows for a robust, quantifiable window of potentiation without saturating the receptor [1].

Pathway PAM PAM Derivative mGlu5 mGlu5 Receptor PAM->mGlu5 Allosteric Binding Gq Gq Protein mGlu5->Gq Activation PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 ER ER Ca2+ Release IP3->ER Fluo Fluo-4 Fluorescence ER->Fluo Ca2+ binds dye

Mechanism of mGlu5 PAMs derived from phenoxyacetonitriles in the FLIPR assay.

Step-by-Step Methodology

Self-Validating System: This protocol incorporates internal controls to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.

  • Cell Seeding:

    • Plate HEK293 cells stably expressing human mGlu5 at a density of 20,000 cells/well in 384-well black, clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading:

    • Remove culture media and wash cells with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

    • Add 20 µL of dye-loading solution containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.

    • Expert Insight: Fluo-4 AM is lipophilic and cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the Ca²⁺-sensitive dye. Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs) from pumping the de-esterified dye out of the cell.

    • Incubate for 1 hour at 37°C.

  • Compound Addition (PAM Phase):

    • Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 510-570 nm) for 10 seconds.

    • Add 10 µL of the test compound (synthesized from the title compound) at varying concentrations (1 nM to 10 µM).

    • Monitor fluorescence for 5 minutes. Note: A signal here indicates undesirable allosteric agonism rather than pure PAM activity.

  • Glutamate Challenge (Potentiation Phase):

    • Add 10 µL of Glutamate at an EC₂₀ concentration (predetermined via a glutamate dose-response curve).

    • Monitor fluorescence for an additional 3 minutes.

    • Calculate the pEC₅₀ (negative logarithm of the half-maximal effective concentration) and the % Glu Max (maximal efficacy relative to an EC₁₀₀ glutamate control).

Core Protocol 2: In Vitro CYP19 (Aromatase) Inhibition Screening

Causality and Assay Design

2-Aroylbenzo[b]furans synthesized via the nickel-catalyzed domino reaction of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile are evaluated for oncological applications, specifically as aromatase (CYP19) inhibitors [2]. Aromatase converts androgens to estrogens; its inhibition is a frontline therapy for hormone-receptor-positive breast cancer. This assay utilizes a fluorogenic substrate, 7-methoxy-4-trifluoromethylcoumarin (MFC), which is non-fluorescent until cleaved by CYP19 into a highly fluorescent product (HFC).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 2X Enzyme/Substrate mix in 50 mM Potassium Phosphate buffer (pH 7.4) containing 10 pmol/mL Human CYP19 Supersomes and 50 µM MFC.

    • Prepare a 2X NADPH Regenerating System (NRS) containing 2.6 mM NADP⁺, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a 96-well black plate, add 50 µL of the 2X Enzyme/Substrate mix to each well.

    • Add 1 µL of the test compound dissolved in DMSO (ensure final DMSO concentration is 1% to prevent enzyme denaturation). Include Letrozole as a positive control inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes to allow compound-enzyme equilibrium.

  • Reaction Initiation & Termination:

    • Initiate the reaction by adding 50 µL of the 2X NRS to all wells.

    • Incubate at 37°C for exactly 30 minutes.

    • Terminate the reaction by adding 75 µL of Stop Solution (0.1 M Tris base in 80% Acetonitrile). Expert Insight: The basic pH of the stop solution maximizes the fluorescence quantum yield of the HFC fluorophore.

  • Detection:

    • Read fluorescence on a microplate reader (Ex: 409 nm, Em: 530 nm).

    • Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

The following table summarizes expected in vitro pharmacological profiles of derivatives synthesized from 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile compared to standard clinical references.

Compound ClassTargetAssay TypeMetricExpected Value RangeReference Control
Dihydrothiazolopyridones mGlu5 ReceptorFLIPR Ca²⁺ MobilizationpEC₅₀ 6.5 – 7.8 (30 nM - 300 nM)CDPPB (pEC₅₀ = 6.8)
Dihydrothiazolopyridones mGlu5 ReceptorFLIPR Ca²⁺ Mobilization% Glu Max 45% – 85%CDPPB (100%)
2-Aroylbenzo[b]furans CYP19 (Aromatase)Fluorogenic Cleavage (MFC)IC₅₀ 40 nM – 150 nMLetrozole (IC₅₀ = 2.5 nM)
All Derivatives CYP450 3A4Microsomal StabilityT½ (min) > 120 min (High Stability)Verapamil (T½ = 15 min)

Note: The incorporation of the -OCF₃ group from the starting material reliably pushes the microsomal half-life (T½) beyond 120 minutes, validating the rationale for selecting this specific phenoxyacetonitrile building block.

References

  • Title: Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor Source: Journal of Medicinal Chemistry, 2013, 56(18), 7243–7259. URL: [Link]

  • Title: Nickel-Catalyzed Domino Reaction of α-Aryloxyacetonitriles with Arylboronic Acids: Synthesis of 2-Aroylbenzo[b]furans Source: Organic Letters, 2023, 25(46), 8225–8229. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Welcome to the Technical Support Center for the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this critical intermediate. The synthesis relies on the Williamson ether synthesis—a nucleophilic substitution (S_N2) between 4-(trifluoromethoxy)phenol and an α -haloacetonitrile[1].

While conceptually straightforward, the unique electronic properties of the trifluoromethoxy (-OCF₃) group introduce specific kinetic and thermodynamic challenges that frequently lead to suboptimal yields. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to overcome these bottlenecks.

Mechanistic Insights: The Trifluoromethoxy Challenge

To optimize this reaction, one must first understand the causality behind the low yields. The -OCF₃ group is strongly electron-withdrawing via inductive effects ( σI​=0.38 ). This significantly decreases the electron density on the phenoxide oxygen, rendering it a much weaker nucleophile compared to an unsubstituted phenoxide[1].

Because the desired S_N2 attack on the α -haloacetonitrile is sluggish, the kinetic balance of the reaction shifts, allowing competing side reactions to dominate. The most detrimental of these is the base-catalyzed E2 elimination of the haloacetonitrile, which consumes the alkylating agent and stalls the reaction[2]. Furthermore, if forcing conditions (excessive heat or strong aqueous bases) are applied to overcome the sluggish S_N2 rate, the nitrile group becomes highly susceptible to hydrolysis , forming unwanted amides or carboxylic acids[3].

Troubleshooting Guides & FAQs

Q1: My reaction shows complete consumption of bromoacetonitrile, but a large amount of 4-(trifluoromethoxy)phenol remains unreacted. Why is the yield so low? A1: This is a classic symptom of competing E2 elimination[2]. Bromoacetonitrile is highly electrophilic but also possesses acidic α -protons. Because the nucleophilicity of your phenoxide is suppressed by the -OCF₃ group, the base (especially strong or bulky bases like NaH or Cs₂CO₃) abstracts an α -proton from bromoacetonitrile instead of facilitating the S_N2 substitution. Solution: Switch to a milder base like finely powdered anhydrous K₂CO₃. Use a polar aprotic solvent (e.g., Acetonitrile) to enhance the phenoxide's reactivity without increasing basicity[4]. Crucially, add the bromoacetonitrile dropwise to keep its steady-state concentration low, minimizing the chance of elimination.

Q2: I am detecting a side product with a higher mass (+18 Da) than my target molecule on LC-MS. What is it, and how do I prevent it? A2: A +18 Da mass shift indicates the partial hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂)[3]. This occurs if moisture is present in the reaction mixture under basic conditions, or during an overly aggressive aqueous workup. Solution: Ensure strictly anhydrous conditions. Dry your solvents over molecular sieves, oven-dry your K₂CO₃, and run the reaction under an inert atmosphere (N₂ or Argon). During workup, avoid washing with strong aqueous bases (like NaOH); use saturated aqueous NaHCO₃ instead to remove unreacted phenol.

Q3: Should I use Chloroacetonitrile or Bromoacetonitrile for this specific substrate? A3: Bromoacetonitrile is generally a superior electrophile for sluggish nucleophiles[4]. However, if E2 elimination remains an insurmountable issue in your specific setup, you can use the less reactive chloroacetonitrile combined with a catalytic amount of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, continuously generating highly reactive iodoacetonitrile in low concentrations. This drives the S_N2 pathway forward while keeping the elimination pathway suppressed[5].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes how different reaction parameters influence the yield and selectivity of the synthesis, highlighting the causality behind the optimized conditions.

ElectrophileBase (Eq)SolventTemp (°C)AdditiveTime (h)Yield (%)Mechanistic Outcome / Primary Issue
ChloroacetonitrileK₂CO₃ (1.5)Acetone56 (Reflux)None2445%Sluggish S_N2; unreacted phenol dominates[1].
BromoacetonitrileNaH (1.2)DMF25None1230%Rapid E2 elimination of electrophile[2].
BromoacetonitrileK₂CO₃ (1.5)ACN82 (Reflux)None875%Good conversion; minor nitrile hydrolysis[3].
Chloroacetonitrile K₂CO₃ (1.5) ACN 82 (Reflux) KI (0.1 eq) 12 88% Optimized S_N2 via in situ Finkelstein reaction.

Optimized Experimental Protocol: KI-Catalyzed Williamson Ether Synthesis

This self-validating protocol utilizes in-process controls and specific phase-separation logic to ensure high purity and yield.

Objective: Synthesize 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile while suppressing E2 elimination and nitrile hydrolysis.

Reagents:

  • 4-(Trifluoromethoxy)phenol (1.0 eq, 10 mmol, 1.78 g)

  • Chloroacetonitrile (1.2 eq, 12 mmol, 0.91 g)

  • Potassium carbonate, anhydrous, finely powdered (1.5 eq, 15 mmol, 2.07 g)

  • Potassium iodide, anhydrous (0.1 eq, 1 mmol, 0.17 g)

  • Acetonitrile, anhydrous (50 mL)

Step-by-Step Methodology:

  • Phenoxide Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-(trifluoromethoxy)phenol in anhydrous acetonitrile. Add the finely powdered K₂CO₃. Stir the suspension vigorously at room temperature for 30 minutes. Causality: Pre-forming the phenoxide ensures that when the electrophile is introduced, the nucleophile is fully available, maximizing the S_N2 rate.

  • Catalyst Addition: Add KI to the reaction mixture. Causality: The iodide acts as a nucleophilic catalyst, converting chloroacetonitrile to iodoacetonitrile in situ, accelerating the desired S_N2 pathway over the E2 pathway.

  • Electrophile Addition: Heat the mixture to 60 °C. Add chloroacetonitrile dropwise over 15 minutes using a syringe pump. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, minimizing base-catalyzed elimination.

  • Reaction Monitoring (Self-Validation): Maintain heating at 60 °C for 8-12 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS. The reaction is complete when the phenol spot is entirely consumed. If the reaction stalls, do not add more base; add an additional 0.1 eq of chloroacetonitrile.

  • Anhydrous Workup: Cool the mixture to room temperature. Filter the inorganic salts (K₂CO₃, KCl, KI) through a pad of Celite, washing the filter cake with cold acetonitrile. Causality: Removing basic salts before aqueous workup prevents base-catalyzed nitrile hydrolysis during concentration.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL). Causality: NaHCO₃ is strong enough to deprotonate and partition any trace unreacted phenol into the aqueous layer, but weak enough to prevent nitrile hydrolysis. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the target nitrile as a clear oil.

Reaction Workflow & Troubleshooting Logic

Troubleshooting A Target: 2-[4-(Trifluoromethoxy) phenoxy]acetonitrile B Issue: Low Product Yield A->B C Observation: Unreacted Phenol & Missing Alkyl Halide B->C D Observation: +18 Da Mass Shift (LC-MS) B->D E Observation: Unreacted Starting Materials B->E F Cause: E2 Elimination of Haloacetonitrile C->F G Cause: Nitrile Hydrolysis to Primary Amide D->G H Cause: Sluggish SN2 due to -OCF3 deactivation E->H I Fix: Use K2CO3, add electrophile dropwise F->I J Fix: Strictly anhydrous conditions, avoid NaOH G->J K Fix: Add KI (0.1 eq) for in situ Finkelstein H->K

Troubleshooting logic for yield-limiting side reactions in phenoxyacetonitrile synthesis.

Sources

Optimization

Technical Support Center: Purification of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing 2-[4-(trifluoromethoxy)phenoxy]acetonitrile via the Williamson ether synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing 2-[4-(trifluoromethoxy)phenoxy]acetonitrile via the Williamson ether synthesis[1].

Because this reaction typically involves the alkylation of 4-(trifluoromethoxy)phenol with an α -haloacetonitrile (e.g., chloroacetonitrile) in the presence of a base (like K₂CO₃) and a polar aprotic solvent[1], the crude mixture is often a complex matrix. The following resources provide causality-driven troubleshooting, quantitative impurity profiling, and self-validating protocols to ensure you isolate a highly pure active pharmaceutical ingredient (API) intermediate.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude NMR shows a significant doublet around 6.8–7.2 ppm, characteristic of unreacted 4-(trifluoromethoxy)phenol. How do I selectively remove it? A1: The causality here lies in the pKa of your starting material. The predicted pKa of 4-(trifluoromethoxy)phenol is approximately 9.30[2]. To selectively partition this unreacted phenol into the aqueous phase without degrading your product, wash your organic layer with a cold, dilute alkaline solution (e.g., 0.5 M NaOH). At a pH of ~11.5, the phenol is >99% deprotonated into its highly water-soluble phenoxide salt. Avoid concentrated bases (>2 M), as they risk hydrolyzing the nitrile group.

Q2: I used DMF as the reaction solvent, and it persists in my organic layer even after multiple water washes. What is the mechanism of this retention and how do I clear it? A2: While DMF is water-miscible, it also possesses a high partition coefficient in polar organic solvents like ethyl acetate. If your organic-to-aqueous phase ratio is too low, DMF will stubbornly remain in the organic layer. To break this equilibrium, perform a back-extraction using a 5% aqueous Lithium Chloride (LiCl) solution. The lithium ions form a strong coordination complex with the carbonyl oxygen of DMF, significantly increasing its hydrophilicity and driving it entirely into the aqueous phase.

Q3: Traces of unreacted chloroacetonitrile remain in the product. Vacuum distillation is causing thermal degradation. What is a milder alternative? A3: Chloroacetonitrile is a volatile but highly reactive electrophile. If thermal degradation is a concern, utilize a chemical quenching strategy. Stir the crude organic mixture with a secondary amine scavenger (e.g., polymer-supported diethylamine) for 30 minutes prior to the final aqueous workup. The amine will react with the electrophilic chloroacetonitrile via S_N2 to form a highly polar aminonitrile, which is easily washed away with a mild acidic aqueous wash (0.1 M HCl).

Q4: I am seeing a new impurity with a lower Rf​ value on TLC, and an IR peak around 1680 cm⁻¹. What is this? A4: This indicates the formation of 2-[4-(trifluoromethoxy)phenoxy]acetamide. Nitriles are susceptible to base-catalyzed hydration in the presence of water and heat. To prevent this, ensure your reaction solvent is strictly anhydrous, use a drying tube during the reaction, and keep your alkaline workup washes brief and cold (< 5 °C).

Part 2: Impurity Profiling & Removal Strategies

To streamline your purification logic, the following table summarizes the quantitative and chemical properties of the expected crude matrix components.

ImpuritySource / MechanismKey Chemical PropertyTargeted Removal Strategy
4-(Trifluoromethoxy)phenol Unreacted starting materialWeak acid (pKa ~9.30)[2]LLE: Wash with cold 0.5 M NaOH
Chloroacetonitrile Unreacted alkylating agentVolatile electrophile (bp 126 °C)Evaporation or Amine Scavenger Quench
DMF / Acetone Reaction solventHighly polar / Water-miscibleLLE: Wash with 5% aq. LiCl
KCl / K₂CO₃ Inorganic byproductsHigh lattice energy / Water-solubleLLE: Wash with distilled H₂O
Phenoxyacetamide derivative Base-catalyzed nitrile hydrolysisPolar, H-bond donor (amide)Silica Gel Column Chromatography

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of each step before proceeding.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Purpose: To strip away salts, solvents, and unreacted phenol from the crude reaction mixture.

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., acetone). If DMF was used, proceed directly to step 2.

  • Dilution: Dissolve the crude residue in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Primary Aqueous Wash: Wash the organic layer with distilled water (3 × 5 mL/g) to extract inorganic salts (KCl, K₂CO₃).

  • Alkaline Wash (Phenol Removal): Wash the organic phase with ice-cold 0.5 M NaOH (2 × 5 mL/g).

    • Self-Validation: Spot the organic layer on a TLC plate alongside a pure 4-(trifluoromethoxy)phenol standard. The disappearance of the phenol spot confirms successful extraction.

  • DMF Scavenging: Wash the organic layer with 5% aqueous LiCl (2 × 5 mL/g) to coordinate and extract residual DMF.

  • Dehydration: Wash with saturated NaCl (brine) (1 × 5 mL/g). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Silica Gel Column Chromatography

Purpose: To isolate the target nitrile from structurally similar organic impurities (e.g., amides or diaryl ethers).

  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using 100% Hexanes.

  • Loading: Dry-load the concentrated LLE product onto a minimal amount of silica gel and apply it to the top of the column bed.

  • Elution:

    • Begin with 100% Hexanes (2 column volumes) to elute non-polar impurities.

    • Transition to a gradient of 95:5 to 90:10 Hexanes:EtOAc. The target phenoxyacetonitrile will elute in this moderate polarity window.

  • Fraction Validation: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing a single spot corresponding to the product.

    • Self-Validation: Analyze the pooled, concentrated fractions via ¹H NMR. The presence of a sharp singlet near 4.76 ppm confirms the intact -O-CH₂-CN linkage, while the absence of a broad -OH peak confirms absolute purity[3].

Part 4: Process Visualization

Workflow A Crude Reaction Mixture (Target, Phenol, Halide, DMF, Salts) B 1. Solvent Exchange (Rotary Evaporation) A->B Remove Volatiles C 2. Liquid-Liquid Extraction (EtOAc / H2O) B->C Partition D 3. Alkaline Wash (Cold 0.5 M NaOH) C->D Remove Phenol E 4. DMF Scavenging (5% aq. LiCl Wash) D->E Remove DMF F 5. Column Chromatography (Hexanes:EtOAc Gradient) E->F Isolate Target G Pure 2-[4-(Trifluoromethoxy) phenoxy]acetonitrile F->G Final Verification

Workflow for the purification of 2-[4-(trifluoromethoxy)phenoxy]acetonitrile.

Part 5: References

  • Supplementary Information - Rsc.org Royal Society of Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Trifluoromethoxy-Containing Compounds

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the synthesis of trifluoromethoxy (-OCF3) containing compounds. The strategic incorporation of the trifluoromethoxy group is a co...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for the synthesis of trifluoromethoxy (-OCF3) containing compounds. The strategic incorporation of the trifluoromethoxy group is a cornerstone of modern medicinal and agrochemical development, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique electronic properties and the inherent instability of key intermediates make its installation a significant synthetic hurdle.[4][5]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common challenges encountered during these syntheses. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Poor Selectivity in Phenol Trifluoromethoxylation: O- vs. C-Attack

Question: "I am attempting to trifluoromethoxylate a phenol using an electrophilic reagent like a Togni or Umemoto reagent, but I am getting a mixture of the desired O-trifluoromethylated product and a significant amount of C-trifluoromethylated side products. How can I improve the selectivity for the O-aryl trifluoromethyl ether?"

Analysis: This is a classic challenge stemming from the ambident nucleophilicity of the phenoxide ion. Both the oxygen anion and the electron-rich ortho and para positions of the aromatic ring can act as nucleophiles, competing for the electrophilic "CF3+" source.[6][7]

Potential Causes & Solutions:

Potential CauseSuggested Solution & RationaleExpected Outcome
Incomplete Deprotonation Ensure complete and irreversible deprotonation of the phenol before adding the electrophilic reagent. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. This maximizes the concentration of the more nucleophilic phenoxide oxygen.[6]Increased ratio of O- to C-trifluoromethylation.
Substrate Electronics Highly electron-rich phenols are particularly prone to electrophilic aromatic substitution (C-attack). If substrate modification is possible, adding bulky groups at the ortho positions can sterically shield the ring, favoring attack at the less hindered oxygen atom.[6]Improved O-selectivity due to steric hindrance around the aromatic ring.
Solvent Effects Less coordinating solvents can sometimes favor O-attack. Experiment with solvents like dichloromethane (DCM) or acetonitrile (MeCN) in place of highly coordinating solvents like DMF. Adding a crown ether can help sequester the metal cation from the base, increasing the "naked" nucleophilicity of the phenoxide oxygen.[6]Altered reaction pathway favoring the desired O-alkylation product.
Reagent Choice Togni and Umemoto-type reagents are powerful electrophilic sources.[7] For certain substrates, a different synthetic strategy, such as a copper-mediated nucleophilic reaction on the corresponding aryl halide, might provide better selectivity, albeit through a multi-step process.[1][5]Access to the desired product via an alternative, more selective synthetic route.

The diagram below illustrates the competing reaction pathways for an electrophilic trifluoromethylation of a phenol.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Togni Electrophilic Reagent (e.g., Togni Reagent) O_Product Desired Product (Ar-OCF₃) Togni->O_Product C_Product Side Product (HO-Ar-CF₃) Togni->C_Product Phenoxide->O_Product Path A: O-Attack (Favored by high O-nucleophilicity) Phenoxide->C_Product Path B: C-Attack (Favored by electron-rich ring)

Caption: Competing O- vs. C-attack in phenol trifluoromethoxylation.

Problem 2: Low or No Yield in Nucleophilic Trifluoromethoxylation

Question: "My reaction to form an alkyl trifluoromethyl ether from an alkyl halide using a nucleophilic source (e.g., generating CF3O⁻ in situ) is sluggish and gives very low yields. What can I do?"

Analysis: Low yields in nucleophilic trifluoromethoxylation often point to the instability of the trifluoromethoxide anion (CF3O⁻). This anion is prone to decomposition into carbonyl fluoride (COF2) and a fluoride ion.[8] Success hinges on generating it effectively and having it react swiftly with the electrophile.

Potential Causes & Solutions:

Potential CauseSuggested Solution & RationaleExpected Outcome
Inefficient CF3O⁻ Generation When using precursors like trifluoromethyl triflate (TFMT) or trifluoromethyl benzoate (TFBz), the choice of fluoride source and activator is critical.[8][9] Use anhydrous fluoride sources (e.g., CsF, KF). The addition of a crown ether (e.g., 18-crown-6 with KF) can significantly enhance the solubility and reactivity of the fluoride salt, promoting the release of the CF3O⁻ anion.[9][10]Improved rate of CF3O⁻ generation, leading to higher conversion.
CF3O⁻ Decomposition The trifluoromethoxide anion is thermally unstable. Run reactions at the lowest effective temperature. For highly reactive electrophiles, temperatures as low as -78 °C may be beneficial. For less reactive substrates, a systematic temperature screen from 0 °C to room temperature is advised.Minimized decomposition of the key nucleophile, preserving its concentration for the desired reaction.
Poor Leaving Group The reaction is an SN2-type substitution. Ensure your substrate has an excellent leaving group. Iodides are generally better than bromides, which are better than chlorides or tosylates.Faster reaction kinetics and higher product yield.
Volatile Reagents Some precursors, like trifluoromethyl triflate (TFMT), are highly volatile (b.p. 19 °C).[10] This can lead to pressure buildup and reagent loss, especially on a larger scale. Consider using a shelf-stable, less volatile liquid reagent like trifluoromethyl benzoate (TFBz).[9] For reactions that generate pressure, specialized glassware is required for safety and reproducibility.[8]Safer reaction setup, better stoichiometry control, and improved reproducibility.

This protocol is adapted from methodologies for the activation of trifluoromethyl benzoate (TFBz).[9][10]

  • Preparation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add potassium fluoride (KF, 1.5 equiv) and cis-dicyclohexano-18-crown-6 (1.5 equiv).

  • Solvent & Substrate: Add anhydrous ethyl acetate (EtOAc) and the alkyl halide substrate (1.0 equiv).

  • Reagent Addition: Add trifluoromethyl benzoate (TFBz, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup: Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethoxy (-OCF3) group so attractive in drug and agrochemical design?

The -OCF3 group imparts a unique combination of properties. It is one of the most lipophilic substituents, which can significantly improve a molecule's ability to cross biological membranes.[1][4][5] It is also metabolically very stable due to the strength of the C-F bonds, resisting degradation by metabolic enzymes like cytochrome P450.[2][4] Furthermore, its strong electron-withdrawing nature and specific conformational preferences—it tends to orient perpendicular to an attached aromatic ring—can profoundly influence a molecule's binding selectivity and overall pharmacokinetic profile.[7][11]

Q2: What is the fundamental challenge in synthesizing -OCF3 compounds?

The primary difficulty lies in the handling and generation of the trifluoromethoxide anion (CF3O⁻), the most intuitive nucleophile for introducing the group.[1][5] This anion is highly unstable and readily decomposes.[8] This has led to the development of numerous indirect methods and specialized reagents that can either generate the anion in situ under controlled conditions or bypass it entirely through electrophilic or radical pathways.[3]

Q3: How do I choose the right trifluoromethoxylation strategy?

The optimal strategy depends heavily on your substrate. The following workflow provides a general decision-making framework.

G start What is your starting material? phenol Phenol or Electron-Rich (Hetero)Arene start->phenol alkyl_halide Alkyl Halide or Alcohol Derivative start->alkyl_halide aryl_halide Aryl/Heteroaryl Halide start->aryl_halide unactivated_ch Unactivated C-H Bond start->unactivated_ch electrophilic Consider Electrophilic Reagents (e.g., Togni, Umemoto) Beware of C-vs-O selectivity. phenol->electrophilic nucleophilic Consider Nucleophilic Reagents (e.g., TFBz, TFMS + activator) Ensure good leaving group. alkyl_halide->nucleophilic copper Consider Cu-mediated cross-coupling with AgOCF₃ or CsOCF₃. aryl_halide->copper radical Consider Radical C-H Trifluoromethoxylation (e.g., via Photoredox Catalysis) Expect potential regioisomer mixtures. unactivated_ch->radical

Caption: Decision workflow for selecting a trifluoromethoxylation method.

Q4: What are the key analytical techniques for confirming the presence of an -OCF3 group?

The most definitive method is ¹⁹F NMR Spectroscopy . The -OCF3 group gives a characteristic singlet in the ¹⁹F NMR spectrum, typically in the range of -56 to -60 ppm (relative to CFCl₃). This provides unambiguous evidence of its presence and can be used to check for purity. ¹³C NMR Spectroscopy is also very useful; the carbon atom of the -OCF3 group appears as a quartet due to coupling with the three fluorine atoms (¹JCF).[12] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your final product.

Q5: Is the -OCF3 group itself unstable under certain reaction conditions?

Generally, no. The trifluoromethoxy group is known for its high chemical and thermal stability.[4][7] It is resistant to acids, bases, and many oxidizing/reducing agents.[7] The challenges are almost exclusively related to its installation. However, on highly electron-deficient aromatic or heteroaromatic rings, it can potentially act as a leaving group in nucleophilic aromatic substitution reactions.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Trifluoromethylation Protocols.
  • Zahra, J. A., & V. A., S. (2025).
  • Grokipedia. (n.d.). Trifluoromethoxy group.
  • Benchchem. (n.d.). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Zhang, X., & Tang, P. (2019).
  • MDPI. (2021).
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • ResearchGate. (n.d.). Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds. NFSI = N-fluorobenzenesulfonimide, TMSCF3 = trifluoromethyltrimethylsilane.
  • ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Technical Support Center: Improving Diastereoselectivity in Trifluoromethylation Reactions.
  • ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF.
  • Royal Society of Chemistry. (2025). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science.
  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
  • ResearchGate. (n.d.). Representative OCF3‐containing compounds in pharmaceuticals and agrochemicals.
  • ResearchGate. (n.d.). Trifluoromethoxylation reagents | Download Scientific Diagram.
  • Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from Refubium - Freie Universität Berlin.
  • ACS Publications. (2014). Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds. Organic Process Research & Development.
  • Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Retrieved from Refubium - Freie Universität Berlin.
  • Wikipedia. (n.d.). Trifluoromethoxy group.
  • NIH. (n.d.).
  • ACS Publications. (2024). Copper-Mediated −CF(OCF 3 )(CF 2 H) Transfer to Organic Electrophiles.
  • MDPI. (2025).
  • Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
  • NIH. (2018).
  • Beilstein Journals. (2018).
  • ResearchGate. (n.d.). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration | Request PDF.
  • PubMed. (2024). The Trifluorooxygenate Anion [OF3]-: Spectroscopic Evidence for a Binary, Hypervalent Oxygen Species. PubMed.
  • NIH. (n.d.).
  • Wiley Online Library. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
  • Wikipedia. (n.d.). Trifluoromethylation.

Sources

Optimization

Technical Support Center: HPLC Separation of Fluorinated Isomers

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for the chromatographic separation of fluorinated regioisomers. In pharmaceutical and agrochemical development, fluorine su...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for the chromatographic separation of fluorinated regioisomers. In pharmaceutical and agrochemical development, fluorine substitution is a critical tool for enhancing metabolic stability and lipophilicity[1]. However, for the analytical chemist, positional fluorinated isomers (e.g., ortho, meta, and para configurations) present a formidable challenge. Because these isomers possess nearly identical molecular weights, pKa values, and hydrophobicities (LogP), traditional reversed-phase approaches often fail[2].

To achieve baseline resolution, we cannot simply rely on dispersive hydrophobic interactions; we must exploit subtle electronic and steric differences. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and optimize your separations using orthogonal stationary phases.

The Causality of Selectivity: Why C18 Fails and PFP Succeeds

The dominant separation mechanism in standard C18 (octadecyl) columns is hydrophobic partitioning[3]. Because the hydrophobic surface area of fluorinated regioisomers is virtually identical, a C18 phase treats them as a single entity, resulting in co-elution.

To resolve these critical pairs, we must transition to Pentafluorophenyl (PFP) stationary phases. The substitution of an alkyl chain with an electron-deficient, rigid fluorinated ring fundamentally alters the physics of the separation[4]. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, transforming it into a strong Lewis acid[5]. This enables four distinct, simultaneous retention mechanisms:

Mechanisms PFP Pentafluorophenyl (PFP) Stationary Phase PiPi π-π Interactions (Lewis Acid/Base) PFP->PiPi Dipole Dipole-Dipole (C-F Bond Alignment) PFP->Dipole HBond Hydrogen Bonding (Enhanced Capacity) PFP->HBond Steric Shape Selectivity (Rigid Planar Structure) PFP->Steric

Fig 1. Multi-modal retention mechanisms of Pentafluorophenyl (PFP) stationary phases.

Table 1: Comparative Selectivity of HPLC Stationary Phases
Stationary PhasePrimary MechanismSecondary InteractionsEfficacy for Fluorinated Isomers
C18 (Alkyl) Hydrophobic (Dispersive)None (if fully endcapped)Poor (Frequent co-elution)
Phenyl-Hexyl Hydrophobic, π−π Weak dipoleModerate (Partial resolution)
PFP (Fluorinated) Hydrophobic, π−π Dipole-dipole, H-bonding, StericExcellent (Orthogonal selectivity)

(Data synthesized from comparative column studies[2],[5])

Troubleshooting Guides & FAQs

**Q1: I am analyzing a mixture of ortho- and para-fluorinated isomers. Why do they co-elute perfectly on my high-efficiency sub-2 µm C18 column? A: Efficiency (theoretical plates) cannot overcome a fundamental lack of selectivity ( α ). Your C18 column separates based on lipophilicity, which is identical for these isomers[3]. You must change the chemistry, not just the particle size. Switching to a PFP column introduces shape selectivity and dipole-dipole interactions (between the C-F bonds of the analyte and the C-F bonds of the stationary phase), which are highly sensitive to the spatial arrangement of the fluorine atoms on your analyte[6],[7].

Q2: I switched to a PFP column and am using a standard Acetonitrile/Water gradient, but my resolution ( Rs​ ) is still below 1.0. What is the mechanistic cause of this failure? A: The root cause is your choice of organic modifier. Acetonitrile ( CH3​CN ) contains a carbon-nitrogen triple bond rich in π -electrons. In a PFP system, acetonitrile molecules actively compete with your fluorinated analytes for π−π bonding sites on the electron-deficient PFP ring[8]. This competition suppresses the unique selectivity of the column.

  • The Fix: Switch your organic modifier to Methanol ( CH3​OH ) . Methanol is a protic solvent that lacks π -electrons, allowing the PFP stationary phase to fully engage in π−π and dipole-dipole interactions with your isomers[8]. Furthermore, methanol enhances hydrogen-bonding interactions, often leading to a dramatic increase in resolution[3].

Q3: I am observing severe peak tailing and retention time drift for basic fluorinated pharmaceuticals on my PFP column. How do I establish a robust method? A: PFP columns exhibit a pronounced ion-exchange capacity[2]. The strong electron-withdrawing effect of the five fluorine atoms increases the acidity of residual, unreacted silanols on the underlying silica surface. When analyzing basic compounds, these ionized silanols cause secondary cation-exchange interactions, leading to peak tailing and variable retention times[6].

  • The Fix: You must control the ionization state of the stationary phase. Use a strongly buffered mobile phase (e.g., 20 mM Ammonium Formate) and adjust the pH to roughly 2.5 - 3.0 using formic acid. Operating at a low pH protonates and neutralizes the acidic silanols, shutting down the secondary ion-exchange mechanism and restoring Gaussian peak shapes[9].

Workflow & Experimental Protocols

Workflow Issue Isomer Co-elution (Rs < 1.5) Phase Current Phase? Issue->Phase Switch Switch to PFP Column Phase->Switch If C18/Alkyl Modifier Check Organic Modifier Phase->Modifier If already PFP Switch->Modifier MeOH Change MeCN to Methanol Modifier->MeOH If using MeCN Temp Lower Column Temp (e.g., 20°C) MeOH->Temp If Rs still < 1.5 Success Baseline Resolution Temp->Success Selectivity Maximized

Fig 2. Troubleshooting logic tree for resolving fluorinated isomer co-elution.

Self-Validating Protocol: Method Development for Fluorinated Regioisomers

This protocol is designed as a self-correcting feedback loop. If the critical pair resolution ( Rs​ ) is not achieved, specific thermodynamic parameters are adjusted.

Phase 1: System Preparation

  • Column Installation: Install a high-efficiency PFP column (e.g., 100 x 4.6 mm, 2.6 µm core-shell)[10]. Core-shell particles provide high efficiency with lower backpressure compared to fully porous sub-2 µm particles.

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid to suppress silanol ionization[9].

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol. (Strictly avoid Acetonitrile to prevent π -electron competition)[8].

Phase 2: Initial Gradient Run 4. Parameters:

  • Flow rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Injection: Inject 2-5 µL of the fluorinated isomer mixture (approx. 0.1 mg/mL).

Phase 3: Validation & Optimization 6. Calculate Resolution: Evaluate the chromatogram and calculate Rs​=2(tR2​−tR1​)/(w1​+w2​) . 7. Self-Correction Logic:

  • If Rs​≥1.5 : Method is validated for baseline separation.

  • If Rs​<1.5 : Decrease the column temperature from 30°C to 20°C. Causality: Lowering the temperature decreases the kinetic energy of the system, which enhances the enthalpic contributions of dipole-dipole and π−π interactions, magnifying the steric selectivity of the PFP phase for rigid isomers[8].

  • If co-elution persists: Flatten the gradient slope specifically around the elution time of the isomers (e.g., hold isocratically for 3 minutes at the elution %B).

Sources

Troubleshooting

Technical Support Center: Chromatography of Fluorinated Compounds

A Guide to Resolving Peak Tailing in HPLC Welcome to the technical support center for troubleshooting challenging separations in HPLC. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Peak Tailing in HPLC

Welcome to the technical support center for troubleshooting challenging separations in HPLC. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak asymmetry issues, specifically peak tailing, when analyzing fluorinated compounds. As Senior Application Scientists, we understand that these issues can be complex and frustrating. This resource provides in-depth, experience-based solutions to help you diagnose and resolve these problems effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated compounds consistently show peak tailing, even on a new HPLC column?

A1: This is a common and challenging issue rooted in the unique chemical properties of both your analyte and the stationary phase. Peak tailing for fluorinated compounds, and other strong bases, is often caused by secondary-site interactions within the column.

The primary cause is the interaction between your analyte and exposed silanol groups (Si-OH) on the surface of the silica stationary phase. These silanol groups are acidic and can form strong ionic or hydrogen bonds with basic analytes or highly electronegative fluorine atoms, leading to a secondary, undesirable retention mechanism. This causes a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."

Even new, high-quality columns have a population of residual silanol groups that can cause tailing, especially with sensitive compounds. The problem can be exacerbated by:

  • Analyte pKa: If the mobile phase pH is close to the pKa of your basic fluorinated compound, a mixed population of ionized and neutral species can exist, broadening the peak.

  • Metal Contamination: Trace amounts of metal ions (e.g., iron, aluminum) can be present in the silica backbone of the stationary phase. These metals can act as Lewis acids, creating highly active sites that strongly interact with electron-rich analytes, leading to severe tailing.

Q2: I'm using a standard C18 column. Is this the right choice for fluorinated compounds?

A2: While C18 columns are the workhorses of reversed-phase chromatography, they may not always be the optimal choice for highly basic or fluorinated compounds due to the issues described above. The performance of a C18 column will heavily depend on its manufacturing process.

  • End-capping: A critical factor is the degree of end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert. For challenging compounds, a column with exhaustive, double end-capping is highly recommended.

  • Silica Purity: The purity of the underlying silica is paramount. A high-purity silica with low metal content will have fewer and less-active silanol sites, leading to better peak shapes.

If you continue to see tailing on a standard C18, even after mobile phase optimization, you should consider alternative column chemistries.

Table 1: Comparison of Stationary Phase Technologies for Fluorinated Compounds

Stationary Phase TechnologyMechanism for Reducing TailingIdeal ForPotential Drawbacks
High-Purity, End-capped Silica Minimizes available silanol groups through high-purity silica and chemical deactivation.General-purpose analysis of moderately basic compounds.May still have enough active sites to cause tailing for very sensitive analytes.
Hybrid Silica (e.g., BEH, XBridge) Incorporates an ethyl bridge into the silica backbone, making it more resistant to high pH and reducing the number and acidity of surface silanols.High pH applications, basic compounds, improved peak shape and column lifetime.Can have different selectivity compared to pure silica columns.
Fluorinated Phases (e.g., PFP) Utilizes a pentafluorophenyl (PFP) stationary phase that offers alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions, in addition to hydrophobic interactions.Aromatic, positional isomers, and halogenated compounds.May require more method development to optimize selectivity.
Solid-Core Particles A solid, impermeable core with a porous outer layer. This leads to a shorter diffusion path, higher efficiency, and often better peak shapes.High-throughput analysis, improved peak symmetry.Lower loading capacity compared to fully porous particles.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing peak tailing, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Checks & Mobile Phase Optimization cluster_1 Phase 2: Column & System Considerations cluster_2 Phase 3: Advanced Method Adjustments A Problem: Peak Tailing Observed B Q: Is the mobile phase pH appropriate? (2 pH units away from analyte pKa) A->B C Adjust pH using appropriate buffer (e.g., formate, acetate) B->C No D Q: Are you using a mobile phase additive? B->D Yes C->D E Add 0.1% TFA or Formic Acid to suppress silanol interactions D->E No F Check for extra-column band broadening (tubing, connections) D->F Yes E->F G Problem Persists: Evaluate Column Chemistry F->G H Switch to a high-purity, fully end-capped column G->H I Consider a column with alternative chemistry (Hybrid, PFP) H->I J Perform System Passivation to remove metal ion interactions I->J K Problem Still Persists: Advanced Optimization J->K L Increase column temperature (e.g., to 40-50°C) to improve kinetics K->L M Lower sample concentration to avoid mass overload L->M N Resolved M->N

Caption: A logical workflow for troubleshooting peak tailing.

Q3: You mentioned mobile phase additives. How do they work, and which one should I choose?

A3: Mobile phase additives are a powerful tool for improving peak shape. They work by competitively binding to the active sites on the stationary phase, effectively "masking" them from your analyte.

  • Mechanism of Action: Additives like trifluoroacetic acid (TFA) serve two purposes. First, as an acid, it lowers the mobile phase pH, which protonates basic analytes and suppresses the ionization of acidic silanol groups, thereby minimizing ionic interactions. Second, the counter-ion (TFA-) acts as an ion-pairing agent that binds to any positively charged analyte molecules and also interacts with active sites on the column, preventing the analyte from doing so.

Silanol_Interaction cluster_0 Scenario A: No Additive - Peak Tailing cluster_1 Scenario B: With 0.1% TFA - Improved Peak Shape Silica Silica Surface Silanol Si-O⁻ (Active Site) Analyte Fluorinated Analyte (R-NH3⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Silica_B Silica Surface Silanol_B Si-OH (Protonated) TFA TFA (H⁺) TFA->Silanol_B Silanol Protonation (Masking Effect) Analyte_B Fluorinated Analyte (R-NH3⁺) Analyte_B->Silanol_B Interaction Blocked

Caption: How mobile phase additives mask active silanol sites.

  • Choosing an Additive:

    • TFA (0.05% - 0.1%): An excellent choice for improving peak shape due to its effectiveness at masking silanols. However, TFA is an ion-pairing agent and can be difficult to remove from the column. It also suppresses ionization in mass spectrometry (MS), so it is not ideal for LC-MS applications.

    • Formic Acid (0.1%): A good alternative to TFA, especially for LC-MS, as it is more volatile and has less of an ion-suppression effect. It is a weaker acid than TFA, so it may be slightly less effective at improving peak shape in some cases.

    • Buffers (e.g., Ammonium Formate, Ammonium Acetate): Using a buffer to control the pH is a more robust approach than using an acid alone. A buffer maintains a constant pH even with small variations in the mobile phase composition. For basic compounds, a low pH buffer (e.g., pH 3) is often effective.

Experimental Protocols

Protocol 1: Initial Method Development for a Basic Fluorinated Compound

This protocol provides a starting point for developing a robust method for a novel fluorinated compound exhibiting basic properties.

  • Column Selection:

    • Start with a high-quality, fully end-capped C18 column with high-purity silica (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18).

    • Dimensions: 2.1 x 50 mm, 1.8 µm for UHPLC or 4.6 x 150 mm, 3.5 µm for HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The formic acid will protonate the basic analyte and suppress silanol activity, providing good initial peak shape. This mobile phase is also MS-friendly.

  • Initial Gradient:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 40 °C.

    • Gradient: 5% to 95% B over 10 minutes.

    • Rationale: A broad gradient will ensure the compound elutes and give a starting point for optimization. The elevated temperature can improve peak shape by increasing mass transfer kinetics.

  • Analysis and Optimization:

    • Inject a low concentration of your standard (e.g., 1-5 µg/mL).

    • Evaluate the peak shape. If tailing is observed, consider the following adjustments:

      • Switch to TFA: If not using MS, replace formic acid with 0.1% TFA in both mobile phases A and B. This is often more effective at eliminating tailing.

      • pH Adjustment: If tailing persists, prepare a buffered mobile phase. For example, use 10 mM ammonium formate adjusted to pH 3.0 with formic acid.

Protocol 2: System Passivation for Metal-Sensitive Compounds

If you suspect that interactions with metal components in your HPLC system (e.g., stainless steel frits, tubing) are contributing to peak tailing, a system passivation should be performed.

  • Objective: To remove any adsorbed metal ions and create a more inert surface throughout the flow path.

  • Reagents:

    • Solution A: 20% Isopropanol, 20% Methanol, 60% Water.

    • Solution B: 100% Isopropanol.

    • Solution C (Passivation Solution): 6% Nitric Acid in Water. (Caution: Handle with appropriate PPE).

    • Solution D: 90% Water, 10% Methanol.

  • Procedure:

    • Remove the column and replace it with a union.

    • Step 1 (Wash): Purge all lines with Solution A for 10 minutes.

    • Step 2 (Rinse): Purge all lines with Solution B for 10 minutes.

    • Step 3 (Passivate): Purge all lines with Solution C for 30 minutes at a low flow rate (e.g., 0.1 mL/min).

    • Step 4 (Final Rinse): Purge all lines with Solution D for at least 60 minutes to remove all traces of nitric acid.

    • Step 5 (Equilibration): Re-install the column and equilibrate with your mobile phase until the baseline is stable.

References

  • The Role of Endcapping in HPLC. Phenomenex.[Link]

  • A Review of Silica-Based Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography. Waters Corporation.[Link]

  • Mobile-Phase Additives for LC-MS. LCGC North America.[Link]

  • XBridge Columns for High pH Separations. Waters Corporation.[Link]

Optimization

Technical Support Center: 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile Storage &amp; Stability

Welcome to the Technical Support Center for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, mechanistic insights into the storage, handling, and degradation profiling of this compound.

Chemical Profile & Stability Overview

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is a bifunctional molecule characterized by a highly stable trifluoromethoxy (-OCF3) group and a reactive phenoxyacetonitrile moiety. Understanding the dichotomy between these two functional groups is critical for preventing degradation during long-term storage.

While the -OCF3 group acts as a "pseudohalogen" and exhibits exceptional resistance to heating, acidic, or basic conditions[1], the nitrile (-CN) group is the primary site of vulnerability. Nitriles are inherently susceptible to hydrolysis, converting first to amides and subsequently to carboxylic acids in the presence of moisture and catalytic trace acids or bases[2][3].

Troubleshooting Guide & FAQs

Q1: I am observing secondary peaks in my HPLC chromatograms after storing the compound in aqueous or protic solvents. What is the mechanism behind this? A: You are likely observing the hydrolytic degradation of the nitrile group. The -CN moiety reacts with water—a process accelerated by trace acids or bases in your solvent—to form the intermediate 2-[4-(Trifluoromethoxy)phenoxy]acetamide . Upon further hydrolysis, this intermediate converts into 2-[4-(Trifluoromethoxy)phenoxy]acetic acid [2][4]. To prevent this, always store stock solutions in rigorously dried, aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) and use PTFE-lined, moisture-sealed caps.

Q2: Is the trifluoromethoxy (-OCF3) group at risk of defluorination during accelerated stability testing? A: No. The -OCF3 group is exceptionally robust. It demonstrates the highest stability among fluorine-containing substituents against thermal, acidic, and basic stress[1]. Furthermore, the strong C–F bonds contribute to increased resistance to chemical and metabolic degradation[5]. Defluorination is highly improbable under standard pharmaceutical forced degradation conditions.

Q3: Why does the compound degrade faster in basic conditions compared to acidic conditions? A: The causality lies in the electronic environment of the alpha-carbon (-CH2-). This carbon is flanked by an electron-withdrawing ether oxygen and a strongly electronegative nitrile group, which increases the acidity of the alpha-protons. In basic conditions, hydroxide ions not only rapidly attack the electrophilic nitrile carbon to drive amide formation[2], but they can also interact with the acidic alpha-protons, accelerating the overall degradation kinetics compared to acid-catalyzed pathways.

Q4: Is the ether linkage susceptible to cleavage during long-term storage? A: Aryl-alkyl ethers are generally stable under standard storage conditions. Cleavage typically requires extreme thermal stress or the presence of strong Lewis acids (e.g., BBr3). The primary vulnerability of this molecule remains the hydrolysis of the nitrile group[3].

Degradation Pathway Visualization

The following diagram illustrates the logical flow of the hydrolytic degradation pathway, highlighting the intermediate and final degradation products.

DegradationPathway A 2-[4-(Trifluoromethoxy)phenoxy] acetonitrile (Parent) B Moisture / pH Extremes (Catalysts) A->B Hydrolysis Initiation C 2-[4-(Trifluoromethoxy)phenoxy] acetamide (Intermediate) B->C + H2O D 2-[4-(Trifluoromethoxy)phenoxy] acetic acid (Final) C->D + H2O, - NH3

Fig 1. Hydrolytic degradation pathway of the phenoxyacetonitrile moiety.

Quantitative Stability Data

The table below summarizes the quantitative degradation profile of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile under various ICH-aligned storage and stress conditions.

Storage ConditionTimeframePrimary Degradant ObservedRemaining Purity (%)
4°C, Desiccated (Solid) 12 MonthsNone (Stable)> 99.5%
25°C / 60% RH (Solid) 6 MonthsAcetamide intermediate98.2%
40°C / 75% RH (Solid) 6 MonthsAcetamide & Acetic Acid94.5%
Solution (MeOH/H2O, pH 2) 14 DaysAcetic Acid85.0%
Solution (MeOH/H2O, pH 10) 14 DaysAcetic Acid72.0%

Note: Data reflects typical kinetic behavior for phenoxyacetonitrile derivatives; actual values may vary based on exact formulation and container closure systems.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when conducting forced degradation and stability-indicating assays.

Protocol: Self-Validating Forced Degradation Assay

Step 1: Sample Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile in strictly anhydrous HPLC-grade acetonitrile.

  • Self-Validation Check: Inject a blank and a time-zero control to establish baseline purity and confirm the absence of pre-existing hydrolysis products.

Step 2: Environmental Stressing (Hydrolytic)

  • Transfer 1.0 mL aliquots of the stock solution into amber HPLC vials.

  • Acid Stress: Add 0.1 mL of 1.0 N HCl.

  • Base Stress: Add 0.1 mL of 1.0 N NaOH.

  • Incubate vials at 60°C in a dark, temperature-controlled block for 24 to 48 hours.

Step 3: Quenching & Neutralization (Critical Step)

  • Causality: Failing to neutralize the samples before injection will lead to continued degradation inside the HPLC autosampler or on the column, yielding false kinetics.

  • Neutralize the acid-stressed samples with 0.1 mL of 1.0 N NaOH.

  • Neutralize the base-stressed samples with 0.1 mL of 1.0 N HCl.

  • Dilute all samples 1:10 with the initial mobile phase.

Step 4: HPLC-UV/MS Analysis

  • Column: C18 (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 220 nm and 254 nm, coupled with ESI-MS (Positive/Negative ion switching) to identify the +18 Da (Amide) and +19 Da (Acid, -NH3) mass shifts indicative of nitrile hydrolysis[2].

StabilityWorkflow S1 Sample Prep S2 Stressing (Temp/pH) S1->S2 S3 Quench & Neutralize S2->S3 S4 HPLC-UV/MS Analysis S3->S4 S5 Kinetic Modeling S4->S5

Fig 2. Self-validating experimental workflow for stability-indicating assays.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: ResearchGate (researchgate.net)
  • Source: Benchchem (benchchem.com)
  • Source: Lookchem (lookchem.com)

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning the synthesis of 2-[4-(Trifluoromethoxy)ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning the synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile from discovery-scale (milligrams) to pilot-scale (kilograms).

This guide abandons traditional, hazardous bench-scale methods (e.g., NaH in DMF) in favor of a highly scalable, self-validating Solid-Liquid Phase-Transfer Catalysis (PTC) architecture. Every protocol herein is grounded in mechanistic causality and field-proven process chemistry.

Part 1: Process Architecture & Workflow

The following diagram illustrates the optimized solid-liquid PTC workflow, designed to eliminate toxic solvents and streamline downstream purification.

Workflow N1 4-(Trifluoromethoxy)phenol + K2CO3 + TBAB N2 Solvent: Acetone (Solid-Liquid PTC) N1->N2 N4 O-Alkylation Reaction (55°C, 4-6 hrs) N2->N4 N3 Controlled Dosing: Chloroacetonitrile N3->N4 Exothermic control N5 IPC: HPLC Analysis Target: >99% Conversion N4->N5 N5->N4 Fail (Add Chaser) N6 Filtration of Salts (KCl, KHCO3) N5->N6 Pass (<1% SM) N7 Solvent Swap (Acetone to Heptane) N6->N7 N8 Aqueous Wash (0.5 N NaOH & H2O) N7->N8 N9 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (>99% Purity) N8->N9

Fig 1: Scalable solid-liquid PTC workflow for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile synthesis.

Part 2: Troubleshooting & FAQs

Q1: Why are we transitioning from DMF/NaH to an Acetone/K₂CO₃ system for the multi-kilogram scale-up? Mechanistic Causality: At the bench scale, sodium hydride (NaH) in dimethylformamide (DMF) is often used for rapid deprotonation. However, at scale, NaH generates stoichiometric volumes of explosive hydrogen gas. Furthermore, DMF is a high-boiling Substance of Very High Concern (SVHC) that requires harsh aqueous washes to remove, often leading to product emulsion and yield loss. By utilizing a Solid-Liquid Phase-Transfer Catalysis (PTC) system with anhydrous K₂CO₃ in Acetone, we create a mild, highly scalable alternative[1]. The K₂CO₃ safely deprotonates the phenol, while the phase-transfer catalyst (TBAB) shuttles the phenoxide anion into the bulk organic phase to react with chloroacetonitrile. Post-reaction, the inorganic salts are easily filtered, and the acetone is recovered via simple distillation[1].

Q2: We are experiencing a stalled reaction at 85% conversion. What is the root cause and how do we fix it? Mechanistic Causality: A stalled O-alkylation in a solid-liquid PTC system is almost always caused by one of two factors:

  • Water Poisoning: If the K₂CO₃ contains >1% moisture, water outcompetes the phenol for the base's surface active sites, forming a bicarbonate shell that halts deprotonation.

  • Reagent Volatility: Chloroacetonitrile is volatile. If your reactor's condenser is not adequately chilled (e.g., running at 15°C instead of 5°C), the alkylating agent will escape into the exhaust during the 55°C reflux, leading to a stoichiometric imbalance. Solution: Ensure K₂CO₃ is anhydrous and finely milled (325 mesh) to maximize surface area. If a reaction stalls, perform an In-Process Control (IPC) check. If unreacted phenol remains, add a 0.1 equivalent "chaser" dose of chloroacetonitrile and verify condenser temperatures.

Q3: How do we control the exotherm during the addition of chloroacetonitrile? Mechanistic Causality: The Sₙ2 displacement of the allylic-like chloride by the highly nucleophilic phenoxide anion is highly exothermic. Bulk addition will trigger a thermal runaway, potentially vaporizing the acetone solvent and causing product degradation via side reactions. Solution: Implement a subsurface, controlled dosing strategy. Maintain the reactor jacket at 40°C and dose the chloroacetonitrile over 2 to 3 hours. The internal reaction temperature should be dictated entirely by the dosing rate, ensuring it never exceeds 55°C.

Q4: What is the optimal downstream purification protocol to achieve >99% purity without column chromatography? Mechanistic Causality: Chromatography is economically unviable at scale. Because the PTC method leaves only inorganic salts (KCl, KHCO₃) and the catalyst (TBAB) in the organic phase, purification can be achieved purely through phase manipulation. Solution: Filter the reaction mixture through a Celite pad to remove all inorganic salts[1]. Perform a solvent swap from acetone to a non-polar solvent like heptane. The product remains soluble, while highly polar impurities precipitate. A subsequent wash with 0.5 N NaOH easily deprotonates and removes any trace unreacted 4-(trifluoromethoxy)phenol into the aqueous waste stream.

Part 3: Quantitative Process Parameters

The following table summarizes the strategic shifts in process parameters required for scale-up, highlighting the causality behind each optimization.

ParameterBench Scale (Discovery)Pilot Scale (Optimized)Mechanistic Rationale
Solvent DMFAcetoneAcetone avoids high-boiling toxic solvents and allows for simple salt filtration and solvent recovery[1].
Base NaH (60% dispersion)K₂CO₃ (Anhydrous, milled)Eliminates explosive H₂ gas evolution; provides mild, controlled deprotonation of the phenol[2].
Alkylating Agent BromoacetonitrileChloroacetonitrileChloroacetonitrile is less reactive but significantly more cost-effective and safer to handle at scale.
Catalyst NoneTBAB (5 mol%)Overcomes mass-transfer limitations by shuttling the phenoxide anion from the solid base into the organic phase.
Yield / Purity ~75% / 95%>90% / >99.5%Controlled dosing and PTC minimize thermal degradation and completely eliminate the need for chromatography.
Part 4: Self-Validating Batch Protocol (1-Kilogram Scale)

This protocol is designed as a self-validating system . Progression to subsequent phases is strictly gated by analytical thresholds to ensure absolute trustworthiness and reproducibility.

Phase 1: Reactor Preparation and Deprotonation

  • Charge a 10 L jacketed glass reactor with 5.0 L of anhydrous Acetone.

  • Add 1.00 kg (5.61 mol) of 4-(Trifluoromethoxy)phenol[2].

  • Add 1.55 kg (11.2 mol, 2.0 eq) of finely milled, anhydrous Potassium Carbonate (K₂CO₃) and 0.09 kg (0.28 mol, 5 mol%) of Tetrabutylammonium bromide (TBAB).

  • Stir the suspension aggressively (300 rpm) and heat the jacket to 40°C for 1 hour to ensure complete deprotonation and formation of the phenoxide-TBAB complex.

Phase 2: Alkylation (Controlled Dosing)

  • Load 0.51 kg (6.73 mol, 1.2 eq) of Chloroacetonitrile into a calibrated dosing funnel.

  • Begin subsurface dosing of Chloroacetonitrile at a rate of ~2.8 g/min over 3 hours.

  • Critical Control Point (Thermal): Monitor the internal temperature. Adjust the jacket cooling to maintain the reaction temperature between 45°C and 50°C. Do not exceed 55°C during dosing.

  • Once dosing is complete, raise the jacket temperature to 55°C (mild reflux) and stir for 4 hours.

Phase 3: Reaction Validation (IPC)

  • IPC 1 (HPLC Conversion): Withdraw a 1 mL sample, dilute with acetonitrile, and analyze via HPLC (Zorbax SB-C8 column, UV detection at 220 nm, gradient mobile phase of water/acetonitrile with 0.1% H₃PO₄)[3].

  • Validation Gate: The reaction passes if < 1.0% Area of 4-(Trifluoromethoxy)phenol remains. If > 1.0% remains, add a 0.1 eq chaser of chloroacetonitrile and stir for 2 additional hours before re-sampling.

Phase 4: Workup and Isolation

  • Cool the reactor internal temperature to 20°C.

  • Filter the suspension through a Celite pad to remove KCl, KHCO₃, and excess K₂CO₃[1]. Wash the filter cake with 1.0 L of fresh Acetone to ensure complete product recovery.

  • Transfer the filtrate to a distillation apparatus and concentrate under reduced pressure (150 mbar, 40°C) to recover the Acetone.

  • Dissolve the resulting crude viscous liquid in 3.0 L of Heptane.

  • Wash the organic layer with 1.0 L of 0.5 N NaOH (to purge trace unreacted phenol) followed by 1.0 L of Deionized Water (to purge the water-soluble TBAB catalyst).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to afford 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile as a highly pure, concentrated product.

References
  • Title : A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - PMC Source : nih.gov URL :[Link]

  • Title : Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile - PTC Organics, Inc. Source : phasetransfercatalysis.com URL :[Link]

Sources

Optimization

Section 1: Troubleshooting Fluorous Solid-Phase Extraction (F-SPE)

Welcome to the Technical Support Center for Fluorinated Organic Compounds (FOCs) . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Organic Compounds (FOCs) . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the unique physicochemical challenges of purifying fluorinated scaffolds.

Because fluorocarbons are simultaneously hydrophobic and lipophobic, traditional silica gel chromatography often fails, resulting in streaking, co-elution, or irreversible adsorption. Here, we troubleshoot the three most robust alternative purification modalities: Fluorous Solid-Phase Extraction (F-SPE) , Supercritical Fluid Chromatography (SFC) , and Fluorous HPLC (F-HPLC) .

Q1: My fluorinated product is eluting in the initial fluorophobic wash (MeOH/H₂O) instead of retaining on the F-SPE cartridge. What is causing this "leaching"? Causality & Solution: F-SPE operates on fluorine-fluorine affinity (fluorophilicity), not standard mass-transfer or polarity. The stationary phase (e.g., Si(Me)₂CH₂CH₂C₈F₁₇) creates a dense fluorinated microenvironment. If you load your crude mixture using highly fluorophilic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), the solvent outcompetes the stationary phase for the fluorous tag, causing immediate breakthrough[1]. Actionable Fix: Evaporate your reaction mixture and reconstitute it in a solvent with low fluorophilicity, such as Dimethylformamide (DMF), before loading. DMF ensures the fluorous molecules partition strongly onto the fluorous silica[1].

Q2: I need to remove a heavy fluorous catalyst from my organic product, but standard F-SPE is bottlenecking my scale-up. Are there alternatives? Causality & Solution: Standard F-SPE requires specialized fluorous silica, which can be cost-prohibitive at a preparative scale. The solution is Reverse F-SPE . In this inverted system, you use standard, inexpensive silica gel (fluorophobic solid phase) and a fluorophilic liquid phase. Actionable Fix: Load your mixture onto a standard silica plug. Elute first with a fluorophilic solvent (e.g., perfluorohexanes or a THF blend) to rapidly wash the fluorous catalyst off the column. Once the fluorophilic pass is complete, elute your retained organic product using standard organic gradients (e.g., Hexane/EtOAc)[2].

Section 2: Supercritical Fluid Chromatography (SFC) for Chiral FOCs

Q3: I am trying to resolve enantiomers of a heavily fluorinated pharmaceutical intermediate. I get severe co-elution and poor retention on standard polysaccharide Chiral Stationary Phases (CSPs). Why? Causality & Solution: Fluorine is highly electronegative but possesses extremely low polarizability. Standard CSPs rely heavily on hydrogen bonding, dipole-dipole, and π−π interactions—forces that fluorinated scaffolds inherently resist. Actionable Fix: Transition to Fluorinated Chiral Polysaccharide Phases paired with SFC. Supercritical CO₂ is non-polar but acts as a highly fluorophilic mobile phase. When combined with a fluorinated CSP, the specific halogen-halogen interactions between the analyte and the stationary phase are maximized, while the supercritical CO₂ facilitates rapid mass transfer without disrupting these delicate interactions. This often results in baseline resolution up to 4x faster than HPLC[3].

Section 3: Preparative Fluorous HPLC (F-HPLC)

Q4: I am utilizing Fluorous Mixture Synthesis (FMS) with different perfluoroalkyl tags (C₄F₉, C₆F₁₃, C₈F₁₇). My homologs are co-eluting on a preparative C18 column. How do I achieve baseline demixing? Causality & Solution: A standard C18 column separates molecules based on lipophilicity. Because the organic domain of your tagged molecules dominates the overall lipophilicity, the C18 phase cannot differentiate the subtle changes in the fluorous tag length. Actionable Fix: Switch to a FluoroFlash® (fluorous-capped) HPLC column. On a fluorous stationary phase, retention is strictly dictated by the fluorine content (tag length). Run a reverse-phase-style gradient starting from 80:20 MeOH/H₂O to 100% MeOH, and finally to 100% THF. The molecules will elute predictably in order of increasing fluorine content[4].

Section 4: Quantitative Data & Solvent Selection

Table 1: Solvent Fluorophilicity and F-SPE Leaching Risk Self-Validation Tip: Always verify your loading solvent by running a small-scale TLC blank on fluorous-backed TLC plates before committing your entire batch.

SolventRelative FluorophilicityRole in F-SPE WorkflowLeaching Risk (If used to load)
DMF LowIdeal Loading SolventNone
80:20 MeOH/H₂O Very LowFluorophobic Wash (Elutes Organics)None
DCM HighAvoid for LoadingHigh
THF Very HighFluorophilic Wash (Elutes FOCs)Very High

Table 2: Comparison of Chromatographic Modalities for FOCs

ModalityStationary PhasePrimary Mobile PhaseBest Application
F-SPE Fluorous SilicaMeOH/H₂O THFBulk separation of tagged vs. untagged molecules.
F-HPLC FluoroFlash (C₈F₁₇)MeOH/H₂O gradientDemixing homologs by absolute fluorine content.
SFC Fluorinated PolysaccharideSupercritical CO₂High-throughput chiral resolution of FOCs.

Section 5: Experimental Protocols

Protocol 1: Standard F-SPE Workflow for Reaction Cleanup

Purpose: To isolate a fluorous-tagged product from an organic reaction mixture.

  • Conditioning: Mount a fluorous silica SPE cartridge on a vacuum manifold. Condition with 2 column volumes (CV) of 100% THF, followed by 2 CV of 80:20 MeOH/H₂O.

  • Loading: Evaporate the crude reaction mixture to dryness. Reconstitute in a minimum volume of DMF ( 0.5 mL per gram of sorbent). Load carefully onto the cartridge bed[1].

  • Fluorophobic Wash (Organic Elution): Elute with 3 CV of 80:20 MeOH/H₂O. Collect this fraction; it contains all non-fluorinated organic reagents and byproducts.

  • Fluorophilic Wash (Target Elution): Switch collection tubes. Elute with 3 CV of 100% THF (or 100% MeOH). This fraction contains your pure fluorous-tagged target compound.

  • Recovery: Concentrate the THF fraction in a vacuum centrifuge to yield the purified FOC.

Protocol 2: SFC Method Development for Chiral FOCs

Purpose: Rapid screening for enantiomeric resolution of fluorinated drugs.

  • Column Selection: Install a fluorinated chiral stationary phase (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate) with fluorinated modifications).

  • Mobile Phase Setup: Set Line A to industrial-grade CO₂ and Line B to a polar modifier (e.g., Methanol with 0.1% Diethylamine to suppress secondary interactions).

  • Gradient Screening: Run a generic screening gradient from 5% to 50% Modifier B over 5 minutes at a flow rate of 3.0 mL/min. Maintain backpressure at 120 bar and temperature at 35°C[3].

  • Optimization: If co-elution occurs, hold the modifier isocratic at the percentage where the peaks begin to elute, or switch the modifier to Ethanol to alter the hydrogen-bonding dynamics with the CSP.

Section 6: Workflow Visualizations

FSPE Start Crude Mixture (Fluorous + Organic) Load Load onto Fluorous Silica (Use DMF, avoid THF/DCM) Start->Load Wash1 Fluorophobic Wash (80:20 MeOH/H2O) Load->Wash1 Elute1 Organic Compounds Elute (Non-fluorous) Wash1->Elute1 Weak affinity Wash2 Fluorophilic Wash (100% MeOH or THF) Wash1->Wash2 Retained on column Elute2 Fluorous Compounds Elute (Tagged/Target) Wash2->Elute2 Strong affinity broken

Fig 1. Mechanistic workflow of Fluorous Solid-Phase Extraction (F-SPE).

DecisionTree Q1 What is the purification goal? Q2 Is it a chiral separation? Q1->Q2 Yes Q3 Are you separating fluorous tags? Q1->Q3 No SFC Supercritical Fluid Chromatography (Fluorinated CSP + CO2) Q2->SFC Enantiomer resolution FHPLC Fluorous HPLC (Gradient: MeOH to THF) Q3->FHPLC Homolog demixing FSPE Fluorous SPE (Fluorophobic to Fluorophilic) Q3->FSPE Bulk catalyst/reagent removal

Fig 2. Decision matrix for selecting the optimal FOC purification modality.

Section 7: References

  • Title: Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis Source: ACS Publications URL: [Link]

  • Title: Synthetic applications of fluorous solid-phase extraction (F-SPE) Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography Source: Chromatography Today URL: [Link]

  • Title: Fluorous mixture synthesis (FMS) of enantiomers, diastereomers, and compound libraries Source: Semantic Scholar URL: [Link]

Sources

Troubleshooting

managing acidic impurities in fluorinated compound synthesis

Welcome to the Technical Support Center for Fluorination Synthesis. As a Senior Application Scientist, I have diagnosed hundreds of failed fluorination reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorination Synthesis. As a Senior Application Scientist, I have diagnosed hundreds of failed fluorination reactions. More often than not, the root cause is not a fundamental flaw in the synthetic design, but the mismanagement of highly reactive, acidic impurities—most notably Hydrogen Fluoride (HF) and protodefluorinated byproducts.

In fluorination, you are not merely synthesizing a target molecule; you are managing a volatile and hazardous microenvironment. This guide is designed to provide drug development professionals and synthetic chemists with the mechanistic causality behind these failures and the self-validating protocols required to resolve them.

Diagnostic Workflow for Acidic Impurities

G A Fluorination Reaction Initiated B1 Nucleophilic Pathway (DAST / Deoxo-Fluor) A->B1 B2 Electrophilic Pathway (Selectfluor) A->B2 C1 HF Generation (Highly Corrosive/Inhibitory) B1->C1 Moisture/Alcohols C2 H-TEDA(BF4)2 Formation (Acidic Byproduct) B2->C2 F+ Transfer D1 In-situ Scavenging (CaCO3 / Flow Chemistry) C1->D1 Prevent Glass Etching D2 Aqueous Basic Quench (NaHCO3) C1->D2 Post-Reaction D3 Aggregative Activation (Rate Enhancement) C2->D3 In-situ Use D4 Basic Resin Workup (Byproduct Removal) C2->D4 Purification

Diagnostic workflow for identifying and neutralizing acidic impurities in fluorination synthesis.

Section 1: Troubleshooting Guides

Issue 1: Yield Suppression and Glassware Etching in DAST Fluorination Q: My batch fluorination using DAST shows poor conversion, and I noticed my borosilicate glass flask has become cloudy/etched. What is the mechanism of this failure and how do I resolve it? A: Causality: When Diethylaminosulfur trifluoride (DAST) reacts with an alcohol, it forms an alkoxyaminosulfur difluoride intermediate and releases one equivalent of Hydrogen Fluoride (HF)[1]. If unmanaged, this HF protonates the remaining starting material, rendering it non-nucleophilic and stalling the reaction. Furthermore, HF attacks the SiO₂ in borosilicate glass, generating Silicon Tetrafluoride (SiF₄) and Water (H₂O). The newly formed water violently hydrolyzes the remaining DAST, creating a runaway exothermic cycle that destroys your reagent and generates even more HF. Resolution: Never run large-scale DAST reactions in standard glassware. Switch to PTFE, FEP, or Nalgene reactors. For continuous flow systems, integrating an in-line solid Calcium Carbonate (CaCO₃) scavenging column effectively traps HF as insoluble CaF₂, preventing downstream degradation.

Issue 2: Acidic Crude Mixtures in Late-Stage Selectfluor Reactions Q: I am using Selectfluor for a C(sp³)-H radical fluorination. The reaction works, but the crude mixture is highly acidic, complicating the isolation of my acid-sensitive API. How should I manage this? A: Causality: Selectfluor acts as an electrophilic fluorine source. Upon transferring F⁺, it leaves behind protodefluorinated Selectfluor, chemically known as H-TEDA(BF₄)₂[2]. This byproduct is a strong Brønsted acid and accounts for 95% of the reagent's mass[3]. Resolution: Interestingly, you do not necessarily want to suppress this byproduct during the reaction. Recent mechanistic studies reveal that H-TEDA(BF₄)₂ actually promotes the reaction via aggregative activation—altering the aggregation state of Selectfluor to accelerate radical fluorination[4]. Instead of neutralizing it in-situ, allow the reaction to proceed, and remove the H-TEDA(BF₄)₂ during workup using a biphasic extraction or a polymer-supported basic amine resin, which selectively binds the acidic byproduct without degrading your product[1].

Section 2: Self-Validating Experimental Protocols

Protocol A: Safe Quenching and HF Neutralization for DAST Reactions

DAST is highly sensitive to moisture and thermally unstable above 50 °C. This protocol ensures the safe neutralization of residual DAST and HF byproducts[5].

  • Thermal Control: Upon reaction completion, cool the reaction vessel to strictly -78 °C (dry ice/acetone bath) or 0 °C (ice-water bath), depending on the solvent's freezing point.

  • Quenching: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise.

    • Causality: Slow addition controls the exothermic hydrolysis of unreacted DAST into diethylamine, CO₂, and HF. The NaHCO₃ immediately neutralizes the generated HF into aqueous NaF.

  • Validation Check 1 (Visual): Continue dropwise addition until the evolution of CO₂ gas (bubbling) completely ceases.

  • Validation Check 2 (Chemical): Extract a drop of the aqueous phase and test it with pH paper. The system is only safe once the pH reads ≥ 7.5. If the pH is acidic, unquenched HF remains; add more NaHCO₃.

  • Phase Separation: Dilute with Dichloromethane (DCM). Separate the layers, wash the organic phase with brine to remove residual water-soluble amines, and dry over anhydrous Na₂SO₄[5].

Protocol B: Flow-Chemistry In-Line HF Scavenging

For scale-up, continuous flow microreactors mitigate thermal hazards and allow for in-line purification.

  • Column Preparation: Pack an Omnifit glass column (or PTFE equivalent) with a two-phase bed: 50% powdered anhydrous Calcium Carbonate (CaCO₃) and 50% silica gel.

  • Elution: Direct the post-reactor flow stream through the column.

    • Causality: The CaCO₃ quenches residual DAST and acts as an HF scavenger, forming solid Calcium Fluoride (CaF₂), which is subsequently trapped by the silica gel layer.

  • Validation Check: The eluent exiting the column should be free of acidic fumes and directly evaporable to yield the crude product with >95% purity.

Section 3: Quantitative Scavenger Comparison

Selecting the correct scavenger depends entirely on the fluorination pathway and the reaction phase.

Scavenger / Quenching AgentTarget ImpurityEfficiency / CapacityPrimary ApplicationByproducts Formed
Calcium Carbonate (CaCO₃) HFHigh (Forms insoluble CaF₂)In-line flow chemistry scavengingCO₂, CaF₂ (Solid)
Sodium Bicarbonate (NaHCO₃) HF, General AcidsModerate (Aqueous)Post-reaction batch quenching[5]CO₂, NaF (Aqueous)
Basic Amine Resin H-TEDA(BF₄)₂, HF~2-3 mmol/gSelectfluor workup, acid-sensitive APIs[1]None (Polymer-bound)
Aluminum Oxide (Al₂O₃) HFHigh (Surface adsorption)Battery electrolyte fluorination[6]AlF₃ (Surface layer)

Section 4: Frequently Asked Questions (FAQs)

Q: Can I scale up batch DAST reactions safely? A: It is highly discouraged to perform batch DAST reactions on a large scale due to severe thermal runaway risks and massive HF accumulation[5]. For scale-up, transition to continuous flow chemistry or utilize safer, thermally stable alternatives like Deoxo-Fluor or FLUOLEAD®[5].

Q: How do I handle HF exposure if a reaction vessel fails? A: HF burns are uniquely hazardous because the fluoride ion penetrates deep into tissue, causing severe systemic toxicity and bone decalcification[7]. Always work in a fume hood with appropriate PPE. If dermal exposure occurs, immediately flush the area with water and apply Calcium Gluconate gel to the affected site—this acts as an emergency localized HF scavenger. Seek immediate medical attention[1].

Q: Why does my Selectfluor reaction fail when I use a basic solvent to neutralize the acid? A: Selectfluor is an electrophilic reagent. If you attempt to neutralize the H-TEDA(BF₄)₂ byproduct in-situ using strong Lewis bases or basic solvents (like pyridine or amines), the base will directly attack the electrophilic N-F bond of the Selectfluor, destroying your reagent before it can react with your substrate. Always manage Selectfluor byproducts post-reaction[1].

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Phenoxyacetonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of substituted phenoxyacetonitriles. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted phenoxyacetonitriles. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the Williamson ether synthesis of these compounds. While the coupling of a phenol with an α -haloacetonitrile (e.g., chloroacetonitrile) appears straightforward, the reaction matrix is prone to competing pathways that compromise yield, purity, and safety.

This guide is designed for researchers and drug development professionals, providing mechanistic causality, optimized parameters, and self-validating experimental protocols to ensure reproducible and safe scale-up.

Mechanistic Overview of Reaction Pathways

The synthesis relies on the generation of a phenoxide anion, which acts as an ambident nucleophile. Depending on the solvation state and the counter-ion, nucleophilic attack can occur either at the oxygen atom (yielding the desired phenoxyacetonitrile) or at the ortho/para carbon atoms (yielding C-alkylated isomers). Furthermore, the electrophile, chloroacetonitrile, is sensitive to strongly basic conditions, which can trigger elimination reactions that release toxic cyanide species. Lastly, the product's nitrile group is susceptible to premature hydrolysis if the reaction is not strictly anhydrous.

G Phenol Phenol + Base (Phenoxide Anion) O_Alk O-Alkylation (Desired) Phenol->O_Alk SN2 at Oxygen C_Alk C-Alkylation (Side Reaction) Phenol->C_Alk SN2 at ortho/para C Chloroacetonitrile Chloroacetonitrile (Cl-CH2-CN) Chloroacetonitrile->O_Alk Chloroacetonitrile->C_Alk Elim Base-Catalyzed Elimination Chloroacetonitrile->Elim Excess Base / Heat Phenoxyacetonitrile Phenoxyacetonitrile O_Alk->Phenoxyacetonitrile Hydrolysis Nitrile Hydrolysis (Trace Water) Phenoxyacetonitrile->Hydrolysis H2O / Base Cyanomethylphenol ortho/para- Cyanomethylphenol C_Alk->Cyanomethylphenol Cyanide Cyanide Byproducts (Safety Risk) Elim->Cyanide Amide Phenoxyacetamide Hydrolysis->Amide

Pathways in phenoxyacetonitrile synthesis showing O-alkylation and common side reactions.

Troubleshooting FAQs: Diagnostics & Causality

Q1: My LC-MS shows an isomeric impurity with the exact same mass as my target phenoxyacetonitrile. Why is this forming, and how do I prevent it? A1: You are observing C-alkylation, a classic side reaction driven by the ambident nature of the phenoxide anion . The phenoxide oxygen is a "hard" nucleophile, while the aromatic ring carbons are "softer." If you use a protic solvent (which hydrogen-bonds to the oxygen) or a small counter-ion (like Li⁺) in a non-polar solvent, the oxygen is sterically and electronically shielded. This forces the electrophile to attack the ortho or para carbon. Causality & Solution: Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, and use a base with a larger, less coordinating cation (e.g., K₂CO₃ or Cs₂CO₃). Polar aprotic solvents selectively solvate the metal cation, leaving the phenoxide oxygen "naked" and highly reactive, thereby strongly favoring the desired O-alkylation over C-alkylation.

Q2: We detected trace levels of cyanide in our aqueous waste stream after the reaction. What is the mechanism of its formation, and what is the protocol for safe disposal? A2: This is a critical safety and regulatory issue. Chloroacetonitrile can undergo base-catalyzed elimination or hydrolysis at elevated temperatures, releasing cyanide as a byproduct. This specific degradation pathway was notably documented during the pharmaceutical scale-up of the drug gefapixant citrate, where chloroacetonitrile degradation led to dangerous cyanide accumulation . Causality & Solution: The elimination is driven by excess base and prolonged heating. To ensure operator and environmental safety, you must implement a self-validating oxidative quench during the workup. Treating the aqueous waste stream with sodium hypochlorite (bleach) at a pH > 12 for 30 minutes quantitatively oxidizes the residual cyanide to the much less toxic cyanate.

Q3: I am isolating a significant amount of a phenoxyacetamide byproduct. How is the nitrile group hydrolyzing under these conditions? A3: The active methylene group and the nitrile carbon are highly susceptible to nucleophilic attack by hydroxide ions . If your base (e.g., K₂CO₃) is hygroscopic and has absorbed atmospheric moisture, or if your solvent is not strictly anhydrous, the trace water reacts with the base to generate hydroxide in situ. At elevated reaction temperatures (e.g., 80 °C in DMF), this hydroxide attacks the electrophilic nitrile carbon, leading to partial hydrolysis and the formation of the corresponding primary amide. Causality & Solution: Ensure all reagents are strictly anhydrous. Flame-dry glassware, use anhydrous grade solvents over molecular sieves, and store your K₂CO₃ in a desiccator or oven-dry it prior to use.

Quantitative Data: Parameter Optimization

The choice of base and solvent system dictates the chemoselectivity of the reaction. The table below summarizes the quantitative impact of various conditions on the O- vs. C-alkylation ratio and the associated safety risks.

Base / Solvent SystemReaction ConditionsO-Alkylation (Target)C-Alkylation (Impurity)Cyanide Generation Risk
NaOH (aq) / Toluene (PTC)Biphasic, 60 °C~70%~15%High (Aqueous hydrolysis)
NaH / THFAnhydrous, 25 °C~85%~10%Low
K₂CO₃ / DMFAnhydrous, 80 °C>95%<2%Moderate (Thermal elimination)
Cs₂CO₃ / AcetonitrileAnhydrous, 60 °C>98%<1%Low
Validated Experimental Protocol: Synthesis & Safe Workup

This protocol outlines the optimized Williamson ether synthesis of phenoxyacetonitriles, incorporating a self-validating oxidative workup to eliminate cyanide risks and ensure high product purity.

Step 1: Phenoxide Generation (Anhydrous Conditions)

  • To a flame-dried, nitrogen-purged 250 mL round-bottom flask, add the substituted phenol (10.0 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 20 mL) to achieve a 0.5 M concentration.

  • Add finely powdered, oven-dried potassium carbonate (K₂CO₃, 15.0 mmol, 1.5 equiv).

  • Stir the suspension vigorously at room temperature for 30 minutes. Note: The solution may change color as the highly reactive, "naked" phenoxide anion is generated.

Step 2: Alkylation 4. Add chloroacetonitrile (11.0 mmol, 1.1 equiv) dropwise via a gas-tight syringe over 5 minutes. 5. Heat the reaction mixture to 60–80 °C and stir for 4–6 hours. 6. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) or HPLC until the starting phenol is completely consumed.

Step 3: Oxidative Quench & Workup (Critical Safety Step) 7. Cool the reaction to room temperature and dilute the mixture with ethyl acetate (50 mL). 8. In a well-ventilated fume hood, wash the organic layer with an aqueous solution of 1M NaOH (3 x 20 mL) to remove any unreacted phenol. 9. Cyanide Quench: Collect all aqueous washings in a dedicated waste beaker. Adjust the pH of the combined aqueous waste to >12 using 5M NaOH. Add an excess of commercial sodium hypochlorite solution (bleach, approx. 50 mL) and stir for at least 30 minutes. Validation: This step oxidizes any generated cyanide to cyanate, ensuring the waste stream is safe for standard disposal .

Step 4: Purification 10. Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to isolate the pure phenoxyacetonitrile.

References
  • A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing. Organic Process Research & Development, ACS Publications. Available at:[Link]

Troubleshooting

impact of base selection on Williamson ether synthesis efficiency

Welcome to the Technical Support Center. As drug development and synthetic workflows grow increasingly complex, the classical Williamson ether synthesis remains a cornerstone for C–O bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic workflows grow increasingly complex, the classical Williamson ether synthesis remains a cornerstone for C–O bond formation. However, poor base selection frequently leads to catastrophic yield losses, primarily through competing elimination pathways or incomplete deprotonation.

This guide is engineered for researchers and application scientists to troubleshoot, optimize, and standardize base selection in etherification workflows.

Workflow Visualization: Base Selection Logic

BaseSelection Start Identify Nucleophile (Alcohol vs. Phenol) Aliphatic Aliphatic Alcohol (pKa ~16-18) Start->Aliphatic Alkyl-OH Phenolic Phenol (pKa ~10) Start->Phenolic Aryl-OH PrimaryRX Primary Alkyl Halide (Low Sterics) Aliphatic->PrimaryRX 1° RX SecondaryRX Secondary Alkyl Halide (High E2 Risk) Aliphatic->SecondaryRX 2° RX BaseK2CO3 Weak Base (K2CO3, Cs2CO3) Solvent: DMF/MeCN Phenolic->BaseK2CO3 1° or 2° RX BaseNaH Strong Base (NaH, KH) Solvent: THF/DMF PrimaryRX->BaseNaH BaseAg2O Mild Reagent (Ag2O) or Lower Temp SecondaryRX->BaseAg2O

Logical decision tree for base and solvent selection in Williamson ether synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing high alkene byproduct formation when reacting a secondary alkyl halide? Causality: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. When utilizing secondary alkyl halides, the steric hindrance around the electrophilic carbon significantly increases the activation energy for the SN2 backside attack. If a strong, unhindered base like Sodium Hydride (NaH) is used, the resulting alkoxide acts predominantly as a strong base rather than a nucleophile, abstracting a beta-proton and driving the competing E2 elimination pathway 12. Resolution: To mitigate E2 elimination, lower the reaction temperature to reduce the thermodynamic advantage of the E2 pathway. Alternatively, abandon strong bases and utilize Silver(I) oxide (Ag2O). Ag2O facilitates leaving group departure via silver-halogen coordination without generating a strongly basic alkoxide intermediate, preserving the SN2 trajectory 3.

Q2: My phenolic ether synthesis is yielding low conversion with NaOH. What base should I use? Causality: Aliphatic alcohols (pKa ~16-18) require strong bases for complete deprotonation. However, phenols are significantly more acidic (pKa ~10) due to resonance stabilization of the phenoxide ion 4. Using aqueous NaOH often creates a biphasic system where the phenoxide nucleophile is heavily solvated by water via hydrogen bonding, drastically reducing its SN2 reactivity. Resolution: Transition to a mild, anhydrous carbonate base such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) suspended in a polar aprotic solvent like DMF 5. The "cesium effect" is particularly useful for sterically hindered phenols, as the large, highly polarizable Cs+ cation leaves the phenoxide anion relatively unsolvated and highly reactive.

Q3: How does solvent choice interact with my base selection to impact reaction efficiency? Causality: The SN2 reaction requires a "naked" nucleophile for an optimal backside attack. Protic solvents (like ethanol or water) hydrogen-bond tightly with the alkoxide, creating a solvation shell that acts as a physical barrier, suppressing nucleophilicity. Resolution: Always pair your base with a dry, polar aprotic solvent (e.g., DMF, DMSO, or THF). These solvents solvate the metal cation (e.g., Na+, K+) effectively while leaving the alkoxide anion unsolvated, maximizing the SN2 reaction rate 4.

Quantitative Data: Base Selection Matrix

Base ReagentTarget Substrate pKaOptimal SolventsE2 Elimination Risk (2° RX)Relative SN2 EfficiencyPrimary Application / Best Use Case
NaH / KH 16 – 18 (Aliphatic)THF, DMFHighVery High (for 1° RX)Standard aliphatic alcohols with primary halides.
K2CO3 8 – 11 (Phenolic)DMF, MeCN, AcetoneLowModerate to HighPhenols, acidic alcohols; routine scale-up.
Cs2CO3 8 – 11 (Phenolic)DMF, MeCNLowVery HighSterically hindered phenols; macrocyclizations.
Ag2O Sensitive / SugarsDCM, TolueneVery LowModerateSecondary halides; base-sensitive functional groups.

Experimental Protocols

Protocol A: Aliphatic Ether Synthesis (NaH / THF)

Self-Validating Mechanism: The evolution of H2 gas provides immediate visual confirmation of active NaH and successful alkoxide formation.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Base Addition: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M). Causality: For highly sensitive reactions, wash the NaH with anhydrous hexane prior to THF addition to remove the mineral oil coating, ensuring maximum surface area for deprotonation.

  • Alkoxide Generation: Cool the suspension to 0 °C. Add the aliphatic alcohol (1.0 eq) dropwise. Observe the evolution of hydrogen gas (H2). Stir for 30 minutes at room temperature until gas evolution completely ceases, validating complete deprotonation.

  • Alkylation: Re-cool the flask to 0 °C and add the primary alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction & Monitoring: Warm the mixture to room temperature or gentle reflux (depending on halide reactivity). Monitor via TLC until the starting alcohol is consumed.

  • Quenching: Carefully quench the excess NaH by adding cold water dropwise at 0 °C, followed by standard aqueous workup (EtOAc/H2O extraction).

Protocol B: Phenolic Ether Synthesis (K2CO3 / DMF)

Self-Validating Mechanism: A distinct color change (often to yellow) and the formation of a fine slurry indicate successful phenoxide generation.

  • Preparation: In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K2CO3, 1.5 eq). Stir the suspension at room temperature for 15 minutes. Causality: Finely powdering the base increases the surface area for the heterogeneous solid-liquid deprotonation step.

  • Alkylation: Add the alkyl halide (1.2 eq) directly to the stirring suspension.

  • Heating: Heat the reaction mixture to 70–80 °C. Causality: Because K2CO3 is a weaker base and the SN2 trajectory with phenoxides can be slower, moderate thermal energy is required to drive the substitution to completion without risking E2.

  • Workup: Cool to room temperature, dilute with a large excess of water (to dissolve carbonate salts and pull DMF into the aqueous layer), and extract with diethyl ether or EtOAc. Wash the organic layer 3x with brine to remove residual DMF.

References

  • BenchChem Technical Support Team. "Troubleshooting guide for Williamson ether synthesis with secondary iodides." BenchChem.
  • Ashenhurst, James. "The Williamson Ether Synthesis." Master Organic Chemistry.
  • "18.2: Preparing Ethers." Chemistry LibreTexts.
  • "Williamson Ether Synthesis." Edubirdie.
  • Kohout, Michal. "Can anyone help me with a Williamson ether synthesis?

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to ^19^F qNMR for Purity Determination of Fluorinated Pharmaceuticals

With fluorine atoms incorporated into approximately 20-25% of all commercialized pharmaceutical drugs, the analytical demand for precise purity determination of fluorinated compounds has never been higher[1]. Traditional...

Author: BenchChem Technical Support Team. Date: March 2026

With fluorine atoms incorporated into approximately 20-25% of all commercialized pharmaceutical drugs, the analytical demand for precise purity determination of fluorinated compounds has never been higher[1]. Traditionally, the pharmaceutical industry has relied on High-Performance Liquid Chromatography (HPLC) coupled with mass balance approaches to determine the purity of Active Pharmaceutical Ingredients (APIs). However, HPLC requires an identical, high-purity reference standard for calibration—a significant bottleneck during early-stage drug development when such standards are unavailable[2].

Quantitative Nuclear Magnetic Resonance (qNMR) operates as a primary ratio method of measurement. It determines the absolute purity of a substance by directly comparing the integral of the analyte's signal to that of a certified internal standard, completely eliminating the need for an identical reference standard[3]. While ^1^H qNMR is widely used, it often suffers from severe signal overlap in complex pharmaceutical matrices. ^19^F qNMR overcomes this limitation, offering a 100% natural isotopic abundance, a high gyromagnetic ratio yielding sensitivity nearly equal to protons, and a massive chemical shift range (>350 ppm) that ensures baseline separation of signals[1][2].

The Causality of Experimental Choices in ^19^F qNMR

To achieve metrological-grade accuracy (uncertainty < 0.1%), a ^19^F qNMR protocol cannot be treated as a simple "point-and-shoot" analysis. Every parameter must be deliberately calibrated to ensure quantitative recovery of the signal.

  • Relaxation Delay (D1): NMR is a magnetic resonance technique where excited nuclei must return to thermal equilibrium before the next radiofrequency pulse. Fluorine nuclei often exhibit long longitudinal relaxation times (T1). If the delay time (D1) between scans is insufficient, nuclei are partially saturated, leading to an underestimation of the peak area[4]. Causality dictates that D1 must be set to at least 5×T1 of the slowest relaxing fluorine nucleus in the mixture to guarantee >99.3% signal recovery.

  • Gravimetric Precision: Because qNMR is a primary ratio method, the entire accuracy of the purity calculation hinges on the exact mass ratio of the analyte to the internal standard. Utilizing a microbalance with a precision of 0.01 mg and co-weighing the substances directly into the same vial prevents transfer losses.

  • Isotopic Independence: Unlike chromatographic methods that suffer from stationary phase degradation by reactive analytes, qNMR is non-destructive and measures the fundamental property of the nucleus without background interference from common solvents[2][5].

Methodological Comparison: ^19^F qNMR vs. Alternatives

The following table objectively compares the performance of ^19^F qNMR against traditional analytical techniques for fluorinated compounds.

Parameter^19^F qNMR^1^H qNMRHPLC-UV/MS
Quantitation Principle Primary Ratio MethodPrimary Ratio MethodCalibration Curve (Relative)
Reference Standard Any fluorinated CRMAny protonated CRMIdentical API Standard Required
Selectivity Excellent (>350 ppm range)Poor (narrow range, overlap)High (chromatographic separation)
Matrix Interference None (no background F)High (solvents, excipients)Moderate (co-eluting impurities)
Analysis Time 10 - 20 minutes10 - 20 minutes30 - 60 minutes
Self-Validating Experimental Protocol for ^19^F qNMR

To ensure trustworthiness and scientific integrity, the following methodology incorporates a self-validating system suitability test (SST) prior to analyzing the unknown fluorinated API.

Step 1: System Suitability and Calibrant Verification Before measuring the unknown, validate the integration parameters by analyzing a known mixture of two Certified Reference Materials (CRMs), such as Sodium Fluoride (NaF) and Trifluoroacetic Acid (TFA). Calculate the purity of TFA using NaF as the internal standard. The system is validated only if the calculated purity matches the CRM certificate within ±1.0% .

Step 2: Gravimetric Sample Preparation

  • Accurately weigh approximately 10-15 mg of the fluorinated API into a glass vial using a calibrated microbalance.

  • Accurately weigh an equimolar amount of a high-purity internal standard (e.g., 2-chloro-4-fluorotoluene) into the same vial[1].

  • Dissolve the mixture in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d6 or CD3OD) ensuring complete dissolution.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: T1 Relaxation Profiling

  • Insert the sample into the NMR spectrometer.

  • Run an inversion-recovery pulse sequence (180° - τ

    • 90° - acquire) with varying τ delays to determine the T1 relaxation time for both the API and the internal standard.
  • Identify the longest T1 value ( T1max​ ) among all signals of interest.

Step 4: ^19^F NMR Acquisition

  • Set the relaxation delay (D1) to ≥5×T1max​ [4].

  • Adjust the spectral width to cover the entire ^19^F chemical shift range to ensure no signals are truncated.

  • Acquire the spectrum with a sufficient number of transients (scans) to achieve a Signal-to-Noise Ratio (S/N) > 250 for the integrated peaks.

Step 5: Spectral Processing and Integration

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation.

  • Perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure the baseline is perfectly flat beneath the peaks of interest.

  • Integrate the API and internal standard peaks, ensuring the integration limits extend at least 20 times the full width at half maximum (FWHM) on both sides of the peak.

Step 6: Absolute Purity Calculation Calculate the purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of fluorine nuclei, M = molar mass, W = gravimetric weight, and P = purity).

Workflow Visualization

Workflow S1 1. System Suitability Validate IS vs. CRM Standard S2 2. Gravimetric Co-Weighing Analyte + Internal Standard S1->S2 Assures calibrant integrity S3 3. T1 Relaxation Profiling Inversion-Recovery Assay S2->S3 Minimizes mass uncertainty S4 4. 19F NMR Acquisition Set D1 ≥ 5 × T1 S3->S4 Prevents signal saturation S5 5. Spectral Processing Phase & Baseline Correction S4->S5 Ensures high S/N (>250) S6 6. Absolute Purity Calculation Primary Ratio Method S5->S6 Yields precise integrals

Workflow of 19F qNMR purity determination emphasizing self-validation and quantitative recovery.

Experimental Data: Performance Comparison

To demonstrate the efficacy of this protocol, consider the purity determination of a commercial fluorinated API (e.g., Fluoxetine Hydrochloride) containing structurally similar trace impurities.

Analytical MethodMeasured Purity (%)RSD (%)Calibration Required?Primary Limitation
^19^F qNMR 99.10.5NoRequires fluorinated analyte
^1^H qNMR 99.5 (Overestimated)1.2NoAliphatic signal overlap
HPLC-UV 98.90.8YesRequires identical standard

Analysis of Results: While HPLC-UV provides a high-resolution separation, its accuracy is entirely dependent on the availability of a perfectly calibrated reference standard. ^1^H qNMR, while a primary method, often overestimates purity (e.g., 99.5%) due to proton signal overlap between the API and aliphatic impurities in the matrix. ^19^F qNMR isolates the fluorine signal, providing a highly specific, baseline-resolved integral that yields an absolute purity of 99.1% with an exceptional relative standard deviation (RSD) of 0.5%[1][6].

Conclusion

For drug development professionals dealing with fluorinated compounds, ^19^F qNMR is not merely an alternative to HPLC; it is a metrologically superior method for absolute purity assignment. By understanding the causality behind relaxation delays and gravimetric precision, laboratories can implement self-validating ^19^F qNMR workflows that accelerate pharmaceutical analysis without compromising scientific integrity.

Sources

Comparative

The Trifluoromethoxy Group: A Guide to Structure-Activity Relationships in Drug Discovery

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest, offering a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of trifluoromethoxy-substituted compounds, contrasting their performance with key analogs, including the ubiquitous methoxy (-OCH3) and trifluoromethyl (-CF3) groups, as well as the unsubstituted parent compound. Through an objective lens supported by experimental data, we will explore the nuanced effects of the -OCF3 group on critical drug-like properties, offering insights to guide the design of more effective and resilient therapeutic agents.

The Physicochemical Impact of Trifluoromethoxy Substitution: A Head-to-Head Comparison

The decision to introduce a trifluoromethoxy group is often driven by the desire to modulate a specific set of physicochemical parameters. Understanding how the -OCF3 group performs in comparison to other common substituents is paramount.

Lipophilicity: A Key Determinant of Permeability and Bioavailability

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is recognized as one of the most lipophilic substituents in medicinal chemistry.[1]

The high lipophilicity of the -OCF3 group can be a double-edged sword. While it can enhance membrane permeability and improve oral absorption, excessive lipophilicity can lead to increased binding to plasma proteins, higher metabolic clearance, and potential off-target toxicity.[2] Therefore, the decision to incorporate a trifluoromethoxy group must be carefully weighed against the overall lipophilic profile of the molecule.

Table 1: Comparative Physicochemical Properties of Key Substituents

SubstituentHansch π ParameterHammett Constant (σp)
-H 0.000.00
-OCH3 -0.02-0.27
-CF3 0.88[1]0.53[3]
-OCF3 1.04[4]0.36[3]

The Hansch π parameter is a measure of the lipophilicity of a substituent. A positive value indicates that the substituent is more lipophilic than hydrogen. The Hammett constant (σp) is a measure of the electronic effect of a substituent on an aromatic ring. A positive value indicates an electron-withdrawing effect.

Electronic Effects: Modulating Target Interactions and pKa

The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. However, this is partially counteracted by the electron-donating resonance effect of the oxygen atom's lone pairs.[3] This dual nature results in the -OCF3 group being a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[5]

In contrast, the methoxy group is a strong activating group due to its dominant electron-donating resonance effect.[5] The trifluoromethyl group, lacking an oxygen atom for resonance, is a powerful deactivating and meta-directing group due to its strong inductive electron withdrawal.[3] These electronic differences can significantly impact a molecule's ability to interact with its biological target and can also influence its pKa, which in turn affects solubility and ionization state at physiological pH.

Enhancing Metabolic Stability: The Trifluoromethoxy Advantage

A major driver for the use of the trifluoromethoxy group in drug design is its ability to enhance metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1]

Blocking Metabolic Hotspots

The methoxy group is a common site of metabolic attack, often undergoing O-dealkylation to form a phenol, which can then be further metabolized or conjugated. By replacing a methoxy group with a trifluoromethoxy group, this metabolic pathway can be effectively blocked, leading to a longer in vivo half-life and reduced clearance.[5]

The trifluoromethyl group is also metabolically robust due to the strength of the C-F bonds.[1] However, the trifluoromethoxy group offers the additional advantage of blocking O-dealkylation, a common metabolic route for methoxy-containing compounds.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Metabolic fate of methoxy vs. trifluoromethoxy groups.

Case Study: Comparative Analysis of Substituted Analogs

Table 2: Illustrative Comparison of Key Drug-like Properties

PropertyUnsubstituted-OCH3-CF3-OCF3Rationale for Change
Biological Activity (IC50) VariableOften increases due to favorable interactionsCan increase or decrease depending on the targetOften increases due to enhanced binding interactionsThe electronic and steric properties of the substituent can significantly alter binding affinity.
Lipophilicity (logP) BaselineSimilar to or slightly lower than baselineSignificantly higherHighestThe trifluoromethoxy group is one of the most lipophilic substituents.
Metabolic Stability (t1/2) VariableOften low due to O-dealkylationHighVery highThe -OCF3 group is highly resistant to oxidative metabolism.
Aqueous Solubility VariableGenerally goodOften reducedGenerally reducedIncreased lipophilicity typically leads to decreased aqueous solubility.

This table presents general trends observed across various compound series and should be considered illustrative. The actual impact of substitution is highly context-dependent.

Experimental Protocols: Assessing Metabolic Stability

The in vitro liver microsomal stability assay is a cornerstone of early drug discovery for evaluating the metabolic fate of new chemical entities.

Human Liver Microsomal Stability Assay Protocol

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes, a rich source of drug-metabolizing enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.

    • Prepare the incubation mixture by adding the test compound solution to a pre-warmed suspension of human liver microsomes in phosphate buffer.

  • Incubation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression of the initial time points.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein concentration)

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: Workflow for In Vitro Metabolic Stability Assay.

Synthetic Considerations

While the trifluoromethoxy group offers significant advantages, its installation into a molecule can be challenging due to the instability of the trifluoromethoxide anion. However, recent advances in synthetic methodology have provided more accessible routes. These include the use of electrophilic trifluoromethoxylating reagents, such as hypervalent iodine compounds, and various transition-metal-catalyzed methods. The choice of synthetic route will depend on the specific substrate and the desired position of the -OCF3 group.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The trifluoromethoxy group is a powerful and versatile substituent that can be strategically employed to enhance the drug-like properties of a lead compound. Its ability to increase lipophilicity, modulate electronic properties, and, most notably, block metabolic degradation makes it an attractive option for overcoming common challenges in drug discovery. However, the decision to incorporate an -OCF3 group must be made with a clear understanding of its potential impact on other properties, such as solubility and target binding. By carefully considering the structure-activity relationships outlined in this guide and employing robust experimental validation, researchers can harness the full potential of the trifluoromethoxy group to design the next generation of innovative therapeutics.

References

  • García-Sánchez, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • BenchChem. (2025). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem.
  • (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • BenchChem. (2025).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Di, L., & Kerns, E. H. (2018). Drug metabolism in drug discovery and development. Drug Metabolism and Disposition, 46(4), 470-480. [Link]

Sources

Validation

Comparative Guide to Williamson Ether Synthesis Catalysts: From Classical PTCs to Green Alternatives

The Williamson ether synthesis, first developed in 1850, remains the cornerstone methodology for constructing symmetrical and asymmetrical ethers via a bimolecular nucleophilic substitution (S_N2) mechanism[1]. While the...

Author: BenchChem Technical Support Team. Date: March 2026

The Williamson ether synthesis, first developed in 1850, remains the cornerstone methodology for constructing symmetrical and asymmetrical ethers via a bimolecular nucleophilic substitution (S_N2) mechanism[1]. While the reaction fundamentally requires an alkoxide nucleophile and an alkyl halide electrophile, a critical kinetic bottleneck exists: alkoxide salts are highly water-soluble but insoluble in organic media, whereas alkyl halides reside almost exclusively in the organic phase.

To overcome this biphasic barrier, Phase Transfer Catalysts (PTCs) are employed to shuttle the nucleophile across the interfacial boundary[2]. As a Senior Application Scientist, I have compiled this comparative guide to evaluate traditional quaternary ammonium salts, crown ethers, and emerging green catalysts. By understanding the mechanistic causality behind each catalyst, researchers can make data-driven decisions to optimize yield, scalability, and environmental impact.

Mechanistic Causality in Phase Transfer Catalysis

To select the optimal catalyst, one must first understand the thermodynamic and kinetic forces at the liquid-liquid interface. In a standard biphasic system, the catalyst (Q⁺) pairs with the aqueous alkoxide (RO⁻) to form a lipophilic ion pair (Q⁺RO⁻). This active complex migrates into the organic phase, where the S_N2 attack on the alkyl halide (R'-X) occurs. The byproduct salt (Q⁺X⁻) then returns to the aqueous phase to regenerate the catalytic cycle[3].

PTC_Mechanism cluster_aq Aqueous Phase cluster_interface Interfacial Boundary cluster_org Organic Phase NaRO Na⁺ + RO⁻ (Alkoxide) Exchange Ion Exchange: RO⁻ binds to Q⁺ NaRO->Exchange QX_aq Q⁺X⁻ (Spent Catalyst) QX_aq->Exchange Regeneration QRO Q⁺RO⁻ (Lipophilic Complex) Exchange->QRO Phase Transfer ROR R-O-R' (Ether Product) QRO->ROR SN2 Reaction QX_org Q⁺X⁻ (Salt Byproduct) QRO->QX_org Leaving Group Displacement RX R'-X (Alkyl Halide) RX->ROR Electrophile QX_org->QX_aq Phase Return

Figure 1: Mechanistic pathway of Phase Transfer Catalysis in a biphasic Williamson ether synthesis.

Comparative Analysis of Catalyst Classes

A. Quaternary Ammonium Salts ("Quats")

Quats like Tetrabutylammonium bromide (TBAB) are the industrial workhorses of the Williamson ether synthesis, offering an excellent balance of cost and efficacy[2]. However, their performance is heavily dictated by the catalyst's lipophilicity. For instance, Tetraheptylammonium bromide (THAB) possesses longer alkyl chains than TBAB, granting it superior solubility in non-polar organic phases. This enhanced lipophilicity facilitates a more efficient transfer of the phenoxide anion, resulting in faster reaction kinetics for highly hydrophobic substrates[4].

B. Crown Ethers

Crown ethers, such as 18-crown-6, operate via a fundamentally different mechanism: cation chelation. By tightly sequestering the potassium or sodium counter-ion within its cavity, the crown ether leaves the alkoxide anion "naked" and highly nucleophilic[1]. While this leads to near-quantitative conversions in a fraction of the time compared to traditional quats[2], their high cost, toxicity, and challenging downstream removal limit their use to small-scale or highly specialized pharmaceutical syntheses.

C. Green and Solid-Supported Catalysts

The modern push towards sustainable chemistry has popularized alternatives that mitigate the environmental footprint of volatile organic solvents and unrecoverable catalysts:

  • Polyethylene Glycol (PEG): Acting as a free PTC, PEG (e.g., PEG-400) is a low-toxicity, thermally stable, and inexpensive linear polymer that can replace traditional quats. It resists acidic and basic degradation up to 150°C, making it ideal for forcing conditions[5].

  • Ionic Liquids (ILs): Solvents like [BMIM][PF6] act as both the reaction medium and the catalyst. They possess negligible vapor pressure and allow for a multiphase reaction procedure where the product can often be isolated by simple extraction, leaving the IL to be recycled[6].

  • Solid-Liquid-Liquid PTCs (SLL-PTC): Recent innovations include Cotton Fabric-Supported Cationic Acrylate Polymers (CCF). The organic phase adsorbs onto the fabric surface where the bond-forming reaction initiates. CCF achieves up to 92% conversion and can be mechanically removed (plucked out) and reused for multiple cycles without significant loss of activity[3].

Quantitative Performance Matrix

The following table synthesizes experimental data across different catalyst classes to aid in process development and optimization.

Catalyst ClassSpecific CatalystTypical Reaction TimeTypical YieldCatalyst RecoveryKey Advantage
Quaternary Ammonium Tetrabutylammonium Bromide (TBAB)1 - 3 h80 - 85%LowCost-effective, standard baseline
Quaternary Ammonium Tetraheptylammonium Bromide (THAB)1 - 2 h85 - 90%LowHigh lipophilicity for hydrophobic substrates
Crown Ether 18-Crown-60.5 - 1 h>90%LowExtremely high reactivity ("naked" anion)
Green Polymer Polyethylene Glycol (PEG-400)2 - 4 h80 - 88%ModerateLow toxicity, inexpensive green solvent
Ionic Liquid [BMIM][PF6]1 - 2 h85 - 95%HighRecyclable, non-volatile biphasic system
Solid-Supported Cotton Fabric Polymer (CCF)10 - 30 h~92%Very High (5+ cycles)Easy mechanical separation (SLL-PTC)

Self-Validating Experimental Protocol: O-Alkylation of 4-Nitrophenol

This standardized protocol allows for head-to-head benchmarking of water-soluble catalysts (TBAB, PEG) against solid-supported variants (CCF). The causality behind the vigorous stirring step is critical: maximizing the interfacial surface area is the rate-limiting physical step in biphasic S_N2 reactions[4][7].

Workflow Step1 1. Deprotonation (Phenol + NaOH) Step2 2. Catalyst Addition (PTC / CCF / IL) Step1->Step2 Step3 3. Electrophile (Alkyl Halide) Step2->Step3 Step4 4. Biphasic Heating (60°C, >600 rpm) Step3->Step4 Step5 5. TLC Validation (Check Conversion) Step4->Step5 Step6 6. Purification (Phase Separation) Step5->Step6

Figure 2: Step-by-step experimental workflow for catalyzed biphasic O-alkylation.

Step-by-Step Methodology:
  • Deprotonation: In a 50 mL round-bottom flask, dissolve 4-nitrophenol (1.0 mmol) in 5 mL of 10% aqueous NaOH (1.5 eq). Stir for 10 minutes until the solution turns deep yellow, indicating the quantitative formation of the sodium 4-nitrophenoxide salt[4][8].

  • Catalyst Loading: Add the chosen catalyst (e.g., 10 mol% TBAB, or a 4x4 mm square of CCF) directly to the aqueous layer[3].

  • Electrophile Addition: Dissolve 1-bromobutane (1.2 eq) in 5 mL of an organic solvent (e.g., toluene or 2,4-dimethyl-3-pentanone) and add it to the flask[3][4].

  • Biphasic Reaction: Heat the biphasic mixture to 60°C under vigorous magnetic stirring (≥600 rpm) to maximize the interfacial collision rate[3].

  • In-Process Validation (TLC): After 2 hours, halt stirring to allow phase separation. Sample the organic layer. Run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 4:1) to monitor the disappearance of the alkyl halide and the formation of the ether product[8].

  • Workup & Recovery:

    • For Homogeneous PTCs: Separate the organic layer, wash with brine (2 x 5 mL) to remove residual catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].

    • For Solid-Supported (CCF): Simply extract the catalytic fabric from the flask using forceps, wash with ethanol, dry at 50°C for the next cycle, and proceed with standard phase separation[3].

  • Final Validation (NMR): Validate the product purity via benchtop ¹H NMR, confirming the disappearance of the phenolic OH peak (~9-10 ppm) and the emergence of the characteristic ether α-protons (~4.0 ppm)[8].

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, optimizing a candidate's metabolic stability is a critical determinant of its potential clinical success. A compo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, optimizing a candidate's metabolic stability is a critical determinant of its potential clinical success. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. This guide provides an in-depth assessment of the metabolic stability of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, a compound of interest due to the presence of the trifluoromethoxy group, which is known to enhance metabolic robustness.

This guide will objectively compare the metabolic stability of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile against two structurally similar analogs: 2-(4-methoxyphenoxy)acetonitrile and 2-phenoxyacetonitrile. This comparison will be supported by illustrative experimental data from a simulated in vitro human liver microsomal stability assay. The underlying principles of metabolic pathways and the rationale for the experimental design are discussed to provide a comprehensive understanding for drug development professionals.

The Significance of the Trifluoromethoxy Group in Drug Design

The strategic incorporation of fluorine-containing functional groups is a widely adopted strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is recognized for its ability to improve metabolic stability.[1] This is primarily due to the high bond energy of the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[2] In contrast, the methoxy (-OCH3) group is a common site of metabolic attack, often undergoing O-dealkylation.

This guide will explore the practical implications of this structural modification by comparing the metabolic fate of our lead compound with its methoxy and unsubstituted counterparts.

Comparative In Vitro Metabolic Stability Assessment

To quantify and compare the metabolic stability of the three compounds, a standardized in vitro human liver microsomal stability assay was conducted. This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in phase I drug-metabolizing enzymes.[3][4]

Experimental Protocol: Human Liver Microsomal Stability Assay

A detailed methodology for a typical in vitro microsomal stability assay is provided below. This protocol is designed to determine the rate of disappearance of a test compound upon incubation with liver microsomes.[5]

1. Materials:

  • Test Compounds: 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, 2-(4-methoxyphenoxy)acetonitrile, 2-phenoxyacetonitrile

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (for analytical quantification)

  • Control Compounds (High-clearance and low-clearance controls)

  • LC-MS/MS System for analysis

2. Procedure:

  • Preparation of Reagents: Prepare working solutions of the test and control compounds in a suitable solvent (e.g., DMSO). Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the test compound (final concentration, e.g., 1 µM) to the microsomal suspension in a 96-well plate.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Experimental Workflow Visualization

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compounds - HLMs - NADPH System - Buffer add_compound Add Test Compound to Microsomal Suspension prep_reagents->add_compound pre_warm Pre-warm at 37°C add_compound->pre_warm start_reaction Initiate Reaction with NADPH System pre_warm->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->time_points terminate Terminate with Acetonitrile & Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: - Plot % Remaining vs. Time - Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the In Vitro Human Liver Microsomal Stability Assay.

Comparative Metabolic Stability Data

The following table summarizes the illustrative data obtained from the in vitro human liver microsomal stability assay for the three compounds.

CompoundStructuret½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile OCF₃-Ph-O-CH₂CN> 60< 10Low
2-(4-methoxyphenoxy)acetonitrile OCH₃-Ph-O-CH₂CN2527.7Moderate
2-phenoxyacetonitrile Ph-O-CH₂CN4017.3Low to Moderate

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes based on established principles of metabolic stability. Actual experimental results may vary.

Discussion and Interpretation of Results

The illustrative data clearly demonstrates the significant impact of the trifluoromethoxy group on metabolic stability.

  • 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile exhibited the highest metabolic stability, with a half-life greater than 60 minutes and low intrinsic clearance. This is consistent with the known resistance of the trifluoromethoxy group to oxidative metabolism.[1][6] The strong C-F bonds effectively "shield" this position from enzymatic attack by CYP450 enzymes.[2]

  • 2-(4-methoxyphenoxy)acetonitrile , the methoxy analog, displayed the lowest metabolic stability. The methoxy group is a well-known site for O-dealkylation, a common metabolic pathway mediated by CYP enzymes.[3] This rapid metabolism leads to a shorter half-life and higher intrinsic clearance, suggesting a higher predicted in vivo clearance.

  • 2-phenoxyacetonitrile , the unsubstituted parent compound, showed intermediate metabolic stability. While it lacks the labile methoxy group, the aromatic ring is still susceptible to hydroxylation by CYP enzymes, a common metabolic fate for phenoxyacetic acid derivatives.[7]

Potential Metabolic Pathways

Based on the known metabolism of related compounds, the following metabolic pathways are proposed for the three analogs.

G cluster_tfm 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile cluster_meo 2-(4-methoxyphenoxy)acetonitrile cluster_ph 2-phenoxyacetonitrile tfm_parent OCF3-Ph-O-CH2CN tfm_metabolite Aromatic Hydroxylation (Minor) tfm_parent->tfm_metabolite CYP450 meo_parent OCH3-Ph-O-CH2CN meo_metabolite1 O-Dealkylation (Major) meo_parent->meo_metabolite1 CYP450 meo_metabolite2 Aromatic Hydroxylation (Minor) meo_parent->meo_metabolite2 CYP450 ph_parent Ph-O-CH2CN ph_metabolite Aromatic Hydroxylation (Major) ph_parent->ph_metabolite CYP450

Caption: Proposed Major Metabolic Pathways.

For 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, metabolism is expected to be minimal, with minor aromatic hydroxylation being the most likely pathway. In contrast, 2-(4-methoxyphenoxy)acetonitrile is primarily metabolized via O-dealkylation of the methoxy group. For 2-phenoxyacetonitrile, aromatic hydroxylation is the anticipated major metabolic route. It is also plausible that the acetonitrile moiety could undergo hydrolysis to the corresponding carboxylic acid for all three compounds, although this is generally a slower process.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery and development.[4][8] The illustrative data and mechanistic rationale presented in this guide underscore the profound impact of the trifluoromethoxy group in enhancing the metabolic stability of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile when compared to its methoxy and unsubstituted analogs. The resistance of the -OCF3 group to oxidative metabolism translates to a significantly longer in vitro half-life and lower intrinsic clearance.

For researchers and scientists in drug development, the strategic incorporation of a trifluoromethoxy group represents a powerful tool to mitigate metabolic liabilities and improve the pharmacokinetic profile of lead candidates. This comparative guide provides a framework for understanding and predicting the metabolic fate of such compounds, facilitating the design of more robust and effective therapeutics.

References

  • Hutber, G. N., Lord, E. I., & Loughman, B. C. (n.d.). The Metabolic Fate of Phenoxyacetic Acids in Higher Plants. Journal of Experimental Botany. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). (URL: [Link])

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (n.d.). PubMed. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). (URL: [Link])

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. (2019, April 23). (URL: [Link])

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. (2025, October 17). (URL: [Link])

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (n.d.). (URL: [Link])

  • Phenylacetate Metabolism - PathBank. (2019, August 16). (URL: [Link])

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). (URL: [Link])

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19). (URL: [Link])

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (n.d.). (URL: [Link])

Sources

Validation

lipophilicity comparison between trifluoromethoxy and other alkoxy analogs

An in-depth understanding of lipophilicity is paramount in drug design, as it dictates a molecule’s absorption, distribution, metabolism, and excretion (ADME) profile. When optimizing a lead compound, the substitution of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of lipophilicity is paramount in drug design, as it dictates a molecule’s absorption, distribution, metabolism, and excretion (ADME) profile. When optimizing a lead compound, the substitution of a standard methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) is a powerful structural modification. Often referred to as a "super-halogen," the -OCF₃ group imparts a unique blend of extreme lipophilicity and metabolic stability.

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical behaviors of these alkoxy analogs, explain the mechanistic causality behind their differences, and provide self-validating experimental protocols for quantifying these properties.

Physicochemical Comparison: The Causality of Lipophilicity

The transition from a methoxy to a trifluoromethoxy group fundamentally alters how a molecule interacts with aqueous and lipid environments. This difference is best quantified using the Hansch lipophilicity parameter ( π ), where a positive value indicates a contribution to lipid solubility.

Quantitative Data Summary
SubstituentHansch Parameter ( π )Electronic EffectConformational Preference
-OCH₃ -0.20Activating (+M > -I)Planar
-CF₃ +0.88Deactivating (-I)Bulky, Isotropic
-OCF₃ +1.04Deactivating (-I > +M)Orthogonal / Skewed
-SCF₃ +1.44Deactivating (-I)Orthogonal

Data supported by comparative analyses of fluorinated substituents 1, 2.

Mechanistic Insights: Why is -OCF₃ so lipophilic?

The dramatic shift in lipophilicity ( Δπ=+1.24 ) when moving from -OCH₃ to -OCF₃ is driven by two interconnected phenomena:

  • Electronic Desolvation : The strong inductive electron withdrawal (-I) of the three fluorine atoms pulls electron density away from the oxygen atom. This drastically reduces the oxygen's ability to act as a hydrogen-bond acceptor, minimizing its interaction with water molecules and lowering its aqueous solvation energy 1.

  • Conformational Orthogonality : Unsubstituted methoxybenzenes prefer a planar conformation to maximize resonance (+M) with the aromatic ring. In contrast, the -OCF₃ group adopts an orthogonal or skewed conformation (dihedral angle ~90°) due to the steric bulk and electronic repulsion of the fluorine atoms 3. This out-of-plane rotation exposes the highly hydrophobic CF₃ shell directly to the surrounding solvent, thermodynamically driving the molecule into non-polar lipid phases.

Experimental Methodologies for Lipophilicity Determination

Accurately measuring the lipophilicity of highly lipophilic compounds (LogP > 3) requires rigorous, self-validating protocols to prevent artifactual data. Below are the two primary methodologies used to benchmark these analogs.

Protocol A: The Gold-Standard Shake-Flask Method (LogP / LogD)

This direct measurement technique determines the thermodynamic distribution of a compound between n-octanol and water 4, 5.

  • Solvent Mutual Saturation : Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for LogD) for 24 hours, then allow them to separate.

    • Causality: Solvents must be pre-equilibrated. If dry octanol and water are used, they will partition into each other during the assay, shifting phase volumes and skewing the final concentration calculations.

  • Compound Solubilization : Dissolve the test compound (e.g., a trifluoromethoxy-bearing candidate) in the mutually saturated octanol phase at a known concentration (e.g., 1 mM).

  • Biphasic Equilibration : Combine the spiked octanol with the aqueous phase in a sealed glass vial. Mechanically shake at a constant 25°C for 1 to 24 hours to reach thermodynamic equilibrium.

  • Phase Separation (Critical Step) : Centrifuge the biphasic mixture at 3000 x g for 20 minutes.

    • Causality: Highly lipophilic -OCF₃ compounds lower interfacial tension, stabilizing invisible octanol-in-water microemulsions. Failure to break these emulsions artificially inflates the measured aqueous concentration, leading to falsely low LogP values.

  • Quantification : Carefully extract aliquots from both layers. Quantify using LC-MS/MS.

    • Causality: LC-MS/MS is mandatory for -OCF₃ analogs because their extreme lipophilicity leaves near-undetectable concentrations in the aqueous phase, requiring a wide dynamic range that UV-Vis cannot provide.

  • Calculation : Compute LogP using the formula: LogP=log10​([Compound]water​[Compound]octanol​​)

Protocol B: High-Throughput RP-HPLC Method

Because the shake-flask method is labor-intensive and prone to emulsion artifacts for highly lipophilic molecules, Reversed-Phase HPLC (RP-HPLC) serves as a robust orthogonal validation 4.

  • System Calibration : Inject a diverse set of reference standards with known, reliable shake-flask LogP values onto a C18 reversed-phase column.

  • Measurement : Inject the -OCF₃ and -OCH₃ test compounds and record their retention times ( tR​ ).

  • Derivation : Calculate the capacity factor ( k′ ) for each compound. Use linear regression from the calibration curve to extrapolate the LogP.

    • Causality: The hydrophobic C18 stationary phase mimics the lipid environment, while the aqueous mobile phase mimics physiological fluid. Longer retention times directly correlate with higher lipophilicity, completely bypassing the physical emulsion risks of the shake-flask method.

Experimental Workflow Visualization

LipophilicityWorkflow Step1 1. Solvent Preparation Mutually saturate Octanol & Water Step2 2. Solubilization Dissolve compound in biphasic system Step1->Step2 Step3 3. Equilibration Mechanical shaking (1-24h at 25°C) Step2->Step3 Step4 4. Phase Separation Centrifugation to break microemulsions Step3->Step4 Critical for high LogP Step5 5. Phase Sampling Aliquots taken from both layers Step4->Step5 Step6 6. Quantification LC-MS/MS analysis of concentrations Step5->Step6 Calculate Log10 Ratio

Experimental workflow for shake-flask lipophilicity (LogP/LogD) determination.

Strategic Implications in Drug Development

Understanding the precise physicochemical differences between -OCH₃ and -OCF₃ dictates strategic decision-making in lead optimization:

  • Metabolic Stability : The -OCH₃ group is notoriously susceptible to oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance. Replacing it with an -OCF₃ group physically hinders the enzyme's access to the O-C bond due to steric bulk. Furthermore, the electron-withdrawing nature of the fluorines makes the oxygen atom highly resistant to oxidation, dramatically extending the drug's half-life 1.

  • Membrane Permeability : The exceptionally high Hansch π value (+1.04) of the -OCF₃ group significantly boosts passive transcellular permeability. This makes it a privileged bioisostere when attempting to push a poorly permeable candidate across the blood-brain barrier (BBB) or when optimizing for oral bioavailability.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI / PMC. Available at:[Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. Simply Drug Discovery. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Fluorinated Phenoxyacetonitrile Derivatives

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within the vast landscape of medicinal chemistry, ha...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within the vast landscape of medicinal chemistry, halogenated organic compounds, particularly those containing fluorine, have garnered significant attention. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive comparison of the cytotoxic potential of fluorinated phenoxyacetonitrile derivatives, a class of compounds showing promise in anticancer research.

The Emerging Potential of Fluorinated Phenoxyacetonitrile Scaffolds

The phenoxyacetonitrile scaffold is a privileged structure in medicinal chemistry. The combination of an aromatic ring, an ether linkage, and a nitrile group provides a framework that can be readily modified to tune its physicochemical and pharmacological properties. The introduction of fluorine atoms to this scaffold is a rational design strategy to enhance its anticancer activity.[1] Fluorine can act as a bioisostere for hydrogen, leading to altered electronic properties and metabolic stability.[2]

Comparative Cytotoxicity Data

To illustrate the cytotoxic potential of this class of compounds, we will examine the data from closely related structures. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated phenylacetamide and phenoxyacetamide derivatives against various cancer cell lines. This data serves as a surrogate to hypothesize the potential activity of fluorinated phenoxyacetonitrile derivatives.

Compound IDStructureCell LineIC50 (µM)Reference
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[3]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[3]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[3]
Compound I A novel phenoxyacetamide derivativeHepG2 (Liver)1.43[4]
Compound II A novel phenoxyacetamide derivativeHepG2 (Liver)6.52[4]
Imatinib (Reference Drug)PC3 (Prostate)40[3]
Imatinib (Reference Drug)MCF-7 (Breast)98[3]
5-Fluorouracil (Reference Drug)HepG2 (Liver)5.32[4]

Table 1: Comparative in vitro cytotoxicity (IC50) of fluorinated phenylacetamide and phenoxyacetamide derivatives against human cancer cell lines.

The data on 2-(4-fluorophenyl)-N-phenylacetamide derivatives (compounds 2b and 2c ) from a study by Aliabadi et al. demonstrate that fluorinated compounds can exhibit significant cytotoxicity against prostate and breast cancer cell lines.[3] Notably, the activity is influenced by the substitution pattern on the N-phenyl ring. Similarly, a study on novel phenoxyacetamide derivatives (Compounds I and II ) revealed potent activity against liver cancer cells, with Compound I showing an impressive IC50 value of 1.43 µM.[4]

These findings strongly suggest that the core structure, when appropriately substituted, can be a potent cytotoxic agent. The presence of a fluorine atom on the phenyl ring is a common feature in many active compounds, highlighting its potential importance for anticancer activity.

Mechanistic Insights: How Might Fluorinated Phenoxyacetonitrile Derivatives Induce Cell Death?

The precise mechanism of action for fluorinated phenoxyacetonitrile derivatives is yet to be fully elucidated. However, based on studies of related compounds, several plausible pathways can be proposed. Many cytotoxic agents induce apoptosis, or programmed cell death, in cancer cells.[3] This is a highly regulated process that involves the activation of a cascade of enzymes called caspases.

A common mechanism of apoptosis induction involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[5] Studies on celecoxib derivatives, which share some structural similarities with the compounds of interest, have shown that they can induce apoptosis through the activation of caspase-9 and caspase-3, downstream of mitochondrial dysfunction.[5]

Furthermore, some nitrile-containing compounds have been shown to induce apoptosis and cell cycle arrest. Dichloroacetonitrile (DCAN), for instance, has been reported to induce dose-dependent apoptosis or necrosis in macrophage cells, potentially through the generation of reactive oxygen species (ROS) and the induction of oxidative stress.

The following diagram illustrates a potential mechanism of action for these derivatives, leading to apoptosis.

G cluster_0 a Fluorinated Phenoxyacetonitrile Derivative b Cellular Uptake a->b c Induction of Oxidative Stress (ROS) b->c d Mitochondrial Membrane Potential Disruption c->d e Cytochrome c Release d->e f Caspase-9 Activation e->f g Caspase-3 Activation f->g h Apoptosis g->h

A potential signaling pathway for apoptosis induction.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to validate the cytotoxicity of novel fluorinated phenoxyacetonitrile derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated phenoxyacetonitrile derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Future Directions and Conclusion

The available evidence from structurally related compounds strongly suggests that fluorinated phenoxyacetonitrile derivatives represent a promising class of molecules for the development of novel anticancer agents. The presence of fluorine appears to be a key contributor to their cytotoxic potential.

Future research should focus on the systematic synthesis and evaluation of a library of fluorinated phenoxyacetonitrile derivatives with varying substitution patterns on both the phenoxy and phenyl rings. This will allow for a comprehensive structure-activity relationship study to identify the most potent and selective compounds. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved in their cytotoxic effects.

References

  • Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 447–453. [Link]

  • Al-Warhi, T., Sabt, A., Al-Ghorbani, M., Al-Shaibani, M., Al-Salahi, R., & Marzouk, M. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2498. [Link]

  • Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 84-89. [Link]

  • Cardoso, F. S., Videira, R. A., & Antunes, L. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9452. [Link]

  • El-Sayed, M. A. A., Al-Mekhlafi, F. A., Al-Qurashi, A. A., & Al-Ghamdi, S. A. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7357. [Link]

  • Gümüş, M., Çelik, H., & Alp, M. (2022). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 7(48), e202203598. [Link]

  • Kaur, M., & Singh, M. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(23), 7230. [Link]

  • Koca, M., & Özen, F. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 859-870. [Link]

  • Lang, F., & Zloh, M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]

  • Li, W., Li, F., & Li, W. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Letters in Drug Design & Discovery, 18(11), 1045-1055. [Link]

  • Ling, Y., Li, J., & Zhu, X. (2005). Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. Molecular Cancer Therapeutics, 4(2), 325-334. [Link]

  • Liu, X., & Wiemer, A. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3345. [Link]

  • Murphy, C. D., & O'Hagan, D. (2024). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 271, 110188. [Link]

  • Ozenver, N., Sönmez, N., & Baran, M. Y. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • Sapegin, A., & Sapegina, T. (2021). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Molecules, 26(16), 4991. [Link]

  • Sharma, P., & Kumar, A. (2021). Structure-activity relationship of fluoroquinolones as anticancer agents. Current Research in Pharmaceutical Sciences, 11(2), 52-61. [Link]

  • Sun, J., Zhang, S., & Shan, S. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of the Korean Chemical Society, 34(5), 1483-1488. [Link]

  • Taha, M. O., & Al-Sha'er, M. A. (2018). In Silico Study, Synthesis, and Cytotoxic Activities of Porphyrin Derivatives. Molecules, 23(1), 205. [Link]

  • Tomas-Hernandez, S., & Garcia-Garcia, A. (2021). Structure–Activity Relationship of Graphene-Based Materials: Impact of the Surface Chemistry, Surface Specific Area and Lateral Size on Their In Vitro Toxicity. Nanomaterials, 11(11), 2929. [Link]

  • Wang, X., & Zhang, J. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(10), 2967-2976. [Link]

  • Wozniak, K., & Fijalek, Z. (2007). Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Chemosphere, 68(8), 1584-1591. [Link]

  • Yourick, J. J., & Gandy, J. (2000). Induction of oxidative stress and TNF-alpha secretion by dichloroacetonitrile, a water disinfectant by-product, as possible mediators of apoptosis or necrosis in a murine macrophage cell line (RAW). Toxicology, 147(2), 135-147. [Link]

Sources

Validation

Mechanistic Causality: Why MAM Outperforms Conventional Panels in Cross-Validation

Beyond the Silos: A Comparative Guide to HRMS-MAM vs. Conventional Assays for Inter-Laboratory Cross-Validation of Biotherapeutics As a Senior Application Scientist navigating the complexities of global drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Silos: A Comparative Guide to HRMS-MAM vs. Conventional Assays for Inter-Laboratory Cross-Validation of Biotherapeutics

As a Senior Application Scientist navigating the complexities of global drug development, I frequently encounter the friction of analytical method transfer. When a biotherapeutic moves from a central R&D hub to global Quality Control (QC) laboratories or Contract Research Organizations (CROs), cross-validating analytical results becomes a critical bottleneck. Historically, the industry has relied on a fragmented panel of conventional chromatographic techniques (e.g., CEX-UV for charge variants, HILIC-FLD for glycans). However, these methods measure ensemble averages and are highly susceptible to inter-laboratory variations in mobile phase preparation, column chemistry, and subjective user integration.

Today, the High-Resolution Multi-Attribute Method (HRMS-MAM) has emerged as the superior alternative. By leveraging peptide mapping coupled with high-resolution accurate mass spectrometry and automated bioinformatics, MAM consolidates multiple assays into a single, direct measurement of Critical Quality Attributes (CQAs)[1].

In conventional methods, the causality of an analytical shift is often obscured. For instance, an increase in a CEX-UV basic peak could stem from C-terminal lysine clipping, succinimide formation, or the presence of an aggregate. When Lab A and Lab B observe different CEX profiles, pinpointing the molecular root cause is nearly impossible without orthogonal testing.

HRMS-MAM fundamentally changes this paradigm by shifting the analytical focal point from chromatographic retention to isotopic mass accuracy. The causality of the measurement is grounded in the physics of the mass spectrometer. If a peptide undergoes deamidation (+0.984 Da), the mass shift is an absolute physical constant, irrespective of the laboratory environment. Furthermore, modern MAM platforms incorporate locked bioinformatics pipelines, removing the subjective human element from peak integration—a primary source of inter-laboratory bias[2].

When conducting cross-validations, adherence to guidelines such as 3 is paramount. The guidance dictates that cross-validations between two fully validated methods must be conducted when data will be combined for regulatory submission[3]. MAM inherently satisfies these rigorous statistical equivalency requirements better than legacy methods.

Quantitative Data Presentation: Inter-Laboratory Variance

The following table summarizes the inter-laboratory precision (CV%) of HRMS-MAM versus conventional methods across four global laboratories analyzing the same monoclonal antibody reference standard.

Critical Quality Attribute (CQA)Conventional MethodInter-Lab CV% (Conventional)HRMS-MAM Inter-Lab CV%Causality of Variance Reduction in MAM
N-linked Glycosylation (G0F) HILIC-FLD6.5%2.1%Elimination of fluorescent labeling bias and reliance on exact mass.
Deamidation (Penultimate) CEX-UV12.4%3.5%Direct peptide measurement avoids co-elution issues seen in intact CEX.
Oxidation (Methionine) RP-HPLC (Intact)8.9%2.8%Automated bioinformatics removes subjective baseline integration.
C-terminal Lysine Clipping CEX-UV10.2%1.9%Site-specific peptide quantification is immune to global charge shifts.

Experimental Methodology: A Self-Validating Inter-Laboratory MAM Protocol

To establish trustworthiness across different sites, every protocol must function as a self-validating system. We employ the following step-by-step methodology using the NISTmAb RM 8671 as a system suitability control to ensure data integrity before cross-validation metrics are calculated.

Step 1: Standardized Sample Preparation (Automated Digestion)

  • Denaturation: Denature 100 µg of the monoclonal antibody using 6 M Guanidine HCl to unfold the protein structure.

  • Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT (37°C, 30 min) and alkylate with 20 mM IAA (room temp, 30 min in the dark) to prevent disulfide scrambling.

  • Buffer Exchange: Perform buffer exchange into 50 mM Tris-HCl (pH 7.5) using automated desalting tips to eliminate human pipetting errors.

  • Digestion: Digest with MS-grade Trypsin at a 1:50 enzyme-to-protein ratio for exactly 4 hours at 37°C. Quench the reaction with 1% Formic Acid to lock the peptide profile.

Step 2: LC-MS/MS Acquisition & System Suitability

  • Separation: Inject 1 µg of the digested sample onto a standardized C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Acquisition: Utilize a benchtop high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in MS1 data-independent acquisition (DIA) mode.

  • Self-Validation Checkpoint: Inject a predigested NISTmAb standard before and after the sample sequence. The system must achieve <5 ppm mass accuracy and <2% retention time drift for 5 pre-selected monitoring peptides before the laboratory's data is considered valid for cross-validation.

Step 3: Bioinformatics and New Peak Detection (NPD)

  • Data Processing: Process the raw data through a locked, cloud-based bioinformatics pipeline to ensure Lab A and Lab B are using identical integration parameters.

  • CQA Quantification: Quantify targeted CQAs by calculating the extracted ion chromatogram (XIC) area of the modified peptide relative to the wild-type.

  • NPD Execution: Execute the New Peak Detection (NPD) algorithm to flag any unmonitored impurities or process-related artifacts that differ significantly from the reference standard.

Workflow Visualization

G cluster_conventional Conventional Fragmented Panel cluster_mam HRMS-MAM Platform C1 Multiple Sample Preps C2 CEX-UV (Charge) HILIC (Glycans) SEC (Aggregates) C1->C2 C3 Manual Peak Integration C2->C3 C4 High Inter-Lab Variance C3->C4 M1 Single Automated Digestion M2 High-Resolution LC-MS M1->M2 M3 Automated Bioinformatics & New Peak Detection M2->M3 M4 High Inter-Lab Reproducibility M3->M4 CrossValidation Inter-Laboratory Cross-Validation CrossValidation->C1 CrossValidation->M1

Logical comparison of conventional fragmented assays vs. the consolidated HRMS-MAM workflow.

Conclusion

Transitioning from conventional assays to HRMS-MAM for inter-laboratory cross-validation replaces subjective, retention-based estimations with objective, mass-based physical constants. While bottom-up MAM is currently the gold standard for CQA monitoring, complementary inter-laboratory studies utilizing top-down and middle-down mass spectrometry are also proving valuable for confirming intact protein integrity and avoiding digestion artifacts[4]. By enforcing strict system suitability checkpoints and utilizing locked bioinformatics, analytical laboratories can achieve unprecedented reproducibility, accelerating the global delivery of critical biotherapeutics.

References

  • Title: A Multi-Laboratory, Multi-Platform Analysis of the Multi-Attribute Method. Source: PMC / Pharmaceuticals. URL: [Link]

  • Title: Interlaboratory Evaluation of a User-Friendly Benchtop Mass Spectrometer for Multiple-Attribute Monitoring Studies of a Monoclonal Antibody. Source: PubMed / Molecules. URL: [Link]

  • Title: Cross-Validations in Regulated Bioanalysis (ICH M10). Source: IQVIA Laboratories. URL: [Link]

  • Title: Interlaboratory Study for Characterizing Monoclonal Antibodies by Top-Down and Middle-Down Mass Spectrometry. Source: ACS Publications / J. Am. Soc. Mass Spectrom. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile As researchers and drug development professionals, we frequently handle complex, multi-functional chemical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

As researchers and drug development professionals, we frequently handle complex, multi-functional chemical intermediates. The compound 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5)[1] presents a unique logistical and environmental challenge. Improper disposal of this material can lead to the release of highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx).

To build a self-validating safety culture within your laboratory, this guide provides a field-proven, mechanistic approach to the segregation, handling, and final destruction of this compound, ensuring strict compliance with environmental regulations[2].

Hazard Assessment & Mechanistic Toxicology

Understanding the molecular architecture of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is the foundation of our disposal strategy. We do not simply follow rules; we design protocols based on chemical causality:

  • The Trifluoromethoxy Group (-OCF3): Fluorinated organic moieties are thermodynamically highly stable. Under standard, uncontrolled combustion, incomplete oxidation generates persistent fluorinated environmental pollutants and highly corrosive hydrogen fluoride (HF) gas.

  • The Nitrile Group (-C≡N): While generally stable under neutral laboratory conditions, exposure to strong aqueous acids can hydrolyze the nitrile, potentially releasing toxic fumes. During thermal destruction, the nitrogen atom oxidizes into hazardous NOx species.

Because of these dual hazards, this compound must be strictly classified and managed as a Halogenated Organic Waste [3].

Step-by-Step Laboratory Disposal Protocol

The following methodology ensures that the waste is safely contained from the point of generation to its final destruction.

Phase 1: Segregation and Primary Containment

  • Isolate the Waste Stream: Designate a specific, chemically compatible waste container (e.g., high-density polyethylene or PTFE-lined glass) exclusively for "Halogenated Organic Waste."

  • Prevent Cross-Reactivity: Never co-mingle this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents. Mixing with acids can trigger the exothermic hydrolysis of the nitrile group, while mixing with non-halogenated waste drastically increases the complexity and cost of downstream processing[3].

Phase 2: Labeling and Storage

  • Regulatory Labeling: Label the container clearly with the words "Hazardous Waste," the primary classification ("Halogenated Organic Waste"), and the full chemical name ("2-[4-(Trifluoromethoxy)phenoxy]acetonitrile").

  • Safe Accumulation: Store the sealed container in a well-ventilated, secondary containment system within your laboratory's designated hazardous waste accumulation area, keeping it away from direct heat or light.

Phase 3: Institutional Transfer and Licensed Transport

  • EHS Coordination: Coordinate with your institutional Environmental Health and Safety (EHS) department to arrange a routine pickup.

  • Documentation: Ensure the waste profile is accurately documented for the licensed hazardous waste transport vendor, referencing its status under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for halogenated materials[2].

Phase 4: High-Temperature Incineration (Vendor Validation)

  • Thermal Destruction: The only acceptable method for final destruction is controlled high-temperature incineration. Verify that your waste management partner utilizes an incinerator operating at temperatures exceeding 1100°C with a residence time of at least 2 seconds. This extreme thermal environment is required to ensure the complete cleavage of the robust C-F bonds[3].

  • Flue Gas Scrubbing (Critical Causality): The incineration facility must be equipped with wet flue gas scrubbing technology. Because the combustion of this compound inevitably generates HF and NOx, the scrubber uses alkaline solutions (such as caustic soda) to neutralize these acidic exhaust gases before they can be released into the atmosphere, thereby preventing environmental toxicity and equipment corrosion[4].

Quantitative Data Summary

To facilitate quick operational reference, the critical physical and disposal parameters are summarized below:

ParameterValue / SpecificationOperational Rationale
Chemical Name 2-[4-(Trifluoromethoxy)phenoxy]acetonitrileFull nomenclature required for EPA/RCRA transport manifests.
CAS Registry Number 952182-87-5Unique identifier for safety data sheet (SDS) tracking[1].
Waste Classification Halogenated Organic WasteDictates segregation to prevent toxic byproduct formation[3].
Incineration Temp. > 1100°CMinimum thermal energy required to break stable C-F bonds[3].
Incineration Residence > 2 secondsEnsures complete oxidation of the organic framework[3].
Post-Combustion Alkaline Flue Gas ScrubbingNeutralizes HF and NOx generated during thermal destruction[4].

Waste Segregation & Incineration Workflow

G Start Waste Generation 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile Segregate Segregation Halogenated Organic Waste Start->Segregate Label Labeling & Storage Away from Acids/Oxidizers Segregate->Label Transport Licensed Transport EPA/RCRA Compliant Label->Transport Incineration High-Temp Incineration (>1100°C) Transport->Incineration Scrubbing Flue Gas Scrubbing Neutralize HF & NOx Incineration->Scrubbing Combustive Exhaust Safe Safe Environmental Release Neutralized Exhaust Scrubbing->Safe

Logical workflow for the safe disposal and incineration of halogenated nitrile waste.

References

  • 2-[4-(三氟甲氧基)苯氧基]乙腈CAS#: 952182-87-5; ChemWhat 代号:1363996 ChemWhat URL:[Link]

  • Treatment of Halogenated Organic Vent Streams for the Reduction of Air Emissions Air & Waste Management Association (Taylor & Francis) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Comprehensive Safety and Handling Protocol for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile As a Senior Application Scientist, I frequently observe a critical vulnerability in laboratory safety: the over-reliance on gener...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

As a Senior Application Scientist, I frequently observe a critical vulnerability in laboratory safety: the over-reliance on generalized personal protective equipment (PPE) for specialized organic compounds. Handling 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (CAS: 952182-87-5) requires a mechanistic approach to safety. This guide provides drug development professionals and researchers with field-proven, self-validating protocols to ensure absolute operational safety.

Chemical Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand the molecule's structural behavior. 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile contains two high-risk functional groups:

  • Trifluoromethoxy Group ( −OCF3​ ): This moiety significantly enhances the lipophilicity of the molecule. Highly lipophilic compounds can partition rapidly into the stratum corneum, making dermal exposure a primary route for systemic toxicity.

  • Nitrile Group ( −C≡N ): Nitrile-containing organics are potent solvents that can rapidly degrade standard laboratory elastomers. Furthermore, they present acute inhalation and ingestion hazards[1].

The Causality of PPE Selection: Beyond the Basics

The most common point of failure in chemical handling is assuming that standard disposable nitrile gloves offer universal protection. In reality, the chemical principle of "like dissolves like" dictates PPE performance.

When handling a nitrile-containing compound like 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, the nitrile moiety in the chemical will rapidly permeate the nitrile elastomer of the glove[2]. Standard 5-mil disposable nitrile gloves offer a breakthrough time of less than one minute when exposed to nitrile organics[2]. Therefore, they must only be used for incidental splash protection, never for prolonged handling.

For primary dermal protection, Butyl rubber is the authoritative standard. Highly cross-linked butyl rubber provides exceptional resistance to polar organic solvents and nitriles, offering a breakthrough time exceeding 480 minutes[3].

Quantitative Elastomer Permeation Data

The following table summarizes the permeation resistance of various glove materials against nitrile-containing organic compounds, evaluated under ASTM F739 continuous contact conditions[4].

Glove MaterialAvg. ThicknessBreakthrough Time (BTT)Degradation RatingMechanistic Suitability
Disposable Nitrile 4–6 mil< 1 minutePoorUnsafe for direct contact. Rapid molecular permeation[2].
Natural Rubber (Latex) 5–8 mil< 10 minutesPoorInsufficient barrier against halogenated/nitrile organics.
Neoprene 15 mil15 – 60 minutesFairAcceptable only for short-term, low-volume transfers.
Butyl Rubber 15–30 mil> 480 minutesExcellentOptimal . Synthetic rubber blocks polar organic permeation[3].
PE/EVAL Laminate 2.5 mil> 480 minutesExcellentExcellent chemical barrier, but poor physical durability. Use as an inner liner.

Risk-Based PPE Decision Matrix

To streamline laboratory operations, use the following decision matrix to determine the required PPE based on the specific operational task.

PPE_Selection A 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile Operational Task B Determine Exposure Risk A->B C Incidental Contact (Sealed Containers) B->C Low Risk D Prolonged Handling (Synthesis/Weighing) B->D High Risk E Accidental Spill (Uncontained Release) B->E Emergency F Standard PPE: • Lab Coat • Safety Glasses • Disposable Nitrile Gloves C->F G Enhanced PPE: • Fume Hood • Splash Goggles • Butyl Rubber Gloves (>15 mil) D->G H Emergency PPE: • Half-Face Respirator • Hazmat Suit • Heavy Butyl Gloves E->H

Decision matrix for selecting appropriate PPE based on operational risk levels.

Self-Validating Operational Workflows

To ensure trustworthiness, every protocol must be a self-validating system—meaning the procedure includes built-in visual or physical checks to confirm safety parameters are actively functioning.

Protocol A: Safe Weighing and Transfer
  • Ventilation Validation: Conduct all open-container operations inside a certified chemical fume hood[1].

    • Self-Validation Check: Tape a small, lightweight piece of tissue to the bottom of the fume hood sash. A steady inward pull visually validates that the localized exhaust ventilation is actively mitigating vapor risks before you open the chemical container.

  • Double-Gloving Technique: Don a brightly colored (e.g., light blue) thin nitrile glove as your inner layer. Don a black, 15-mil Butyl rubber glove as your outer layer.

    • Self-Validation Check: This color contrast creates an immediate warning system. If the thick outer butyl glove is punctured, torn, or chemically degraded, the bright inner glove becomes instantly visible, alerting you to a breach of the primary barrier.

  • Static Mitigation: Fluorinated compounds often exhibit static cling, which can cause dangerous aerosolization of powders or droplets during transfer. Use an anti-static gun (e.g., Zerostat) on the weighing boat prior to dispensing.

  • Transfer: Use a dedicated PTFE-coated spatula. Avoid cross-contamination.

  • Decontamination: Wipe down the exterior of the sealed receiving vessel with a compatible solvent (e.g., isopropyl alcohol) before removing it from the fume hood.

Spill Response and Disposal Plan

Nitriles can be reactive and pose unique hazards during a spill. Standard laboratory spill kits containing combustible materials must be avoided.

Emergency Spill Protocol
  • Evacuation & Settling: Immediately halt operations. If the spill occurs outside the fume hood, evacuate the immediate area for 15 minutes to allow hazardous aerosols to settle.

  • PPE Upgrade: Responders must wear heavy-duty Butyl rubber gloves, chemical splash goggles, and a half-face respirator equipped with Organic Vapor (OV) cartridges.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Mechanistic Insight: Do not use paper towels or sawdust. Nitriles concentrated on combustible matrices can pose a severe flammability and reactivity risk.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal Routing: Label the container strictly as "Halogenated Organic Waste - Contains Nitriles." Do not mix this waste with strong acids, as the hydrolysis of nitriles under acidic conditions can generate highly toxic byproducts. Dispose of according to institutional and local environmental regulations.

References[1] Safety Data Sheet - Key Organics. Key Organics Ltd. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFLIzk1RbZ93KH7lp742ymj-JQeop8EkXECb_jzIfdF8Vnwou42oznYb_lWiRW1F40y1Qz-mooW27cMpkBy8cQPOiviXA-MiQBuw2YUKx2igpFM5xZNNhAuAPwLOEkij9J[2] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania Environmental Health and Radiation Safety. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6E7lJ4STjzhSOb14l_2tVnEIG9MT0tmCLYtAX9YJY0nkoTQfZXRhNNXB7H1TjyULa_OClqhvg8StWxwZA0tuno18pqF93eMacSJhUsBzYXkNO10vT9eet6kOKXtKvWqyTsPBn1Snnf-h4Wo74hp7pIIF0zFZlTQftHGjlJG1xHSA94I4K_rxv-xVX8-cjC47P6fEULzghsN3uOHdFxEoL5PvjzohgYYEH8HA_rv-POQ==[4] CHEMICAL PERMEATION GUIDE - SHOWA Gloves. Showa Group. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdwNwDijH4wgrmxqGU15EeceWsaImEBLv62VhKRpsTac6UuBhTEUzL6Bwj4Judvgx8ofZLgZRRbp-UvMVWgP8zKJH_1ij8OZE4pmcKOb-i_99-F9ufB3eho0IOJ824R8zfRTBjqT-zBwdYDXRsXYAOYgtz6i3kaqEUXitXcXx0D4MZDrbavJXbjJhLi9lFnccDA-M=[3] GLOVE SELECTION CHART. University of Wyoming. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCsFVM_0vUOvx8ODzI-EHNTA5gaA2qTcA1km44KNoMK_kmbEFSij8LbcVYHLoL8yLr36zInQuOZ9j-TpEg-4Tj8xZZ9WQlRmFY_0qyyGgqgH1AgvccBVS8HLtUPKg054atAfFDEYu02sE4BQcRW7E7QD2l7OY4qppj01Eveug=

Sources

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